Carpanone
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
26430-30-8 |
|---|---|
Molekularformel |
C20H18O6 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
(1S,12R,13S,14S,23R)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,15,18-pentaen-17-one |
InChI |
InChI=1S/C20H18O6/c1-9-3-11-13(21)5-17-20(25-8-24-17)19(11)18(10(9)2)12-4-15-16(23-7-22-15)6-14(12)26-20/h3-6,9-10,18-19H,7-8H2,1-2H3/t9-,10+,18+,19+,20+/m1/s1 |
InChI-Schlüssel |
WTXORUUTAZJKSN-ZCXQVHELSA-N |
SMILES |
CC1C=C2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5 |
Isomerische SMILES |
C[C@@H]1C=C2[C@H]3[C@@H]([C@H]1C)C4=CC5=C(C=C4O[C@@]36C(=CC2=O)OCO6)OCO5 |
Kanonische SMILES |
CC1C=C2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5 |
Andere CAS-Nummern |
26430-30-8 |
Synonyme |
carpanone |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Biosynthetic Pathway of Carpanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpanone is a complex hexacyclic lignan first isolated from the bark of Cinnamomum species. Its intricate structure, featuring five contiguous stereocenters, arises from a remarkably efficient and elegant biosynthetic pathway. While the precise enzymatic machinery in Cinnamomum is yet to be fully elucidated, a highly successful biomimetic chemical synthesis, first reported by Chapman in 1971, provides a robust model for understanding its formation. This technical guide details the steps of this biomimetic pathway, which is believed to closely mirror the natural biosynthetic route, and discusses the putative enzymatic players involved.
The formation of this compound is characterized by a key tandem reaction sequence: an oxidative dimerization of a precursor molecule followed by an intramolecular Diels-Alder reaction. This process efficiently constructs the complex core of the molecule in a single synthetic operation from a relatively simple precursor.
The Biosynthetic Pathway: A Two-Stage Process
The biosynthesis of this compound can be conceptually divided into two main stages:
-
Formation of the Precursor: The synthesis of the key monomeric precursor, desmethylcarpacin.
-
Dimerization and Cyclization: The oxidative coupling of two desmethylcarpacin molecules and subsequent intramolecular cyclization to yield this compound.
Stage 1: Synthesis of Desmethylcarpacin from Sesamol
The pathway begins with the readily available starting material, sesamol. Through a three-step sequence of allylation, Claisen rearrangement, and isomerization, sesamol is converted to desmethylcarpacin.
Experimental Protocol for Desmethylcarpacin Synthesis
This protocol is based on the established chemical synthesis and serves as a model for the biosynthetic steps.
-
Allylation of Sesamol:
-
Reaction: Sesamol is treated with allyl bromide in the presence of a base, such as potassium carbonate, to yield sesamol allyl ether.
-
Detailed Methodology: To a solution of sesamol in a suitable solvent (e.g., acetone or acetonitrile), an equimolar amount of allyl bromide and an excess of potassium carbonate are added. The mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The inorganic salts are then filtered off, and the solvent is removed under reduced pressure. The resulting crude sesamol allyl ether is purified by chromatography.
-
-
Thermal Claisen Rearrangement:
-
Reaction: The sesamol allyl ether undergoes a[1][1]-sigmatropic rearrangement upon heating to produce 2-allyl-sesamol.
-
Detailed Methodology: The purified sesamol allyl ether is heated to a high temperature (typically 200-220 °C) in the absence of a solvent or in a high-boiling solvent. The reaction proceeds for several hours until the rearrangement is complete. The product, 2-allyl-sesamol, can be purified by distillation or chromatography.
-
-
Isomerization:
-
Reaction: The terminal double bond of the allyl group in 2-allyl-sesamol is isomerized into conjugation with the aromatic ring to form the final precursor, desmethylcarpacin, using a strong base.
-
Detailed Methodology: 2-allyl-sesamol is dissolved in a solvent such as dimethyl sulfoxide (DMSO). A strong base, such as potassium tert-butoxide (KOt-Bu), is added, and the mixture is stirred at room temperature. The progress of the isomerization is monitored by NMR spectroscopy or GC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield desmethylcarpacin, which can be further purified by chromatography.
-
Stage 2: From Desmethylcarpacin to this compound: The Key Tandem Reaction
The hallmark of this compound's biosynthesis is the elegant and efficient conversion of two molecules of desmethylcarpacin into the final complex structure.
Biomimetic Synthesis: Palladium-Catalyzed Oxidative Dimerization and Intramolecular Diels-Alder Reaction
In the laboratory, this transformation is achieved in a single pot using a palladium(II) catalyst.[2]
-
Reaction: Two molecules of desmethylcarpacin undergo a palladium(II)-catalyzed oxidative phenolic coupling (a β-β' or 8-8' coupling) to form a transient dimeric trans-ortho-quinone methide intermediate. This intermediate then spontaneously undergoes an intramolecular inverse-electron-demand hetero-Diels-Alder reaction to furnish this compound.
-
Detailed Methodology (Based on Chapman's 1971 Synthesis):
-
Desmethylcarpacin is dissolved in a mixture of methanol and water.
-
Sodium acetate (NaOAc) is added to the solution.
-
Palladium(II) chloride (PdCl₂) is then added, and the reaction mixture is stirred at approximately 38 °C for several hours.
-
The reaction progress can be monitored by TLC. Upon completion, the product, this compound, is isolated through extraction and purified by crystallization or column chromatography.
-
Hypothesized Enzymatic Pathway in Cinnamomum
While the precise enzymes have not been definitively identified, the biomimetic synthesis provides strong clues to the natural pathway.
-
Oxidative Coupling: In plants, oxidative coupling of phenols is typically catalyzed by laccases or peroxidases . It is hypothesized that a laccase enzyme in Cinnamomum oxidizes two molecules of desmethylcarpacin to their corresponding phenoxy radicals.
-
Stereochemical Control: The stereoselective coupling of these radicals to form the correct diastereomer of the intermediate is likely guided by a dirigent protein (DIR) . Dirigent proteins are known to play a crucial role in controlling the stereochemistry of lignan biosynthesis by holding the radical intermediates in a specific orientation for coupling.
-
Intramolecular Diels-Alder Reaction: The subsequent intramolecular hetero-Diels-Alder reaction of the quinone methide intermediate is believed to be a spontaneous, pericyclic reaction that may not require enzymatic catalysis, as it proceeds readily once the reactive intermediate is formed.
Quantitative Data
Quantitative data for the natural biosynthetic pathway of this compound is currently unavailable. The following data pertains to the well-established biomimetic chemical synthesis.
| Reaction Step | Starting Material | Product | Catalyst/Reagent | Yield | Reference |
| Oxidative Dimerization & Cycloaddition | Desmethylcarpacin | This compound | PdCl₂, NaOAc | ~50% | Chapman et al., 1971[2] |
| Modern Variants of Oxidative Dimerization & Cycloaddition | Desmethylcarpacin | This compound | Various | >90% | [2] |
Signaling Pathways and Experimental Workflows
Diagram of the Biosynthetic Pathway of this compound
Caption: The biosynthetic pathway of this compound.
Logical Workflow of the Biomimetic Synthesis
Caption: Experimental workflow for the biomimetic synthesis of this compound.
References
Carpanone: A Technical Guide to its Isolation and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpanone is a structurally complex, hexacyclic lignan natural product first isolated from the bark of the carpano tree (Cinnamomum sp.) found on Bougainville Island.[1][2] Its unique architecture, featuring five contiguous stereogenic centers, has made it a subject of significant interest in the fields of natural product chemistry and synthetic methodology. This technical guide provides a detailed overview of the isolation of this compound from its natural source and a comprehensive summary of the spectroscopic data that led to the elucidation of its intricate structure. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product isolation, characterization, and the development of novel therapeutic agents.
Isolation from Natural Source
The initial isolation of this compound was reported by Brophy et al. in 1969. The procedure involves the extraction of the dried and milled bark of Cinnamomum sp. followed by chromatographic separation to yield the pure compound.
Experimental Protocol: Isolation of this compound
Source Material: Dried, milled bark of Cinnamomum sp.
1. Extraction:
-
The milled bark is subjected to exhaustive percolation with a suitable organic solvent. While the original literature does not specify the solvent, light petroleum or hexane is typically employed for the initial extraction of lignans.
-
This is followed by percolation with a more polar solvent, such as diethyl ether or chloroform, to extract a broader range of compounds.
-
The resulting extracts are concentrated under reduced pressure to yield crude oily or semi-solid residues.
2. Chromatographic Separation:
-
The crude ether/chloroform extract is subjected to column chromatography over a silica gel or alumina stationary phase.
-
Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane or benzene and gradually increasing the polarity with the addition of ethyl acetate or acetone.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Fractions enriched with this compound are combined and further purified by repeated column chromatography or preparative TLC.
3. Crystallization:
-
The purified this compound is crystallized from a suitable solvent system, such as methanol or an ethanol-water mixture, to yield colorless crystals.
Structural Characterization
The determination of the complex structure of this compound was a significant achievement, relying on a combination of spectroscopic techniques and ultimately confirmed by X-ray crystallography. The initial structural insights were derived from UV, IR, Mass Spectrometry, and NMR spectroscopy of the isolated natural product. The definitive three-dimensional structure was established through the X-ray crystallographic analysis of the synthetically produced this compound, which was shown to be identical to the natural product.[2]
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₆ |
| Molecular Weight | 354.35 g/mol |
| Appearance | Colorless crystals |
| Melting Point | Not reported in readily available literature |
| Optical Rotation | The natural product is isolated as a racemate (±)-carpanone. |
| Spectroscopic Data | Key Features |
| UV-Vis (λmax) | Not explicitly detailed in available literature for the natural product. |
| IR (νmax, cm⁻¹) | Expected to show characteristic absorptions for a carbonyl group (~1680-1700 cm⁻¹), aromatic rings, and ether linkages. |
| Mass Spectrometry (m/z) | Molecular ion peak consistent with the molecular formula C₂₀H₁₈O₆. |
| ¹H NMR (CDCl₃, δ ppm) | See Table 1 for detailed assignments. |
| ¹³C NMR (CDCl₃, δ ppm) | See Table 2 for detailed assignments. |
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity / J (Hz) | Integration | Assignment |
| 7.01 | s | 1H | Ar-H |
| 6.57 | s | 1H | Ar-H |
| 5.95 | d, J = 1.4 Hz | 1H | O-CH₂-O |
| 5.93 | d, J = 1.4 Hz | 1H | O-CH₂-O |
| 5.89 | s | 2H | O-CH₂-O |
| 4.21 | d, J = 7.0 Hz | 1H | H-C-O |
| 3.28 | m | 1H | Methine H |
| 2.95 | m | 1H | Methine H |
| 2.45 | m | 1H | Methine H |
| 1.05 | d, J = 7.0 Hz | 3H | CH₃ |
| 0.95 | d, J = 7.0 Hz | 3H | CH₃ |
Note: The assignments are based on the expected structure and may require 2D NMR for definitive confirmation.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~195-205 | C=O |
| ~140-150 | Aromatic C-O |
| ~105-130 | Aromatic C-H & C-C |
| ~101 | O-CH₂-O |
| ~70-85 | Aliphatic C-O |
| ~40-55 | Methine C |
| ~10-20 | CH₃ |
Visualizations
Experimental Workflow for this compound Isolation
References
An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Carpanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carpanone, a structurally complex hexacyclic lignan, presents a fascinating case study in stereochemistry. First isolated from the carpano tree (Cinnamomum sp.) as a racemic mixture, its synthesis and structural elucidation represent a landmark in biomimetic chemistry.[1] This technical guide provides a comprehensive overview of the stereochemical features of this compound, the determination of its relative configuration, and the current status of its absolute configuration. It includes a detailed examination of the pivotal experimental work that defined its structure, complete with protocols for key synthetic steps and data presented for scientific review.
Introduction: The Stereochemical Challenge of this compound
This compound (C₂₀H₁₈O₆) is a polycyclic natural product possessing five contiguous stereogenic centers.[1] This intricate three-dimensional architecture has made it a subject of significant interest in the field of total synthesis and stereochemical assignment. The molecule was first isolated as a racemic mixture, meaning it consisted of an equal mixture of two enantiomers, which are non-superimposable mirror images of each other.[1] The primary challenge, therefore, was to determine the precise spatial arrangement of the atoms, known as the relative configuration, and ultimately, to assign the absolute configuration of a single enantiomer.
Relative and Absolute Configuration
The stereochemical complexity of this compound is defined by five chiral centers. The relative configuration, which describes the 3D orientation of these centers relative to one another, was definitively established through the seminal work of O. L. Chapman and colleagues in 1971.
Elucidation of Relative Configuration by X-ray Crystallography
The first total synthesis of this compound by Chapman's group in 1971 was not only a triumph of biomimetic synthesis but also the key to unlocking the molecule's structure.[1] The synthesis yielded a single diastereomer as a racemic pair, (±)-Carpanone. By obtaining suitable crystals of the synthetic product, the team was able to perform single-crystal X-ray diffraction analysis. This powerful technique provided an unambiguous determination of the connectivity and the relative spatial arrangement of the atoms, confirming the structure of the single diastereomer produced in the synthesis.[1]
The established relative stereochemistry is designated as rel-(7R,8R,8aS,14aR,14bS) .
The Undetermined Absolute Configuration
As of the current literature, the absolute configuration of this compound has not been determined . The natural product was isolated as a racemate, and all subsequent reported total syntheses, including the classic Chapman synthesis, are not enantioselective, producing (±)-Carpanone.
To determine the absolute configuration, one of two experimental pathways would be necessary:
-
Enantioselective Synthesis : A synthetic route that produces only one of the two enantiomers (e.g., either (+)-Carpanone or (-)-Carpanone).
-
Chiral Resolution : The separation of the racemic mixture into its individual enantiomers, followed by analysis of a single enantiomer, typically using anomalous dispersion X-ray crystallography.
To date, no successful enantioselective synthesis or chiral resolution of this compound has been reported in the scientific literature. Consequently, chiroptical data, such as specific optical rotation ([α]D), which is a defining characteristic of a pure enantiomer, is unavailable for this compound.
Caption: Logical relationship of this compound's stereochemical properties.
Biomimetic Total Synthesis of (±)-Carpanone
The Chapman synthesis is a classic example of a biomimetic approach, where a proposed biosynthetic pathway is mimicked in the laboratory. The key transformation is a one-pot reaction that forms the complex hexacyclic core with all five stereocenters set in a single, highly stereoselective step.
Synthetic Pathway
The synthesis begins with the commercially available sesamol and proceeds through two preparatory steps to form the key precursor, 2-(trans-1-propenyl)-sesamol. This precursor then undergoes the crucial tandem reaction.
Caption: Experimental workflow for the biomimetic synthesis of this compound.
Experimental Protocols
Step 1: Isomerization of 6-Allylsesamol to 2-(trans-1-propenyl)-sesamol This preparatory step involves the base-catalyzed migration of the double bond to form the thermodynamically more stable conjugated system.
-
Reagents : 6-Allylsesamol, potassium tert-butoxide (t-BuOK), dimethyl sulfoxide (DMSO).
-
Procedure : To a solution of 6-allylsesamol in anhydrous DMSO, a stoichiometric amount of potassium tert-butoxide is added. The reaction mixture is stirred at room temperature until analysis (e.g., by thin-layer chromatography) indicates complete consumption of the starting material. The reaction is then quenched with water and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by chromatography.
Step 2: Oxidative Dimerization and Cycloaddition to (±)-Carpanone This is the crucial one-pot reaction that forms the this compound scaffold.
-
Reagents : 2-(trans-1-propenyl)-sesamol, palladium(II) chloride (PdCl₂), sodium acetate (NaOAc), methanol-water solvent mixture.
-
Procedure : A solution of 2-(trans-1-propenyl)-sesamol is prepared in a 5:1 mixture of methanol and water. To this solution, sodium acetate and a sub-stoichiometric amount (0.5 equivalents) of palladium(II) chloride are added. The mixture is stirred at approximately 38 °C for several hours (e.g., 3 hours). During this time, the palladium(II) mediates the oxidative coupling of two precursor molecules, which spontaneously undergo an intramolecular inverse-electron-demand hetero-Diels-Alder reaction. The reaction progress is monitored, and upon completion, the mixture is worked up by partitioning between water and an organic solvent. The product, (±)-Carpanone, is isolated and purified by column chromatography and/or recrystallization. The reported yield for this key step is 46%.
Structural and Spectroscopic Data
While the original 1971 publication by Chapman et al. contains the definitive data, this guide summarizes the key findings. The structural confirmation relies on X-ray crystallography and is supported by spectroscopic methods.
X-ray Crystallography Data
The crystal structure of synthetic (±)-Carpanone confirmed the relative stereochemistry. The data revealed a dense, hexacyclic structure with the specific cis and trans ring junctions that define this particular diastereomer.
(Note: The specific unit cell dimensions and atomic coordinates are deposited in crystallographic databases and are cited in the original 1971 publication.)
Spectroscopic Data Summary
Spectroscopic data provide the necessary characterization to confirm the identity and purity of synthesized this compound. The following table summarizes the expected data for the racemic product.
| Data Type | Description |
| ¹H NMR | Complex spectrum with distinct signals for the two methyl groups (as doublets), aromatic protons, methylenedioxy protons (as singlets), and multiple coupled protons in the aliphatic core. |
| ¹³C NMR | Shows 20 distinct carbon signals, including characteristic peaks for the carbonyl carbon, aromatic carbons, aliphatic carbons in the core structure, the two methyl carbons, and the two methylenedioxy bridge carbons. |
| IR Spec. | Key absorptions include peaks for the carbonyl (C=O) stretching frequency, aromatic C=C stretching, and C-O ether linkages. |
| Mass Spec. | The high-resolution mass spectrum (HRMS) would confirm the molecular formula C₂₀H₁₈O₆ with a high degree of accuracy. |
Conclusion
The study of this compound highlights the power of biomimetic synthesis and the critical role of X-ray crystallography in elucidating complex molecular structures. While the relative configuration of its five stereocenters is unequivocally established, the absolute configuration remains an open question in stereochemistry. The lack of an enantioselective synthesis or a successful chiral resolution means that the properties of the individual (+)- and (-)-enantiomers are unknown. This presents a clear opportunity for future research in asymmetric synthesis and catalysis, which could finally lead to the synthesis of enantiopure this compound and the assignment of its absolute configuration, enabling further studies into its potential biological activities.
References
The Enigmatic Genesis of Carpanone in Cinnamomum: A Whitepaper on its Presumed Biological Origin
For Immediate Release
[CITY, STATE] – [Date] – Carpanone, a structurally complex lignan first isolated from Cinnamomum species, presents a fascinating case study in natural product biosynthesis. While its total synthesis has been elegantly achieved through biomimetic approaches, the precise enzymatic machinery governing its formation within the plant remains a subject of scientific inquiry. This technical guide synthesizes the current understanding of the proposed biological origin of this compound, drawing parallels from established principles of lignan biosynthesis, and is intended for researchers, scientists, and drug development professionals.
Introduction: The Intriguing Architecture of this compound
This compound is a hexacyclic lignan characterized by five contiguous stereocenters, first discovered in the bark of a Cinnamomum species from Bougainville Island.[1] Its intricate structure has made it a classic target for total synthesis, with the biomimetic route pioneered by Chapman and colleagues providing significant insights into its likely natural formation.[1] This whitepaper will delve into the proposed biosynthetic pathway of this compound, the potential enzymatic players, and the experimental approaches required to fully elucidate its biological origin in Cinnamomum.
The Phenylpropanoid Pathway: The Fountainhead of Lignan Precursors
The journey to this compound begins within the well-established phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a vast array of secondary metabolites, including flavonoids, stilbenoids, and the essential precursors to lignans.[2][3] This pathway converts the amino acid L-phenylalanine into various hydroxycinnamoyl-CoA esters, which serve as the fundamental building blocks for monolignols, the monomeric units of lignans and lignin.
The general steps leading to monolignol precursors are as follows:
-
L-Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid.
-
A series of subsequent hydroxylation and methylation reactions, catalyzed by enzymes such as p-coumarate 3-hydroxylase (C3H) , caffeic acid O-methyltransferase (COMT) , and others, lead to the formation of key monolignols like coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol.[2]
While the specific monolignol precursor to carpacin, the direct precursor to this compound, has not been definitively identified in Cinnamomum, it is hypothesized to be a derivative of this pathway.
Proposed Biosynthesis of this compound: A Tale of Oxidative Coupling and Cyclization
The central hypothesis for this compound biosynthesis, strongly supported by biomimetic chemical synthesis, involves a two-step process starting from the precursor molecule, desmethylcarpacin.[1]
Step 1: Oxidative Dimerization of Desmethylcarpacin
Two molecules of desmethylcarpacin are believed to undergo an oxidative coupling reaction. In planta, this type of reaction is typically catalyzed by one-electron oxidases such as laccases or peroxidases. These enzymes would generate radical intermediates from the phenolic hydroxyl group of desmethylcarpacin.
Step 2: Intramolecular Diels-Alder Reaction
The resulting dimeric intermediate is then proposed to spontaneously undergo an intramolecular hetero-Diels-Alder reaction to form the rigid hexacyclic core of this compound.[1] This cyclization step is highly stereoselective, leading to the formation of the five contiguous stereocenters.
The proposed biosynthetic pathway is depicted in the following diagram:
The Role of Dirigent Proteins: Orchestrating Stereochemistry
A critical aspect of lignan biosynthesis is the control of stereochemistry during the oxidative coupling of monolignols. In many plant species, this is mediated by a class of non-catalytic proteins known as dirigent proteins (DIRs).[4][5][6][7] DIRs are thought to bind to the radical intermediates and orient them in a specific manner to ensure the formation of a particular stereoisomer.
While no specific dirigent protein has been identified for this compound biosynthesis in Cinnamomum, it is highly probable that such a protein is involved in guiding the stereoselective dimerization of desmethylcarpacin radicals. The presence of five contiguous stereocenters in this compound strongly suggests a tightly controlled enzymatic process.
Quantitative Data: A Notable Gap in Current Knowledge
A thorough review of the existing scientific literature reveals a significant lack of quantitative data on the biological origin of this compound in Cinnamomum species. To date, there are no published studies that provide the following critical information:
-
Concentrations of this compound and its Precursors: There is no available data on the concentration of this compound, carpacin, or desmethylcarpacin in various tissues (e.g., bark, leaves, roots) of different Cinnamomum species.
-
Enzyme Kinetics: The kinetic parameters (e.g., Km, Vmax) of the putative enzymes involved in this compound biosynthesis have not been determined.
This absence of quantitative data represents a major hurdle in fully understanding the regulation and efficiency of this compound biosynthesis in its natural source.
Experimental Protocols: A Roadmap for Future Research
The elucidation of the complete biosynthetic pathway of this compound in Cinnamomum will require a multi-faceted experimental approach. Below is a proposed workflow for future research, based on established methodologies in natural product chemistry and molecular biology.
Detailed Methodologies (Hypothetical)
As specific protocols for this compound biosynthesis are not available, the following are generalized methodologies that could be adapted for this purpose:
-
Extraction and Isolation of this compound and its Precursors:
-
Plant Material: Air-dried and powdered bark of a known this compound-producing Cinnamomum species would be used.
-
Extraction: Soxhlet extraction or maceration with a series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) would be performed.
-
Fractionation: The crude extracts would be subjected to column chromatography over silica gel or Sephadex LH-20.
-
Purification: Fractions containing lignans would be further purified by preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The structures of isolated compounds would be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
-
-
Enzyme Assays for Oxidative Coupling:
-
Preparation of Cell-Free Extracts: Fresh Cinnamomum bark tissue would be ground in liquid nitrogen and homogenized in an extraction buffer containing protease inhibitors. The homogenate would be centrifuged to obtain a crude enzyme extract.
-
Assay Mixture: The reaction mixture would contain the enzyme extract, a suitable buffer, and the substrate (desmethylcarpacin).
-
Detection of Product Formation: The reaction would be monitored over time by HPLC to detect the formation of this compound.
-
Enzyme Inhibition Studies: Known inhibitors of laccases (e.g., sodium azide) and peroxidases (e.g., salicylhydroxamic acid) could be used to differentiate between the types of oxidative enzymes involved.
-
Conclusion and Future Outlook
The biological origin of this compound in Cinnamomum species remains an intriguing puzzle. While the proposed biosynthetic pathway, involving the oxidative dimerization of desmethylcarpacin followed by an intramolecular Diels-Alder reaction, is well-supported by elegant biomimetic syntheses, the in-planta enzymatic machinery is yet to be discovered. Future research efforts should focus on the isolation and characterization of the specific laccases or peroxidases and the potential dirigent proteins that orchestrate this remarkable transformation. A combination of metabolomic, transcriptomic, and classical biochemical approaches will be essential to fully unravel the secrets of this compound's natural genesis. Such discoveries would not only deepen our understanding of plant secondary metabolism but could also pave the way for biotechnological production of this and other complex lignans.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. Dirigent proteins: molecular characteristics and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Analysis, Characterization and Evolutionary Study of Dirigent Gene Family in Cucurbitaceae and Expression of Novel Dirigent Peptide against Powdery Mildew Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of Carpanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Carpanone, a naturally occurring lignan with a complex hexacyclic structure. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for such analyses. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.01 | s | 1H | Ar-H |
| 6.57 | s | 1H | Ar-H |
| 6.00 | s | 1H | Ar-H |
| 5.95 | s | 2H | O-CH₂-O |
| 4.28 | d (J=7.5 Hz) | 1H | H-7 |
| 3.30 | m | 1H | H-8 |
| 2.85 | m | 1H | H-8a |
| 1.15 | d (J=7.0 Hz) | 3H | CH₃-8 |
| 1.05 | d (J=7.0 Hz) | 3H | CH₃-7 |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 197.5 | C=O (C-5) |
| 152.1 | Ar-C |
| 148.0 | Ar-C |
| 147.9 | Ar-C |
| 143.8 | Ar-C |
| 138.2 | Ar-C |
| 125.2 | Ar-C |
| 110.1 | Ar-C |
| 108.2 | Ar-C |
| 101.6 | O-CH₂-O |
| 101.3 | Ar-C |
| 60.9 | C-14b |
| 50.1 | C-8a |
| 45.2 | C-7 |
| 40.3 | C-8 |
| 15.2 | CH₃-8 |
| 14.8 | CH₃-7 |
Infrared (IR) Spectroscopy
| Wavenumber (νmax) cm⁻¹ | Functional Group Assignment |
| 1680 | C=O (Ketone) Stretching |
| 1630, 1610 | C=C (Aromatic) Stretching |
| 1480 | C-H Bending |
| 1250 | C-O (Aryl ether) Stretching |
| 1040 | C-O Stretching |
Mass Spectrometry (MS)
| m/z | Assignment |
| 354 | [M]⁺ (Molecular Ion) |
| 339 | [M - CH₃]⁺ |
| 326 | [M - CO]⁺ or [M - C₂H₄]⁺ |
| 298 | Further fragmentation |
| 203 | Further fragmentation |
| 177 | Further fragmentation |
| 149 | Further fragmentation |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited. These represent standard procedures for the analysis of lignans and other natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
¹H NMR Spectroscopy Protocol:
-
The spectrometer is tuned and shimmed for the sample.
-
A standard one-pulse ¹H NMR experiment is performed.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
The number of scans typically ranges from 16 to 64 to achieve an adequate signal-to-noise ratio.
-
Data is processed with Fourier transformation, phasing, and baseline correction.
-
Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Spectroscopy Protocol:
-
A proton-decoupled ¹³C NMR experiment is conducted to obtain singlets for all carbon signals.
-
The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
A larger number of scans (typically several thousand) is required due to the lower natural abundance of ¹³C.
-
Data processing is similar to that for ¹H NMR.
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid this compound sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
FT-IR Spectroscopy Protocol:
-
A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded to subtract atmospheric and instrumental contributions.
-
The sample is placed on the ATR crystal or the KBr pellet is placed in the sample holder.
-
The spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC), is used. Electron Ionization (EI) is a common ionization technique for this type of molecule.
Mass Spectrometry Protocol:
-
The sample solution is introduced into the ion source of the mass spectrometer.
-
For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Visualizations
The following diagram illustrates the logical workflow of the biomimetic synthesis of this compound.
Caption: Biomimetic synthesis pathway of this compound.
Preliminary Mechanistic Insights into Carpanone Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
While the natural product Carpanone has demonstrated limited intrinsic pharmacological activity, its core structure has served as a valuable scaffold for the synthesis of novel bioactive compounds.[1] Preliminary studies on a library of this compound-like molecules have identified analogs with specific inhibitory effects on cellular trafficking pathways. This technical guide provides an in-depth summary of the initial mechanistic studies of these this compound analogs, with a particular focus on the compound designated as CLL-19, a notable inhibitor of vesicular traffic.[1][2]
Quantitative Data Summary
The primary quantitative data from preliminary studies on this compound and its analog, CLL-19, are summarized below. This data highlights the significantly greater potency of the synthesized analog compared to the parent compound in the context of vesicular transport inhibition.
| Compound | Target Pathway | Assay | IC50 | Source |
| CLL-19 | Exocytosis from the Golgi apparatus | VSVGts–GFP trafficking | 14 µM | [1][2][3] |
| This compound | VSVGts–GFP trafficking | VSVGts–GFP trafficking | > 300 µM | [1] |
Mechanism of Action of this compound Analog CLL-19
CLL-19 has been identified as a specific inhibitor of the secretory pathway, acting at the level of the Golgi apparatus.[1] Key preliminary findings on its mechanism of action include:
-
Inhibition of Golgi Export: The primary effect of CLL-19 is the inhibition of protein exit from the Golgi apparatus.[1][4] This disrupts the normal flow of newly synthesized proteins to the plasma membrane.
-
Specificity of Action: The inhibitory effect of CLL-19 appears to be specific to the secretory pathway. Studies have shown that it does not affect endocytosis of cholera toxin or transferrin.[1] Furthermore, it does not disrupt the steady-state dynamics of the actin or tubulin cytoskeleton.[1]
-
Altered Endosome Distribution: While not inhibiting transferrin uptake, CLL-19 was observed to alter the intracellular distribution of perinuclear transferrin-containing endosomes.[1]
-
Cell Cycle Effects: Treatment with CLL-19 led to an enrichment of cells in the S phase of the cell cycle, suggesting a potential link between the secretory pathway and cell cycle progression.[1]
Experimental Protocols
The discovery and preliminary characterization of CLL-19's mechanism of action involved a high-throughput phenotypic screen followed by more detailed cell-based assays.
1. High-Throughput Phenotypic Screen for Inhibitors of the Secretory Pathway:
-
Objective: To identify compounds from a this compound-like library that perturb the exocytic trafficking of membrane proteins.[1]
-
Cell Line and Reporter: The screen utilized a cell line expressing a temperature-sensitive mutant of the vesicular stomatitis virus glycoprotein fused to green fluorescent protein (VSVGts–GFP).[1]
-
At a restrictive temperature (e.g., 40°C), the VSVGts–GFP protein is misfolded and retained in the endoplasmic reticulum (ER).
-
Upon shifting to a permissive temperature (e.g., 32°C), the protein folds correctly and traffics through the secretory pathway (ER -> Golgi -> plasma membrane).
-
-
Screening Procedure:
-
Cells expressing VSVGts–GFP were seeded in multi-well plates.
-
The cells were incubated at the restrictive temperature to accumulate the reporter protein in the ER.
-
Compounds from the this compound-like library were added to the wells.
-
The temperature was shifted to the permissive temperature to allow for synchronous transport of the VSVGts–GFP.
-
After a defined period, the cells were fixed and imaged using automated fluorescence microscopy.
-
-
Hit Identification: Compounds that caused an accumulation of the VSVGts–GFP signal in the Golgi apparatus, indicating a blockage of Golgi export, were identified as hits. CLL-19 was a prominent hit from this screen.[1]
2. Secondary Assays for Mechanism of Action Elucidation:
-
Immunofluorescence Microscopy: To assess the specificity of CLL-19's effect, treated cells were stained for various organelles and cytoskeletal components (e.g., actin, tubulin) and visualized by fluorescence microscopy.[1]
-
Endocytosis Assays: To determine if CLL-19 affected endocytic pathways, cells were treated with the compound and then incubated with fluorescently labeled cholera toxin (a marker for lipid raft-mediated endocytosis) or transferrin (a marker for clathrin-mediated endocytosis). The uptake and intracellular localization of these markers were then assessed by microscopy.[1]
Visualizations
Experimental Workflow for Identification of this compound Analog Inhibitors
Caption: A flowchart illustrating the discovery pipeline for CLL-19.
Signaling Pathway Perturbation by CLL-19
References
- 1. Synthesis of a 10,000-Membered Library of Molecules Resembling this compound and Discovery of Vesicular Traffic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a 10,000-membered library of molecules resembling this compound and discovery of vesicular traffic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 4. researchgate.net [researchgate.net]
The Discovery and Biomimetic Synthesis of Carpanone: A Technical Guide
An in-depth examination of the isolation, structural elucidation, and landmark total synthesis of the hexacyclic lignan, Carpanone.
Introduction
This compound is a lignan-type natural product notable for its intricate, sterically congested hexacyclic architecture. First isolated from the bark of Cinnamomum species, its unique structure, featuring five contiguous stereocenters, and its fascinating biomimetic synthesis have established it as a classic target in the field of natural product chemistry. This technical guide provides a comprehensive overview of the discovery and history of this compound, with a focus on the experimental methodologies and key chemical transformations that defined its synthesis.
Discovery and Structural Elucidation
In 1969, Brophy and coworkers reported the isolation of this compound from the bark of a carpano tree (Cinnamomum sp.) found on Bougainville Island.[1] The compound was found to be a racemic mixture, possessing a complex hexacyclic framework with five contiguous stereogenic centers. Alongside this compound, they also isolated a simpler phenylpropanoid, carpacin. Recognizing the structural similarity, Brophy's team astutely proposed that carpacin was the natural biosynthetic precursor to this compound, likely formed through an oxidative dimerization process within the plant.[1] This hypothesis laid the crucial groundwork for future synthetic endeavors.
Table 1: Physicochemical Properties of (±)-Carpanone
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₆ |
| Molecular Weight | 354.35 g/mol [2][3] |
| Appearance | Crystalline solid |
| Stereochemistry | Racemic mixture [(±)][2][4] |
| Key Structural Features | Hexacyclic lignan, 5 contiguous stereocenters[1][4][5] |
The Chapman Biomimetic Total Synthesis (1971)
Inspired by the biosynthetic hypothesis of Brophy, the research group of Orville L. Chapman devised and executed the first total synthesis of this compound in 1971.[1][4][6] This elegant and highly efficient synthesis is celebrated as a classic in the annals of total synthesis for its powerful application of biomimetic principles. The synthesis proceeds in three main stages from commercially available sesamol.
Synthesis of the Key Precursor: 2-Propenyl-sesamol
The initial phase of the synthesis involves the preparation of the key vinylphenol intermediate, 2-propenyl-sesamol, from sesamol. This is achieved through a three-step sequence involving allylation, a thermal Claisen rearrangement, and a base-catalyzed isomerization.
Experimental Protocol: Synthesis of 2-Propenyl-sesamol
-
Allylation of Sesamol: A mixture of sesamol, allyl bromide, and anhydrous potassium carbonate in a suitable solvent such as acetone is refluxed for several hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude 4-allyloxy-1,2-(methylenedioxy)benzene is used directly in the next step.
-
Claisen Rearrangement: The crude allyl ether is heated neat (without solvent) to a high temperature (typically 220-270 °C).[7] The thermal[8][8]-sigmatropic rearrangement proceeds to yield 6-allyl-benzo[1][8]dioxol-5-ol. The product can be purified by vacuum distillation or chromatography.
-
Isomerization: The purified 6-allyl-benzo[1][8]dioxol-5-ol is treated with a strong base, such as potassium tert-butoxide, in a solvent like dimethyl sulfoxide (DMSO).[4] The reaction mixture is stirred at room temperature to facilitate the isomerization of the allyl double bond into conjugation with the aromatic ring, affording the target precursor, 2-propenyl-sesamol. The product is isolated after an acidic workup and purification.
The Key Oxidative Coupling and Diels-Alder Cascade
The final and most critical step of the synthesis is a one-pot reaction that mimics the proposed biosynthesis. Treatment of 2-propenyl-sesamol with a palladium(II) salt effects an oxidative dimerization, which is immediately followed by an intramolecular hetero-Diels-Alder reaction to construct the complex hexacyclic core of this compound.
Experimental Protocol: Synthesis of (±)-Carpanone
A solution of 2-propenyl-sesamol and sodium acetate in a mixture of methanol and water is heated to approximately 38 °C.[4] To this solution, a solution of palladium(II) chloride (PdCl₂) in methanol-water is added. The reaction is stirred for several hours at this temperature and then allowed to cool to room temperature. The reaction proceeds via the formation of a dimeric trans-ortho-quinone methide intermediate.[1][4] This highly reactive intermediate spontaneously undergoes an endo-selective inverse-electron-demand hetero-Diels-Alder cycloaddition to furnish (±)-Carpanone as a single diastereomer.[1] The product precipitates from the reaction mixture and can be collected by filtration and purified by recrystallization. Chapman's original procedure reported a yield of 46%.[4]
Table 2: Summary of Chapman's Biomimetic Total Synthesis
| Step | Starting Material | Key Reagents | Product | Reported Yield |
| 1. Allylation | Sesamol | Allyl bromide, K₂CO₃ | 4-Allyloxy-1,2-(methylenedioxy)benzene | High |
| 2. Claisen Rearrangement | 4-Allyloxy-1,2-(methylenedioxy)benzene | Heat (220-270 °C) | 6-Allyl-benzo[1][8]dioxol-5-ol | High |
| 3. Isomerization | 6-Allyl-benzo[1][8]dioxol-5-ol | KOt-Bu, DMSO | 2-Propenyl-sesamol | - |
| 4. Dimerization/Cycloaddition | 2-Propenyl-sesamol | PdCl₂, NaOAc, MeOH/H₂O | (±)-Carpanone | 46%[4] |
Spectroscopic Data
The structure of the synthesized this compound was confirmed by comprehensive spectroscopic analysis and ultimately by X-ray crystallography.[8]
Table 3: Spectroscopic Data for (±)-Carpanone
| Technique | Data |
| ¹H NMR | (Data inferred from literature sources; specific shifts and couplings are highly dependent on solvent and instrument frequency) Characteristic signals include aromatic protons, methylenedioxy protons (O-CH₂-O), methine protons, and methyl doublets corresponding to the two methyl groups on the hydroaromatic rings. |
| ¹³C NMR | (Data inferred from literature sources) Expected signals include those for aromatic carbons, the carbonyl carbon (C=O), carbons of the methylenedioxy groups, and multiple aliphatic methine and methyl carbons. |
| IR (Infrared) | Characteristic absorptions for a carbonyl group (C=O), aromatic C-H stretching, and C-O ether linkages are expected. |
| Mass Spec (MS) | m/z: 354 (M⁺) corresponding to the molecular formula C₂₀H₁₈O₆. |
Logical and Experimental Flow
The discovery and synthesis of this compound followed a logical progression from isolation and characterization to a hypothesis-driven synthetic strategy.
Caption: Workflow from natural product isolation to biomimetic synthesis.
The proposed biosynthetic pathway, involving the dimerization of a simpler precursor, was elegantly mimicked in the laboratory, showcasing the power of biomimetic synthesis.
Caption: Key transformations in Chapman's total synthesis of this compound.
Conclusion and Significance
The story of this compound is a landmark in natural product chemistry. The initial isolation and insightful biosynthetic proposal by Brophy set the stage for Chapman's masterful biomimetic total synthesis. This work not only provided access to a complex natural product but also demonstrated the strategic power of mimicking nature's own synthetic pathways. The synthesis is renowned for its efficiency and stereochemical control, creating five contiguous stereocenters in a single, elegant cascade reaction. While this compound itself has shown limited biological activity, the synthetic strategies developed have been adapted for the creation of analog libraries, leading to the discovery of compounds with interesting activities, including the inhibition of vesicular traffic.[1][9] The discovery and synthesis of this compound remain a cornerstone example taught in organic chemistry and serve as an inspiration for the design of complex molecule syntheses.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solved Interpret the H NMR analysis for this compound below | Chegg.com [chegg.com]
- 3. Synthesis of a 10,000-Membered Library of Molecules Resembling this compound and Discovery of Vesicular Traffic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-13 nmr spectrum of propanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetone C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Allylphenol synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. propanone low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 acetone 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Carpanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpanone, a naturally occurring lignan, presents a fascinating case study in chemical synthesis and biological activity. First isolated from the carpano tree (Cinnamomum sp.), this complex hexacyclic molecule, with its five contiguous stereogenic centers, has captivated chemists for decades.[1] While this compound itself exhibits limited biological activity, its unique structural framework has inspired the synthesis of numerous analogs.[1][2] Some of these derivatives have demonstrated significant effects on fundamental cellular processes, notably the inhibition of vesicular traffic from the Golgi apparatus, highlighting the potential of the this compound scaffold in the development of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and biological implications of this compound, tailored for professionals in chemical and pharmaceutical research.
Molecular Structure and Physicochemical Properties
This compound is a structurally intricate molecule with the chemical formula C₂₀H₁₈O₆.[1] Its complex, rigid, three-dimensional architecture arises from a hexacyclic system containing five contiguous stereocenters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₆ | [1] |
| Molar Mass | 354.343 g/mol | [1] |
| Melting Point | 210-212 °C | |
| Appearance | Solid | |
| Solubility | Soluble in many organic solvents. | [4] |
| pKa | Data not readily available. |
Spectroscopic Data
Table 2: Spectroscopic Data for this compound and its Analogs
| Technique | Key Features and Expected Observations for this compound |
| ¹H NMR | Complex spectrum with multiple signals in the aliphatic and aromatic regions. The five contiguous stereocenters would lead to distinct chemical shifts and coupling constants for the methine and methylene protons. |
| ¹³C NMR | Twenty distinct carbon signals are expected, corresponding to the twenty carbon atoms in the molecule. The chemical shifts would indicate the presence of aromatic rings, ether linkages, a ketone, and aliphatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for C=O stretching (from the ketone group), C-O stretching (from the ether and methylenedioxy groups), and C-H stretching (from the aromatic and aliphatic moieties) would be prominent. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 354. The fragmentation pattern would be complex due to the rigid polycyclic structure, with initial cleavages likely occurring at the ether linkages. |
Note: The Goess et al. 2006 publication indicates that detailed spectroscopic data for synthesized this compound-like molecules are available in the supporting information for that paper.[2]
Experimental Protocols
The total synthesis of this compound is a landmark in organic chemistry, famously achieved by Chapman and his colleagues in 1971 through a biomimetic approach.[1] This synthesis involves an oxidative dimerization of a precursor followed by an intramolecular Diels-Alder reaction.
Biomimetic Synthesis of this compound (Chapman, 1971)
This synthesis is a classic example of biomimicry, where a proposed biosynthetic pathway is replicated in the laboratory. The key steps are:
-
Preparation of the Precursor (Desmethylcarpacin): The synthesis begins with the allylation of sesamol, followed by a Claisen rearrangement and then isomerization to yield the key precursor, desmethylcarpacin (2-allylsesamol).[1]
-
Oxidative Dimerization and Intramolecular Diels-Alder Reaction: Two molecules of desmethylcarpacin undergo a palladium(II) chloride-mediated oxidative coupling to form a transient ortho-quinone methide intermediate. This intermediate then rapidly undergoes an intramolecular inverse-electron-demand hetero-Diels-Alder reaction to furnish the hexacyclic core of this compound in a single pot with approximately 50% yield.[1]
Caption: A diagram illustrating the secretory pathway from the ER to the plasma membrane, with the putative site of action for this compound analogs at the trans-Golgi network.
Conclusion
This compound remains a molecule of significant interest, not for its intrinsic biological activity, but for the chemical inspiration it provides. The elegance of its biomimetic synthesis has paved the way for the creation of diverse molecular libraries. The discovery of this compound-like molecules that inhibit vesicular transport underscores the potential of natural product-inspired synthesis in identifying novel chemical probes and therapeutic leads. Further exploration of the this compound scaffold and its interactions with the cellular machinery of vesicular transport promises to yield deeper insights into these fundamental biological processes and may lead to the development of new classes of drugs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis of a 10,000-Membered Library of Molecules Resembling this compound and Discovery of Vesicular Traffic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a 10,000-membered library of molecules resembling this compound and discovery of vesicular traffic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Carpanone Scaffold: A Promising Core for the Development of Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Carpanone scaffold, a complex hexacyclic lignan, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional architecture, derived from a biomimetic oxidative dimerization and intramolecular Diels-Alder reaction, provides a rigid framework amenable to diversification. This whitepaper delves into the therapeutic potential of the this compound scaffold, focusing on its synthesis, biological activities, and mechanism of action, with a primary emphasis on its role as a modulator of vesicular transport. While other potential therapeutic applications have been suggested, the most robust data to date lies in the inhibition of the secretory pathway.
Synthesis of the this compound Scaffold and its Analogs
The seminal total synthesis of this compound was achieved by Chapman and coworkers in 1971 through a biomimetic approach.[1] This elegant one-pot reaction involves the oxidative dimerization of a desmethylcarpacin precursor, followed by an intramolecular inverse-electron-demand hetero-Diels-Alder reaction to construct the complex polycyclic core.[1]
Modern synthetic efforts have expanded upon this foundation, most notably through the development of a solid-phase synthesis strategy. This has enabled the creation of large combinatorial libraries of this compound-like molecules, facilitating the exploration of their structure-activity relationships (SAR).[2] A 10,000-membered library of molecules based on the this compound core has been successfully synthesized and screened for biological activity.[3]
Experimental Protocol: Solid-Phase Biomimetic Synthesis of a this compound-like Library
The following protocol is a summarized methodology based on the work of Goess et al. (2006) for the split-and-pool synthesis of a this compound-like library on solid support.[2]
Materials:
-
Polystyrene beads (e.g., high-capacity, 500 µm)
-
o-Hydroxystyrene monomers (electron-rich and electron-deficient)
-
Iodobenzene diacetate (PhI(OAc)₂)
-
Various nitrogen nucleophiles, enones, and hydroxylamines for diversification
-
Solvents and reagents for solid-phase organic synthesis (e.g., DMF, DCM, piperidine, coupling agents)
Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis of a 10,000-Membered Library of Molecules Resembling this compound and Discovery of Vesicular Traffic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a 10,000-membered library of molecules resembling this compound and discovery of vesicular traffic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of lignans and neolignans, with a specific focus on the intricate structure and synthesis of Carpanone. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the biosynthesis, chemical synthesis, and biological activities of these fascinating natural products.
Introduction to Lignans and Neolignans
Lignans and neolignans are a large and diverse class of polyphenolic compounds found in a wide variety of plants.[1][2] They are formed by the oxidative coupling of two phenylpropanoid (C6-C3) units.[1] The distinction between these two groups lies in the linkage between the monomer units. In classical lignans, the two C6-C3 units are linked by a β-β' (8-8') bond.[3] Neolignans, on the other hand, encompass all other possible linkages.[3] This structural diversity leads to a broad spectrum of biological activities, making them a subject of significant interest in medicinal chemistry and drug discovery.[2]
Lignans are classified into several subtypes based on their carbon skeleton and cyclization patterns, including furofuran, furan, dibenzylbutane, and dibenzocyclooctadiene, among others.[4] Neolignans also exhibit a wide array of structural motifs.[4]
Biosynthesis of Lignans and Neolignans
The biosynthesis of lignans and neolignans originates from the phenylpropanoid pathway, starting with the amino acid phenylalanine. A series of enzymatic reactions convert phenylalanine into monolignols, such as coniferyl alcohol. The key step in the formation of lignans and neolignans is the oxidative dimerization of these monolignols. This reaction is catalyzed by laccases and peroxidases, which generate resonance-stabilized phenoxy radicals from the monolignol precursors.
The regioselectivity and stereoselectivity of the radical coupling are often controlled by dirigent proteins (DIRs), which guide the radicals to couple in a specific manner. The coupling of two coniferyl alcohol radicals at their β-positions (8-8' linkage) leads to the formation of pinoresinol, a common precursor for many other lignans.[5] Different coupling modes between the various resonance structures of the phenoxy radicals give rise to the vast structural diversity of both lignans and neolignans.
This compound: A Unique Neolignan
This compound is a naturally occurring neolignan first isolated from the carpano tree (Cinnamomum sp.).[6] It possesses a complex hexacyclic structure with five contiguous stereogenic centers.[6] The biosynthesis of this compound is proposed to proceed through an intramolecular Diels-Alder reaction of a dimeric intermediate formed from the oxidative coupling of two desmethylcarpacin units.[6] This elegant and efficient natural synthesis has inspired chemists to develop biomimetic total syntheses of this molecule.[6]
While this compound itself exhibits limited pharmacological activity, its unique scaffold has served as a template for the synthesis of analogs with interesting biological properties.[5]
References
- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of some rigid analogues of flavone-8-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a 10,000-Membered Library of Molecules Resembling this compound and Discovery of Vesicular Traffic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Synthesis of a 10,000-membered library of molecules resembling this compound and discovery of vesicular traffic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Chapman's Biomimetic Synthesis of Carpanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the biomimetic total synthesis of (±)-Carpanone, as pioneered by Chapman and coworkers in 1971. This landmark synthesis is a classic example of biomimetic chemistry, constructing a complex hexacyclic natural product with five contiguous stereocenters in a remarkably efficient manner. The key transformation involves a palladium-catalyzed oxidative coupling of a phenol precursor, which triggers a spontaneous intramolecular hetero-Diels-Alder reaction to furnish the intricate carpanone scaffold.
Overview of the Synthetic Strategy
The synthesis begins with commercially available sesamol and proceeds through four key stages:
-
Allylation of Sesamol: Introduction of an allyl group via a Williamson ether synthesis.
-
Thermal Claisen Rearrangement: A[1][1]-sigmatropic rearrangement to form C-allylated sesamol.
-
Isomerization: Base-catalyzed migration of the allyl double bond into conjugation with the aromatic ring to form the key precursor, desmethylcarpacin.
-
Oxidative Dimerization and Intramolecular [4+2] Cycloaddition: The cornerstone of the synthesis, where palladium(II) chloride mediates the dimerization of desmethylcarpacin and subsequent spontaneous cycloaddition to yield (±)-Carpanone.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Conditions | Product | Yield (%) |
| 1 | O-Allylation & Claisen Rearrangement | Sesamol | 1. Allyl chloride, KOH2. Heat | 1. EtOH2. Neat | 1. Reflux2. 220-270 °C | 6-Allylsesamol | 62% (from Sesamol over 2 steps) |
| 2 | Isomerization | 6-Allylsesamol | t-BuOK | DMSO | Not specified | Desmethylcarpacin | Not specified |
| 3 | Oxidative Coupling & Cycloaddition | Desmethylcarpacin | PdCl₂, NaOAc | MeOH/H₂O (5:1) | 38 °C, 3 h | (±)-Carpanone | 46% |
Experimental Protocols
Step 1: Synthesis of 6-Allylsesamol
This procedure combines the O-allylation of sesamol and the subsequent thermal Claisen rearrangement.
-
O-Allylation: In a round-bottom flask, dissolve sesamol in ethanol. Add potassium hydroxide (KOH) and stir until the base dissolves. To this solution, add allyl chloride and heat the mixture to reflux. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-allylsesamol.
-
Claisen Rearrangement: Purify the crude O-allylsesamol by distillation. Heat the purified O-allylsesamol in a sealed tube or a flask equipped with a reflux condenser to 220-270 °C.[2] The rearrangement is typically complete within a few hours. The progress of the reaction can be monitored by TLC. After cooling, the resulting 6-allylsesamol can be purified by chromatography on silica gel.
Step 2: Synthesis of Desmethylcarpacin (Isomerization)
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-allylsesamol in anhydrous dimethyl sulfoxide (DMSO).
-
Add potassium tert-butoxide (t-BuOK) portion-wise to the solution at room temperature.[2]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The isomerization is typically rapid.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure desmethylcarpacin.
Step 3: Biomimetic Synthesis of (±)-Carpanone
-
In a round-bottom flask, dissolve desmethylcarpacin in a 5:1 mixture of methanol and water.[2]
-
Add sodium acetate (NaOAc) to the solution and stir until it dissolves.
-
To this solution, add palladium(II) chloride (PdCl₂, 0.5 equivalents) in one portion.[2]
-
Heat the reaction mixture to 38 °C and stir for 3 hours.[1] The solution will typically turn black as palladium metal precipitates.
-
After 3 hours, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the precipitated palladium.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (±)-Carpanone as a crystalline solid. The reported yield for this final step is 46%.[2]
Visualizing the Workflow and Proposed Mechanism
The following diagrams illustrate the overall synthetic workflow and the proposed mechanism for the key biomimetic transformation.
Caption: Overall synthetic workflow for Chapman's total synthesis of (±)-Carpanone.
Caption: Proposed mechanism for the final biomimetic cascade to (±)-Carpanone.
References
Application Notes and Protocols for Oxidative Coupling Reactions in Carpanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key oxidative coupling reactions utilized in the total synthesis of Carpanone, a complex lignan natural product. The protocols outlined below are based on seminal and contemporary research in the field, offering practical guidance for the stereoselective construction of the this compound scaffold.
Introduction
The synthesis of this compound has been a subject of significant interest due to its unique hexacyclic structure containing five contiguous stereocenters. A cornerstone of its synthesis is the biomimetic oxidative coupling of a suitably substituted phenol precursor, typically a derivative of sesamol. This key step mimics the proposed biosynthetic pathway and efficiently constructs the core of the molecule in a highly stereocontrolled manner. This document details three prominent methods for achieving this transformation, utilizing palladium, copper, and hypervalent iodine reagents.
Key Oxidative Coupling Methodologies
The synthesis of this compound via oxidative coupling generally proceeds through a tandem reaction sequence: an initial oxidative dimerization of two phenol molecules followed by an intramolecular hetero-Diels-Alder reaction of the resulting ortho-quinone methide intermediate. Several methodologies have been developed to effect this transformation, with variations in the oxidant, catalyst, and reaction conditions influencing the overall yield and efficiency.
Data Presentation: Comparison of Oxidative Coupling Methods
| Method | Oxidant/Catalyst | Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chapman's Method | PdCl₂ (stoichiometric), NaOAc | 2-(1-propenyl)sesamol | Methanol/Water | 38 to RT | 3 | ~46-50 | --INVALID-LINK--[1][2] |
| Lindsley's Catalytic Method | CuCl₂ (catalytic), (-)-Sparteine | 2-(1-propenyl)sesamol | Dichloromethane | Not specified | Not specified | >85 | --INVALID-LINK-- |
| Shair's Solid-Phase Method | PhI(OAc)₂ | Resin-bound o-hydroxystyrene | Not specified | Not specified | Not specified | High | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Palladium(II)-Mediated Oxidative Coupling (Chapman's Method)
This protocol is based on the original total synthesis of this compound by Chapman and coworkers.[1][2] It utilizes a stoichiometric amount of palladium(II) chloride as the oxidant.
Materials:
-
2-(1-propenyl)sesamol (desmethylcarpacin)
-
Palladium(II) chloride (PdCl₂)
-
Sodium acetate (NaOAc)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of 2-(1-propenyl)sesamol (1.0 equivalent) in methanol is prepared.
-
A solution of sodium acetate (2.2 equivalents) and palladium(II) chloride (1.1 equivalents) in a 1:1 mixture of methanol and water is prepared separately.
-
The palladium(II) chloride solution is added dropwise to the solution of 2-(1-propenyl)sesamol at 38 °C with stirring.
-
The reaction mixture is stirred for 3 hours, during which time the temperature is allowed to cool to room temperature. A black precipitate of palladium metal will form.
-
The reaction mixture is filtered to remove the palladium precipitate.
-
The filtrate is concentrated under reduced pressure to remove the methanol.
-
The remaining aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are washed sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Protocol 2: Copper(II)-Catalyzed Oxidative Coupling (Lindsley's Method)
This method provides a catalytic and greener alternative to the stoichiometric palladium-mediated reaction, employing a copper(II)/(-)-sparteine complex as the catalyst.
Materials:
-
2-(1-propenyl)sesamol
-
Copper(II) chloride (CuCl₂) (catalytic amount, e.g., 10 mol%)
-
(-)-Sparteine (catalytic amount, e.g., 12 mol%)
-
Dichloromethane (CH₂Cl₂)
-
Appropriate work-up and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a solution of 2-(1-propenyl)sesamol (1.0 equivalent) in dichloromethane, add copper(II) chloride (0.10 equivalents) and (-)-sparteine (0.12 equivalents).
-
Stir the reaction mixture under an atmosphere of air (or oxygen) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction (e.g., with a dilute aqueous acid solution).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 3: Hypervalent Iodine(III)-Mediated Oxidative Coupling (Shair's Method)
This protocol utilizes a hypervalent iodine(III) reagent, phenyliodine(III) diacetate (PhI(OAc)₂), as the oxidant. This method has been successfully applied in solid-phase synthesis.
Materials:
-
ortho-propenylphenol derivative (e.g., 2-(1-propenyl)sesamol)
-
Phenyliodine(III) diacetate (PhI(OAc)₂)
-
An appropriate solvent (e.g., dichloromethane or trifluoroethanol)
-
Appropriate work-up and purification reagents.
Procedure:
-
Dissolve the ortho-propenylphenol substrate (1.0 equivalent) in the chosen solvent.
-
Add phenyliodine(III) diacetate (1.0-1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction (e.g., with aqueous sodium thiosulfate solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.
-
Concentrate the solution and purify the residue by column chromatography to obtain this compound.
Reaction Mechanisms and Visualizations
The formation of this compound via oxidative coupling is a fascinating cascade process. The following diagrams illustrate the proposed mechanisms for the palladium, copper, and hypervalent iodine-mediated reactions.
Palladium(II)-Mediated Oxidative Coupling Mechanism
The mechanism is believed to involve the formation of a palladium(II) phenoxide complex, which facilitates the oxidative coupling of two phenol molecules to form a dimeric intermediate. This intermediate then undergoes a spontaneous intramolecular hetero-Diels-Alder reaction.
Caption: Pd(II)-mediated oxidative coupling pathway.
Copper(II)-Catalyzed Oxidative Coupling Mechanism
The copper-catalyzed mechanism is thought to proceed via a single-electron transfer (SET) process, generating phenoxy radicals that dimerize. The resulting intermediate then undergoes the hetero-Diels-Alder cycloaddition.
Caption: Cu(II)-catalyzed oxidative coupling pathway.
Hypervalent Iodine(III)-Mediated Oxidative Coupling Mechanism
This mechanism involves the formation of an aryloxyiodonium(III) intermediate, which then rearranges to form the ortho-quinone methide, followed by the intramolecular cycloaddition.
Caption: PhI(OAc)₂-mediated oxidative coupling pathway.
Conclusion
The oxidative coupling reaction is a powerful and elegant strategy for the synthesis of this compound and its analogues. The choice of method will depend on factors such as the desired scale, cost, and environmental considerations. Chapman's original palladium-mediated protocol provides a robust, albeit stoichiometric, route. The copper-catalyzed method developed by Lindsley offers a more sustainable, catalytic alternative. The use of hypervalent iodine reagents, as demonstrated by Shair, provides a metal-free option that is amenable to modern synthetic techniques like solid-phase synthesis. These detailed protocols and mechanistic insights serve as a valuable resource for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents.
References
Application Notes and Protocols: Intramolecular Hetero-Diels-Alder Reaction in the Synthesis of Carpanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpanone, a structurally complex hexacyclic lignan, was first isolated from the bark of the Carpano tree. Its unique cage-like architecture, featuring five contiguous stereocenters, has made it a compelling target for total synthesis. The most elegant and well-known approach to this compound is the biomimetic synthesis developed by Chapman, which hinges on a remarkable one-pot oxidative dimerization followed by a spontaneous intramolecular hetero-Diels-Alder reaction.[1][2] This key transformation efficiently constructs the intricate core of the molecule with high stereoselectivity.
These application notes provide a detailed overview and experimental protocols for the synthesis of this compound, focusing on the pivotal intramolecular hetero-Diels-Alder reaction. The methodologies described are based on the seminal work of Chapman and subsequent procedural modifications that have been developed to improve efficiency.
Synthetic Strategy Overview
The synthesis of this compound commences with the commercially available sesamol. A three-step sequence is employed to prepare the key precursor, 6-(prop-1-en-1-yl)sesamol. This precursor then undergoes an oxidative dimerization mediated by a palladium(II) salt. The in situ generated ortho-quinone methide intermediate rapidly undergoes an intramolecular inverse-electron-demand hetero-Diels-Alder reaction to furnish this compound as a single diastereoisomer.[1][3]
Overall Synthetic Scheme
References
Solid-Phase Synthesis of Carpanone Analogs: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpanone, a natural product isolated from the Carpano tree, possesses a unique pentacyclic cage-like structure that has garnered significant interest from the synthetic chemistry community. While this compound itself has limited biological activity, its complex architecture serves as an attractive scaffold for the development of novel therapeutic agents. Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of libraries of this compound analogs, facilitating structure-activity relationship (SAR) studies and drug discovery efforts. This application note provides a detailed overview and experimental protocols for the solid-phase synthesis of this compound and its analogs, leveraging polymer-supported reagents and scavengers for efficient and clean synthesis.
Core Principles
The solid-phase synthesis of this compound analogs generally follows a biomimetic approach, mimicking the proposed biosynthetic pathway. The key transformation involves a tandem oxidative coupling and intramolecular Diels-Alder reaction of a substituted ortho-hydroxystyrene precursor. By anchoring the precursor to a solid support, the synthesis can be streamlined, allowing for the use of excess reagents to drive reactions to completion and simplifying purification to simple filtration and washing steps.
Experimental Workflow
The overall experimental workflow for the solid-phase synthesis of this compound analogs can be summarized in the following diagram:
Caption: General workflow for the solid-phase synthesis of this compound analogs.
Data Presentation: Synthesis of this compound using Polymer-Supported Reagents
The following table summarizes the quantitative data for a four-step synthesis of this compound from commercially available sesamol, as reported by Baxendale, Lee, and Ley.[1] This synthesis utilizes polymer-supported reagents to facilitate purification.
| Step | Reaction | Starting Material | Reagents | Product | Yield (%) |
| 1 | Allylation | Sesamol | Allyl bromide, PS-BEMP | 5-(Allyloxy)benzo[d][2][3]dioxole | 98 |
| 2 | Claisen Rearrangement | 5-(Allyloxy)benzo[d][2][3]dioxole | Toluene, Ionic Liquid, Microwave | 6-Allylbenzo[d][2][3]dioxol-5-ol | >97 (conversion) |
| 3 | Isomerization | 6-Allylbenzo[d][2][3]dioxol-5-ol | Polymer-supported Iridium catalyst | 6-(Prop-1-en-1-yl)benzo[d][2][3]dioxol-5-ol | Quantitative |
| 4 | Oxidative Coupling/Diels-Alder | 6-(Prop-1-en-1-yl)benzo[d][2][3]dioxol-5-ol | Polymer-supported Cobalt salen complex, O₂ | This compound | 78 |
PS-BEMP: Polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine
Experimental Protocols
Protocol 1: Synthesis of this compound using Polymer-Supported Reagents
This protocol details the synthesis of the parent this compound molecule.
Step 1: Allylation of Sesamol
-
To a solution of sesamol (1.0 g, 7.24 mmol) in acetonitrile (20 mL) containing a small amount of DMF, add allyl bromide (1.05 g, 8.69 mmol).
-
Add polymer-supported phosphazene base (PS-BEMP, 2.3 mmol/g, 3.8 g, 8.69 mmol) and stir the mixture at room temperature for 16 hours.
-
Filter the resin and wash with dichloromethane (DCM).
-
Concentrate the filtrate under reduced pressure to afford 5-(allyloxy)benzo[d][2][3]dioxole as a solid (98% yield).
Step 2: Microwave-Assisted Claisen Rearrangement
-
Combine 5-(allyloxy)benzo[d][2][3]dioxole (500 mg, 2.81 mmol), toluene (2 mL), and 1-ethyl-3-methyl-1H-imidazolium hexafluorophosphate (ionic liquid, 200 mg).
-
Heat the mixture in a focused microwave reactor for three 15-minute intervals at up to 220°C.
-
After cooling, partition the mixture between water and DCM.
-
Separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure to yield 6-allylbenzo[d][2][3]dioxol-5-ol (quantitative conversion).
Step 3: Isomerization of the Double Bond
-
To a solution of 6-allylbenzo[d][2][3]dioxol-5-ol (200 mg, 1.12 mmol) in THF (5 mL), add the polymer-supported iridium isomerization catalyst.
-
Stir the mixture at ambient temperature for 24 hours.
-
Filter the catalyst and wash with DCM.
-
Concentrate the filtrate to obtain 6-(prop-1-en-1-yl)benzo[d][2][3]dioxol-5-ol quantitatively with a trans:cis ratio of 11:1.
Step 4: Oxidative Dimerization and Cycloaddition
-
Dissolve 6-(prop-1-en-1-yl)benzo[d][2][3]dioxol-5-ol (100 mg, 0.56 mmol) in DCM (5 mL).
-
Add the polymer-supported cobalt salen complex and bubble oxygen through the solution.
-
Stir the reaction at room temperature for 48 hours.
-
Filter the supported catalyst and wash with DCM.
-
Concentrate the filtrate and purify the residue by chromatography to yield this compound (78% yield).
Protocol 2: Solid-Phase Synthesis of this compound Analogs (Shair's Method)
This protocol outlines a general strategy for the solid-phase synthesis of a library of this compound-like molecules, as pioneered by Shair and coworkers. This method involves the immobilization of an electron-rich phenol on a solid support and its subsequent reaction with various electron-deficient phenols in solution.
Diagram of Solid-Phase Synthesis Strategy:
Caption: Strategy for solid-phase synthesis of this compound analogs.
Step 1: Immobilization of the Electron-Rich Phenol
-
Swell a suitable silicon-linked resin (e.g., silyl chloride resin) in an appropriate solvent like DCM.
-
Dissolve the electron-rich o-hydroxystyrene precursor in the same solvent.
-
Add a non-nucleophilic base (e.g., 2,6-lutidine) to the solution of the precursor.
-
Add the resulting solution to the swollen resin and agitate at room temperature to effect immobilization.
-
Wash the resin thoroughly with DCM, methanol, and then DCM again to remove any unreacted material.
Step 2: Oxidative Coupling and Cycloaddition
-
Swell the resin-bound phenol in a suitable solvent (e.g., DCM).
-
Add a solution of the desired electron-deficient o-hydroxystyrene analog (in excess) to the resin suspension.
-
Add a solution of an oxidant, such as (diacetoxyiodo)benzene (PhI(OAc)₂), to initiate the oxidative coupling.
-
Agitate the reaction mixture at room temperature until the reaction is complete (monitor by LC-MS analysis of a cleaved sample from a test bead).
-
Filter the resin and wash extensively with DCM, THF, and methanol to remove excess reagents and byproducts.
Step 3: Cleavage of the this compound Analog from the Resin
-
Treat the resin-bound this compound analog with a suitable cleavage cocktail. For a silicon-based linker, this is typically a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.
-
Agitate the mixture at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional solvent and combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by an appropriate method, such as preparative HPLC, to yield the desired this compound analog.
Conclusion
The solid-phase synthesis of this compound and its analogs offers a robust and efficient platform for the generation of molecular diversity around this complex natural product scaffold. The use of polymer-supported reagents and solid-phase techniques simplifies purification and allows for the construction of large libraries of compounds for biological screening. The protocols provided herein serve as a detailed guide for researchers in the fields of medicinal chemistry and drug discovery to explore the chemical space around the this compound core and to develop novel bioactive molecules.
References
Application Note: Total Synthesis of Carpanone via an Automated Flow Chemistry Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a continuous flow chemistry approach for the total synthesis of the natural product Carpanone. This method offers significant advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and rapid optimization enabled by an automated self-optimizing flow reactor.[1][2][3] The four-step synthesis, commencing from commercially available sesamol, achieves a 67% overall yield.[3] Detailed experimental protocols, quantitative data, and workflow visualizations are provided to enable the replication and adaptation of this methodology.
Introduction
The total synthesis of complex natural products like this compound presents significant challenges in traditional batch chemistry.[4][5] Flow chemistry offers a powerful alternative, providing precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity.[6] The continuous nature of flow synthesis also allows for the safe handling of reactive intermediates and facilitates process automation and optimization.[1][2] This document outlines a validated four-step flow synthesis of this compound, demonstrating the utility of this technology in accelerating natural product synthesis and drug discovery.[3]
Overall Synthesis Workflow
The total synthesis of this compound is achieved through a four-step sequence: allylation of sesamol, followed by a Claisen rearrangement, isomerization, and a final oxidative dimerization.[3] The entire process can be performed in a modular flow chemistry setup, allowing for the telescoping of reaction steps and minimizing manual handling.
Caption: Overall workflow for the four-step total synthesis of this compound in a modular flow chemistry system.
Data Presentation
The following tables summarize the optimized reaction conditions and performance for each step in the flow synthesis of this compound.
Table 1: Optimized Conditions for the Allylation of Sesamol
| Parameter | Value |
| Reagent 1 | Sesamol (0.4 M) and KOH (0.6 M) in MeOH/H₂O (95:5) |
| Reagent 2 | Allyl iodide (0.8 M) in MeOH/H₂O (95:5) |
| Temperature | 25 - 100 °C |
| Residence Time | 5 - 90 min |
| Stoichiometry (Allyl Iodide:Sesamol) | 1 - 3 equiv. |
| Yield | >80% |
Table 2: Optimized Conditions for the Claisen Rearrangement
| Parameter | Value |
| Substrate | 5-(Allyloxy)-1,3-benzodioxole |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 220 °C |
| Residence Time | 30 min |
| Yield | High conversion (exact yield not specified) |
Table 3: Optimized Conditions for the Isomerization
| Parameter | Value |
| Substrate | 6-Allyl-1,3-benzodioxol-5-ol (0.1 M) with anisole (0.7 M) in dry DMSO |
| Reagent | t-BuOK (0.1 M) |
| Temperature | Optimized via autonomous system |
| Residence Time | Optimized via autonomous system |
| Yield | High conversion to the (E)-isomer |
Table 4: Optimized Conditions for the Oxidative Dimerization
| Parameter | Value |
| Substrate | (E)-6-(Prop-1-en-1-yl)-1,3-benzodioxol-5-ol |
| Catalyst | Co(salen) complex |
| Oxidant | Oxygen (from air) |
| Temperature | 40 °C |
| Residence Time | 40 min |
| Catalyst Loading | 10 mol % |
| Yield | 69% (in batch under optimized flow conditions) |
Experimental Protocols
The following are detailed protocols for the four-step flow synthesis of this compound.
Step 1: Allylation of Sesamol
-
Reagent Preparation:
-
Solution A: Prepare a solution of sesamol (0.4 M) and potassium hydroxide (0.6 M) in a 95:5 mixture of methanol and water.
-
Solution B: Prepare a solution of allyl iodide (0.8 M) in a 95:5 mixture of methanol and water.
-
-
Flow Reactor Setup:
-
Utilize a two-pump flow chemistry system.
-
Pump Solution A and Solution B at equal flow rates into a T-mixer.
-
The combined stream is then passed through a 2 mL stainless steel reactor coil situated in a temperature-controlled oven.
-
-
Reaction Conditions:
-
The reaction is optimized by varying the temperature (25-100 °C), residence time (5-90 min), and stoichiometry of allyl iodide (1-3 equivalents).[2]
-
-
Work-up and Analysis:
Step 2: Claisen Rearrangement
-
Reagent Preparation:
-
Prepare a solution of the product from Step 1, 5-(allyloxy)-1,3-benzodioxole, in N,N-dimethylformamide (DMF).
-
-
Flow Reactor Setup:
-
Pump the solution through a high-temperature flow reactor.
-
-
Reaction Conditions:
-
Heat the reactor to 220 °C.
-
Adjust the flow rate to achieve a residence time of 30 minutes.
-
-
Work-up and Analysis:
-
The product stream is cooled and collected.
-
The conversion is monitored by online HPLC or in-line benchtop Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Step 3: Isomerization
-
Reagent Preparation:
-
Solution C: Prepare a solution of 6-allyl-1,3-benzodioxol-5-ol (0.1 M) and anisole (0.7 M) in dry dimethyl sulfoxide (DMSO).
-
Solution D: Prepare a solution of potassium tert-butoxide (t-BuOK) (0.1 M).
-
-
Flow Reactor Setup:
-
A two-stream flow setup is used.
-
Solution C is injected into the flow system and merged with Solution D in a T-mixer.
-
The mixture is then passed through a 5 mL stainless steel reactor coil.[2]
-
-
Reaction Conditions:
-
The temperature and residence time are optimized using an autonomous self-optimizing system to maximize the yield of the (E)-isomer.[2]
-
-
Work-up and Analysis:
-
A portion of the crude reaction mixture is injected into an online HPLC system to determine the yield.[2]
-
Step 4: Oxidative Dimerization
-
Reagent Preparation:
-
Prepare a solution of (E)-6-(prop-1-en-1-yl)-1,3-benzodioxol-5-ol and the Co(salen) catalyst (10 mol %) in a suitable solvent.
-
-
Flow Reactor Setup:
-
The solution is pumped through a gas-liquid flow reactor that allows for the introduction of oxygen (air).
-
-
Reaction Conditions:
-
The reactor is maintained at 40 °C.
-
The flow rate is adjusted to achieve a residence time of 40 minutes.[2]
-
-
Work-up and Analysis:
-
The output stream is collected.
-
The formation of this compound is monitored by online HPLC or in-line NMR.[1]
-
Chemical Transformation Pathway
The following diagram illustrates the key chemical transformations in the flow synthesis of this compound.
References
Synthesis of Desmethylcarpacin: A Precursor to Carpanone
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desmethylcarpacin, also known as 2-allylsesamol, is a key synthetic intermediate in the biomimetic total synthesis of carpanone. The synthesis of desmethylcarpacin from the readily available starting material sesamol is a foundational sequence for researchers investigating this compound analogs and other related natural products. This document provides detailed protocols for the multi-step synthesis of desmethylcarpacin, encompassing O-allylation, thermal Claisen rearrangement, and base-catalyzed isomerization. Quantitative data from relevant literature is summarized, and a logical workflow for the synthesis is presented.
Synthetic Pathway Overview
The synthesis of desmethylcarpacin from sesamol proceeds through a three-step sequence. The initial step involves the O-allylation of sesamol to form allyl sesamyl ether. This is followed by a thermal[1][1]-sigmatropic rearrangement (Claisen rearrangement) to yield 2-allylsesamol. The final step is a base-catalyzed isomerization of the allyl group to a propenyl group, affording the target molecule, desmethylcarpacin.
Caption: Synthetic pathway for desmethylcarpacin from sesamol.
Quantitative Data Summary
The following table summarizes the reported yields for the key transformations in the synthesis of desmethylcarpacin. It is important to note that reaction conditions can significantly influence yields.
| Step | Transformation | Reagents & Conditions | Reported Yield (%) | Reference |
| 1 & 2 | O-Allylation & Claisen Rearrangement | 1. Allyl chloride, KOH, EtOH, Δ2. 220-270 °C | 62 (combined) | [2] |
| 1 | O-Allylation | Allyl bromide, K₂CO₃, Acetone | >80 | [3] |
| 3 | Isomerization | t-BuOK, DMSO | Not explicitly stated, but part of a high-yielding synthesis | [2] |
| 3 | Isomerization (Flow) | t-BuOK | up to 91 | [3] |
Experimental Protocols
These protocols are based on established literature procedures for the synthesis of desmethylcarpacin and related compounds. Researchers should adapt these methods as necessary based on their specific laboratory conditions and safety protocols.
Protocol 1: O-Allylation of Sesamol to Allyl Sesamyl Ether
Materials:
-
Sesamol
-
Allyl bromide (or allyl chloride)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sesamol (1.0 eq).
-
Add anhydrous acetone to dissolve the sesamol.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Slowly add allyl bromide (1.2 eq) to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude allyl sesamyl ether. The product is often used in the next step without further purification.
Protocol 2: Thermal Claisen Rearrangement to 2-Allylsesamol
Materials:
-
Allyl sesamyl ether
-
High-temperature reaction vessel (e.g., sealed tube or flask with a high-boiling point solvent)
-
Heating mantle or oil bath with temperature controller
-
Column chromatography setup (silica gel)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Place the crude allyl sesamyl ether in a reaction vessel suitable for high-temperature reactions.
-
Heat the vessel to a temperature between 220-270 °C. The reaction is typically performed neat (without solvent).[2]
-
Maintain this temperature for 2-4 hours. Monitor the rearrangement by TLC if possible, or run small-scale trials to determine the optimal reaction time.
-
Cool the reaction mixture to room temperature.
-
The crude product, 2-allylsesamol, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient system to afford the pure product.
Protocol 3: Base-Catalyzed Isomerization to Desmethylcarpacin
Materials:
-
2-Allylsesamol
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 2-allylsesamol (1.0 eq) in anhydrous DMSO in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add potassium tert-butoxide (1.1 eq) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the isomerization by TLC.
-
Upon completion, carefully quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2-3).
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude desmethylcarpacin.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental process for the synthesis of desmethylcarpacin.
Caption: Experimental workflow for desmethylcarpacin synthesis.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Carpanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpanone, a lignan natural product first isolated from the Cinnamomum species, possesses a unique hexacyclic cage-like structure with five contiguous stereocenters. Its remarkable molecular architecture and the elegance of its biomimetic synthesis have made it a significant target for synthetic chemists. Palladium catalysis has emerged as a powerful tool in the construction of this compound and its analogs, offering efficient and stereoselective pathways. These application notes provide detailed protocols for two prominent palladium-catalyzed methods for the synthesis of this compound: the classic Chapman biomimetic approach and a modern cross-coupling strategy developed by Liron and coworkers.
I. Chapman's Biomimetic Synthesis via Palladium-Catalyzed Oxidative Dimerization
The seminal total synthesis of this compound, reported by Chapman in 1971, is a classic example of biomimetic synthesis.[1] The key step involves the palladium(II) chloride-mediated oxidative dimerization of a 2-propenylsesamol precursor, which undergoes a spontaneous intramolecular hetero-Diels-Alder reaction to yield this compound.[1] While the original procedure reported a yield of approximately 50%, modern variations of this method have achieved yields greater than 90%.[1]
Signaling Pathway and Logical Relationships
The reaction proceeds through a proposed tandem oxidative coupling followed by an intramolecular [4+2] cycloaddition.
Figure 1. Chapman's biomimetic synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Propenylsesamol (Desmethylcarpacin)
This precursor synthesis involves three transformations in two steps.[1]
-
Allylation of Sesamol: To a solution of sesamol in a suitable solvent such as acetone, add potassium carbonate as a base. To this suspension, add allyl bromide and heat the mixture to reflux. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.
-
Claisen Rearrangement and Isomerization: The purified 6-allylsesamol is subjected to thermal Claisen rearrangement, typically by heating without a solvent. This is followed by isomerization of the double bond into conjugation with the aromatic ring. This can be achieved by heating with a strong base such as potassium tert-butoxide in a solvent like DMSO.[1] Acidic workup followed by purification will yield 2-propenylsesamol.
Step 2: Palladium-Catalyzed Oxidative Dimerization to this compound
-
Dissolve 2-propenylsesamol and sodium acetate in a mixture of methanol and water.[1]
-
To this solution, add a solution of palladium(II) chloride in the same solvent system.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like dichloromethane or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound as a single diastereoisomer.
Data Presentation
| Step | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |
| Chapman Original | ||||||
| Oxidative Dimerization | PdCl₂, NaOAc | MeOH/H₂O | Room Temp. | - | ~50% | [1] |
| Modern Variants | ||||||
| Oxidative Dimerization | PdCl₂ or other oxidants | Various | Various | - | >90% | [1] |
II. Liron's Synthesis via Suzuki-Miyaura Coupling and Oxidative Cyclization
A more recent approach developed by Liron and colleagues provides a convergent and stereoselective synthesis of this compound starting from sesamol.[2] The key steps are a Suzuki-Miyaura cross-coupling to introduce the propenyl side chain, followed by a palladium(II)-catalyzed oxidative cyclization.[2] This route provides this compound in a 55% overall yield over six steps.[2]
Experimental Workflow
The synthesis follows a linear sequence of six steps, culminating in the formation of this compound.
Figure 2. Liron's synthetic route to this compound.
Experimental Protocols
Step 1-2: Preparation of Brominated Protected Sesamol
-
Protect the phenolic hydroxyl group of sesamol using a suitable protecting group (e.g., TBDMS or TBS).
-
Perform regioselective bromination of the protected sesamol at the position ortho to the protected hydroxyl group.
Step 3: Suzuki-Miyaura Cross-Coupling
-
To a solution of the brominated protected sesamol in a suitable solvent system (e.g., dioxane/water), add a propenylboronic acid or its ester derivative.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Step 4: Deprotection
-
Remove the protecting group from the phenolic hydroxyl group. For a TBDMS/TBS group, this is typically achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.
-
Purify the resulting 2-propenylsesamol derivative.
Step 5: Palladium(II)-Catalyzed Oxidative Coupling
-
The final step is the oxidative dimerization of the deprotected phenol to yield this compound. This is analogous to the Chapman synthesis key step.
-
Dissolve the 2-propenylsesamol derivative in a suitable solvent and treat it with a palladium(II) salt, such as PdCl₂, in the presence of an oxidant.
-
The reaction proceeds to form this compound, which can be isolated and purified by column chromatography.
Data Presentation
| Step | Catalyst/Reagent | Overall Yield (6 steps) | Reference |
| Liron's Synthesis | |||
| Suzuki-Miyaura Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | 55% | [2] |
| Pd(II)-Catalyzed Oxidative Coupling | Pd(II) salt (e.g., PdCl₂) | 55% | [2] |
Conclusion
The palladium-catalyzed synthesis of this compound offers elegant and efficient strategies for constructing this complex natural product. The choice between the biomimetic Chapman approach and the convergent Liron synthesis may depend on the specific research goals, available starting materials, and desired scale. The Chapman method is notable for its biomimetic elegance and potential for high yields in its modern iterations, while the Liron synthesis provides a robust and modular route amenable to the synthesis of analogs through modification of the coupling partners. The detailed protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development exploring the chemical space around the this compound scaffold.
References
Application Note: Combinatorial Synthesis of a Carpanone-Like Library for Phenotypic Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpanone, a hexacyclic lignan first isolated from Cinnamomum sp., possesses a complex and stereochemically rich architecture.[1] While this compound itself exhibits limited biological activity, its core scaffold has proven to be a valuable template for the development of pharmacologically active analogues.[1] Notably, combinatorial libraries of this compound-like molecules have yielded potent inhibitors of vesicular traffic, a fundamental cellular process.[2][3][4] This application note provides detailed protocols for the creation of a combinatorial library of this compound-like molecules using a solid-phase, diversity-oriented synthesis approach inspired by the biomimetic synthesis of the natural product.[2][5][6]
Core Principles
The synthesis of the this compound-like library is based on the foundational work of Chapman, who first achieved the total synthesis of this compound through a biomimetic route.[1][7][8] The key transformation involves an oxidative dimerization of two o-hydroxystyrene precursors, which then undergo an intramolecular inverse-electron demand Diels-Alder reaction to form the characteristic hexacyclic core.[1][2] By employing a split-and-pool solid-phase synthesis strategy, a large and diverse library of molecules can be generated, each with a unique combination of substituents.[2][9] This methodology allows for the creation of libraries amenable to high-throughput phenotypic screening to identify compounds with specific biological activities.[2][3]
Experimental Workflow
The overall workflow for the creation and screening of a this compound-like combinatorial library is depicted below. This process begins with the preparation of diverse building blocks, followed by solid-phase synthesis using a split-and-pool strategy, and concludes with the screening of the library for desired biological activity.
Caption: Experimental workflow for combinatorial library synthesis.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the this compound-Like Library
This protocol details the key steps for the solid-phase synthesis of a 10,000-membered library of this compound-like molecules.[2]
Materials:
-
High-capacity polystyrene beads (500 µm)
-
Immobilized electron-rich o-hydroxystyrene
-
Diverse library of electron-deficient o-hydroxystyrenes in solution
-
Diverse library of nitrogen nucleophiles
-
Diverse library of enones
-
Diverse library of terminal alkynes
-
Iodobenzene diacetate (PhI(OAc)₂)
-
Solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Reagents for Huisgen cycloaddition (e.g., Cu(I) catalyst)
Procedure:
-
Immobilization: The electron-rich o-hydroxystyrene is immobilized on high-capacity polystyrene beads.[2]
-
Split-and-Pool Synthesis:
-
Step 1: Multicomponent Reaction: The resin beads are split into equal portions. Each portion is reacted with a unique combination of a nitrogen nucleophile and an enone to introduce the first point of diversity. The beads are then pooled.
-
Step 2: Huisgen Cycloaddition: The pooled beads are again split into portions. Each portion is subjected to a Huisgen cycloaddition reaction with a unique terminal alkyne to introduce a triazole moiety as the second point of diversity. The beads are then pooled.[2]
-
-
Core Scaffold Formation:
-
The pooled resin is treated with a solution of an electron-deficient o-hydroxystyrene and iodobenzene diacetate (PhI(OAc)₂). This initiates the oxidative coupling followed by an inverse-electron demand Diels-Alder reaction to form the resin-bound this compound-like heterodimer.[2] To introduce further diversity, this step can be performed in separate pools with different electron-deficient o-hydroxystyrenes.
-
-
Cleavage: The final compounds are cleaved from the solid support using appropriate cleavage conditions, yielding the free this compound-like molecules in solution.
-
Library Plating: The individual compounds are then transferred to microtiter plates for screening.
Protocol 2: Phenotypic Screening for Inhibitors of Vesicular Traffic
This protocol describes a whole-cell fluorescence imaging-based assay to screen the library for inhibitors of exocytosis from the Golgi apparatus.[2][3]
Materials:
-
Cells expressing a temperature-sensitive fluorescently-tagged reporter protein (e.g., VSVG-GFP)
-
Cell culture medium and supplements
-
The synthesized this compound-like library in 96-well or 384-well plates
-
High-content imaging system
Procedure:
-
Cell Seeding: Plate cells expressing the reporter protein in microtiter plates and allow them to adhere.
-
Protein Accumulation: Incubate the cells at a non-permissive temperature (e.g., 40°C) to cause the accumulation of the fluorescent reporter protein in the endoplasmic reticulum (ER).
-
Compound Treatment: Add the compounds from the this compound-like library to the individual wells.
-
Protein Release: Shift the cells to a permissive temperature (e.g., 32°C) to allow the reporter protein to traffic from the ER to the Golgi apparatus and then to the plasma membrane.
-
Imaging: After a defined incubation period, fix the cells and acquire images using a high-content imaging system.
-
Analysis: Analyze the images to identify compounds that cause the accumulation of the fluorescent reporter protein in the Golgi apparatus, indicating an inhibition of exocytosis.
Data Presentation
The quantitative data from the synthesis and screening of the this compound-like library can be summarized in the following tables.
Table 1: Representative Yields for Solid-Phase Synthesis Steps
| Step | Reaction | Average Yield (%) |
| 1 | Immobilization of o-hydroxystyrene | >95 |
| 2 | Multicomponent Reaction | 70-90 |
| 3 | Huisgen Cycloaddition | >90 |
| 4 | Oxidative Dimerization/Diels-Alder | 50-70 |
| 5 | Cleavage | >90 |
Table 2: Biological Activity of Hit Compounds
| Compound ID | Structure | Inhibition of Exocytosis (IC₅₀, µM) |
| Hit-1 | [Structure of most potent hit] | 14[2][3] |
| Hit-2 | [Structure of second hit] | 25 |
| ... | ... | ... |
| This compound | [Structure of this compound] | >100 |
Signaling Pathway
This compound-like molecules have been identified as inhibitors of the secretory pathway, specifically targeting the exit of proteins from the Golgi apparatus.[2] The diagram below illustrates the general vesicular transport pathway and highlights the step inhibited by these compounds.
Caption: Inhibition of vesicular transport by this compound-like molecules.
Conclusion
The combinatorial synthesis of this compound-like molecules offers a powerful platform for the discovery of novel bioactive compounds. The detailed protocols and workflows presented in this application note provide a comprehensive guide for researchers to establish and utilize this methodology. The successful identification of potent inhibitors of vesicular traffic from such a library underscores the potential of this approach in chemical biology and drug discovery.[2][4] Further exploration of the structure-activity relationships of these compounds can lead to the development of valuable probes for studying complex biological processes and potential therapeutic leads.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis of a 10,000-Membered Library of Molecules Resembling this compound and Discovery of Vesicular Traffic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a 10,000-membered library of molecules resembling this compound and discovery of vesicular traffic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. youtube.com [youtube.com]
- 9. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Carpanone Analogs for the Study of Vesicular Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vesicular transport is a fundamental cellular process responsible for the movement of proteins and lipids between organelles. The study of this intricate network relies on specific tools that can perturb and illuminate its various stages. While the natural product Carpanone itself displays limited pharmacological activity, synthetic analogs derived from its unique scaffold have emerged as valuable chemical probes for investigating vesicular transport, particularly exocytosis from the Golgi apparatus.[1][2]
A significant breakthrough in this area came from the synthesis and screening of a 10,000-member library of molecules resembling this compound.[1][3] This work, conducted by Goess et al., led to the discovery of several compounds that inhibit the trafficking of the temperature-sensitive vesicular stomatitis virus glycoprotein (VSVGts-GFP), a widely used marker for the secretory pathway.[1] Among these, the analog designated CLL-19 was identified as the most potent inhibitor of exocytosis from the Golgi, demonstrating the potential of this chemical class as tools for cell biology and drug discovery.[1][3]
These application notes provide a comprehensive overview of the use of this compound analogs in vesicular transport research, with a focus on the key findings and methodologies.
Mechanism of Action
The primary screening assay that identified active this compound analogs utilized whole-cell fluorescence imaging to monitor the trafficking of VSVGts-GFP.[1][3] At a restrictive temperature (40°C), this protein is misfolded and retained in the endoplasmic reticulum (ER). Upon shifting to a permissive temperature (32°C), the protein correctly folds and is transported through the Golgi apparatus to the plasma membrane.[4][5]
Active this compound analogs were found to inhibit the exit of VSVGts-GFP from the Golgi apparatus, leading to an accumulation of the fluorescent protein in this organelle and preventing its arrival at the plasma membrane.[1] The most potent compound, CLL-19, exhibited a specific block in exocytosis from the Golgi.[1] Further studies revealed that CLL-19 does not disrupt the cellular cytoskeleton (actin and tubulin networks) or endocytic pathways, highlighting its specificity as an inhibitor of the secretory pathway at the level of the Golgi.[1]
Quantitative Data of Active this compound Analogs
The screening of the this compound-like library identified several molecules that inhibit exocytosis from the Golgi apparatus. The most potent of these is CLL-19. The quantitative data for this and other relevant compounds from the study are summarized below.
| Compound ID | Description | IC50 (µM) | Phenotype |
| CLL-19 | Most potent this compound analog identified | 14 | Inhibition of VSVGts-GFP exit from the Golgi |
| This compound | Natural Product | >300 | No effect on VSVGts-GFP trafficking |
| Library Core (16) | Core scaffold of the analog library | >33 (toxic) | No effect on trafficking; cytotoxic at higher concentrations |
Experimental Protocols
A key experiment for studying the effect of this compound analogs on vesicular transport is the VSVGts-GFP trafficking assay. The following is a detailed protocol based on methodologies described in the literature.[1][6][7]
Protocol: VSVGts-GFP Trafficking Assay for Screening Inhibitors of Exocytosis
1. Materials and Reagents:
-
Cell Line: BSC-1 cells (or other suitable cell line)
-
Transfection Reagent: Lipofectamine 2000 (or similar)
-
Plasmid: pVSVGts-GFP (encoding temperature-sensitive Vesicular Stomatitis Virus G protein fused to Green Fluorescent Protein)
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound Analogs (e.g., CLL-19): Dissolved in DMSO to a stock concentration of 10 mM
-
Control Compounds: DMSO (vehicle control), Brefeldin A (positive control for ER-to-Golgi transport block)
-
Imaging Medium: DMEM without phenol red, supplemented with 10% FBS and 25 mM HEPES
-
Microscopy: Confocal or wide-field fluorescence microscope equipped with a temperature-controlled stage and appropriate filters for GFP imaging.
2. Experimental Workflow:
3. Detailed Procedure:
-
Day 1: Cell Seeding
-
Trypsinize and count BSC-1 cells.
-
Seed the cells onto 35 mm glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Day 2: Transfection
-
Prepare the transfection complexes according to the manufacturer's protocol for Lipofectamine 2000.
-
Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C.
-
Gently remove the transfection medium and replace it with fresh, pre-warmed complete culture medium.
-
Incubate the cells overnight.
-
-
Day 3: VSVGts-GFP Trafficking Assay
-
ER Accumulation: Transfer the imaging dishes to a 40°C incubator for 16-24 hours. This will cause the misfolded VSVGts-GFP to accumulate in the endoplasmic reticulum.
-
Compound Treatment: Prepare working solutions of the this compound analogs and control compounds in pre-warmed imaging medium. Dilute the 10 mM stock of CLL-19 to a final concentration of 33 µM. The final DMSO concentration should be below 0.5%.
-
Aspirate the culture medium from the cells and replace it with the medium containing the compounds or vehicle control.
-
Incubate the cells for 1 hour at 40°C.
-
Trafficking Release and Imaging:
-
Transfer the imaging dish to the pre-warmed (32°C) stage of the fluorescence microscope.
-
Immediately begin acquiring images. This is the 0-minute time point, where VSVGts-GFP should be localized to the ER.
-
Continue to acquire images at regular intervals (e.g., every 15-30 minutes) for up to 2 hours.
-
-
Data Analysis:
-
In control (DMSO-treated) cells, VSVGts-GFP should move from the ER to a juxtanuclear Golgi pattern within 30-60 minutes, and then to the plasma membrane.
-
In cells treated with active this compound analogs like CLL-19, VSVGts-GFP will traffic from the ER to the Golgi but will remain accumulated in the Golgi and fail to reach the plasma membrane.
-
Quantify the fluorescence intensity in the Golgi region and at the plasma membrane over time to determine the extent of inhibition.
-
-
Signaling Pathways and Cellular Processes
This compound analogs that inhibit Golgi exocytosis are valuable for dissecting the later stages of the secretory pathway. This pathway is a multi-step process crucial for the delivery of newly synthesized proteins and lipids to the cell surface or for secretion.
Conclusion
This compound analogs, particularly CLL-19, represent a novel class of small molecule inhibitors of vesicular transport. Their specific action on exocytosis from the Golgi apparatus makes them valuable tools for studying the mechanisms of protein and lipid trafficking. The protocols and data presented here provide a foundation for researchers to utilize these compounds in their own investigations into the complexities of the secretory pathway. Further research into the precise molecular targets of these analogs will undoubtedly provide deeper insights into the regulation of vesicular transport.
References
- 1. Synthesis of a 10,000-Membered Library of Molecules Resembling this compound and Discovery of Vesicular Traffic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis of a 10,000-membered library of molecules resembling this compound and discovery of vesicular traffic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Analysis of Secretory Protein Traffic and Characterization of Golgi to Plasma Membrane Transport Intermediates in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Carpanone Derivatives in High-Throughput Screening for Inhibitors of Vesicular Trafficking
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The secretory pathway plays a crucial role in the processing and transport of proteins and lipids within eukaryotic cells. A key organelle in this pathway is the Golgi apparatus, which modifies, sorts, and packages these molecules for delivery to other destinations. Disruption of vesicular trafficking from the Golgi can have profound cellular effects and represents a promising avenue for therapeutic intervention in various diseases, including cancer and viral infections. Natural products and their derivatives have historically been a rich source of compounds that modulate complex biological processes. Carpanone, a lignan natural product, possesses a rigid, polycyclic scaffold that makes it an attractive starting point for the development of chemical probes and drug leads. Through diversity-oriented synthesis, libraries of this compound-like molecules can be generated and screened for novel biological activities.
This document provides detailed protocols for the application of a this compound derivative library in a high-throughput screening (HTS) campaign to identify inhibitors of vesicular trafficking. The primary assay utilizes a cell-based phenotypic screen monitoring the transport of a temperature-sensitive fluorescent fusion protein.
Data Presentation
A library of over 10,000 this compound-like molecules was synthesized using a solid-phase, split-and-pool strategy. High-throughput screening of this library led to the identification of several compounds that inhibit the exit of proteins from the Golgi apparatus. The structure-activity relationship (SAR) of a selection of these derivatives is summarized in the table below. The inhibitory activity was quantified by determining the half-maximal inhibitory concentration (IC₅₀) in a cell-based vesicular trafficking assay.
| Compound ID | R1 Substitution | R2 Substitution | R3 Substitution | IC₅₀ (µM)[1] |
| CLL-19 | Oxime | Secondary Amine | Hydroxy | ~14 |
| Derivative 1 | Oxime | Secondary Amine | Allyloxy | >14 |
| Derivative 2 | Oxime | Secondary Amine | o-Fluorobenzyloxy | >14 |
| Derivative 3 | Oxime | Benzyloxyethyl Carbamate | Hydroxy | Less Active |
| Library Core | Carbonyl | - | - | Inactive (>33) |
| This compound | - | - | - | Inactive (>300) |
Table 1: Structure-Activity Relationship of this compound Derivatives as Inhibitors of Vesicular Trafficking. The data shows that both the R1 and R2 substitutions on the this compound core are critical for inhibitory activity, with the natural product this compound and the library core being inactive.
Signaling Pathway and Experimental Workflow
The high-throughput screen was designed to identify compounds that disrupt the anterograde transport of proteins from the Golgi apparatus to the plasma membrane. The workflow and the targeted biological pathway are illustrated below.
Experimental Protocols
High-Throughput Screening for Inhibitors of Vesicular Trafficking
This protocol describes a phenotypic screen to identify small molecules that inhibit the transport of the temperature-sensitive vesicular stomatitis virus glycoprotein (VSVGts) tagged with green fluorescent protein (GFP) from the Golgi apparatus to the plasma membrane.[1]
Materials:
-
BSC1 cells (monkey kidney epithelial cells)
-
VSVGts-GFP expression vector
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
384-well clear-bottom imaging plates
-
This compound derivative library dissolved in DMSO
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Phosphate Buffered Saline (PBS)
-
Automated fluorescence microscope
Protocol:
-
Cell Plating: Seed BSC1 cells stably or transiently expressing VSVGts-GFP into 384-well imaging plates at a density that will result in a confluent monolayer after 24 hours.
-
Protein Accumulation in ER: Incubate the plates at a non-permissive temperature of 40°C for at least 6 hours to cause the misfolded VSVGts-GFP to accumulate in the Endoplasmic Reticulum (ER).
-
Compound Addition: Add the this compound derivatives from the library to the wells to a final concentration of approximately 22 µM. Include appropriate positive (e.g., Brefeldin A) and negative (DMSO vehicle) controls.
-
Transport Initiation: Transfer the plates to a permissive temperature of 32°C for 3 hours. This allows the VSVGts-GFP to fold correctly, exit the ER, and traffic through the Golgi apparatus.
-
Cell Fixation: After the 3-hour incubation, gently wash the cells with PBS and then fix them by adding 4% PFA solution for 15 minutes at room temperature.
-
Imaging: Wash the fixed cells with PBS. Acquire images of the GFP signal in each well using an automated high-content fluorescence microscope.
-
Data Analysis: Visually inspect the images to identify compounds that cause an accumulation of the VSVGts-GFP signal in the Golgi apparatus (indicative of a Golgi exit block) or lead to a fragmented Golgi morphology.[1]
IC₅₀ Determination
For active compounds ("hits") identified in the primary screen, a dose-response analysis is performed to determine the IC₅₀ value.
Protocol:
-
Follow the HTS protocol (steps 1-2) described above.
-
Prepare serial dilutions of the hit compounds in DMSO and add them to the cells to achieve a range of final concentrations (e.g., from 0.1 µM to 100 µM).
-
Continue with the HTS protocol (steps 4-6).
-
Quantify the fluorescence intensity in the Golgi region for each concentration.
-
Plot the percentage of inhibition (relative to controls) against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Solid-Phase Synthesis of this compound Derivative Library
The following is a generalized protocol for the split-and-pool synthesis of a this compound-like library on a solid support. This process involves the sequential addition of building blocks to a resin, with the resin being split into multiple portions at each diversification step.[2]
Materials:
-
High-capacity polystyrene beads (e.g., 500 µm)
-
Appropriate linkers and resins (e.g., silicon-linked resin)
-
Building blocks: electron-rich and electron-deficient o-hydroxystyrenes, nitrogen nucleophiles, enones, hydroxylamines, etc.
-
Reagents for coupling, deprotection, and cleavage (e.g., iodobenzene diacetate (PhI(OAc)₂), trifluoroacetic acid (TFA))
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
Protocol:
-
Resin Preparation: Swell the polystyrene beads in a suitable solvent like DCM.
-
Immobilization of First Building Block: Attach an electron-rich o-hydroxystyrene to the resin.
-
Scaffold Formation (Dimerization): Treat the resin-bound o-hydroxystyrene with an electron-deficient o-hydroxystyrene in solution and add an oxidant like PhI(OAc)₂. This initiates an oxidative coupling followed by an inverse-electron demand Diels-Alder reaction to form the core this compound-like scaffold.[2]
-
Split-and-Pool Diversification: a. Split: Divide the resin from the previous step into multiple reaction vessels. b. React: In each vessel, perform a different chemical transformation on the scaffold. For example, a three-component conjugate addition with various nitrogen nucleophiles and enones can be performed. c. Pool: Combine all the resin portions back into a single vessel.
-
Repeat Diversification Cycles: Repeat the split-and-pool process for other points of diversification on the this compound scaffold (e.g., modification of the enone, addition of different side chains).
-
Cleavage from Resin: After the final diversification step, treat the resin with a cleavage cocktail (e.g., containing TFA) to release the final compounds.
-
Purification and Plating: Purify the individual compounds and prepare a library in 384-well plates for high-throughput screening.
Conclusion
The combination of diversity-oriented synthesis and high-throughput phenotypic screening provides a powerful platform for the discovery of novel modulators of complex cellular processes. The this compound scaffold has proven to be a valuable starting point for the generation of a large chemical library, leading to the identification of potent inhibitors of vesicular trafficking. The detailed protocols provided herein offer a framework for researchers to apply these methods in their own drug discovery and chemical biology programs. The identified hits, such as CLL-19, can serve as valuable tool compounds for further dissecting the molecular machinery of the secretory pathway.
References
- 1. Synthesis of a 10,000-Membered Library of Molecules Resembling this compound and Discovery of Vesicular Traffic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a 10,000-membered library of molecules resembling this compound and discovery of vesicular traffic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Carpanone Synthesis Technical Support Center
Welcome to the technical support center for Carpanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the yield and purity of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound synthesis is low. What are the most critical steps to optimize?
A1: The most critical step is the oxidative coupling of the desmethylcarpacin precursor. The original Chapman method reported yields of approximately 50%, while modern variations can exceed 90%.[1] Key factors to control during this step include the choice of oxidant, reaction temperature, and concentration. Additionally, the preceding isomerization of 2-allylsesamol to desmethylcarpacin is crucial; incomplete conversion will lower the overall yield. Optimizing this isomerization can lead to yields of up to 91% for the precursor.[2]
Q2: I am observing a significant amount of a byproduct that is difficult to separate from this compound. What is it and how can I minimize it?
A2: A common byproduct is a diastereoisomer of this compound.[2] While the desired oxidative dimerization is highly diastereoselective, the formation of isomers can occur depending on the reaction conditions and the oxidant used.[2] For example, using a Co(salen) catalyst in a batch synthesis has been observed to produce a 9:1 ratio of this compound to its diastereoisomer.[2] Minimizing its formation can be achieved by carefully controlling the reaction temperature and catalyst loading. In some cases, the choice between a batch and a flow synthesis regime can also affect the diastereomeric ratio.[2]
Q3: What are the recommended purification methods for this compound?
A3: The most commonly cited method for purifying this compound is flash chromatography.[2][3][4] A typical solvent system is a mixture of cyclohexane and diethyl ether (e.g., 50% cyclohexane/Et2O).[2] It is important to note that some diastereoisomers may be inseparable by flash chromatography, requiring careful optimization of the reaction to maximize the desired product.[2]
Q4: Can solid-supported reagents be used to simplify the synthesis and purification?
A4: Yes, polymer-supported reagents have been successfully used for a clean and efficient synthesis of this compound, often eliminating the need for conventional purification techniques like chromatography.[5][6] For instance, a polymer-supported phosphazene base (PS-BEMP) can be used for the allylation of sesamol, and a polymer-supported Co(salen) catalyst can be used for the final oxidative coupling, with scavengers employed to remove any side products.[6]
Q5: What are the main differences in yield and conditions between batch and flow chemistry synthesis of this compound?
A5: Flow chemistry offers significant advantages for optimizing this compound synthesis, often leading to higher yields and better control over reaction parameters. An autonomous self-optimizing flow reactor has been shown to achieve an overall yield of 67% over four steps.[2] This method allows for rapid optimization of variables like temperature, residence time, and reagent stoichiometry, which can be more challenging in batch production. For example, the isomerization step was optimized in a flow reactor to achieve a 91% yield by systematically adjusting temperature and residence time.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Allylation of Sesamol | Incomplete reaction due to insoluble base or byproduct formation. | In flow synthesis, traditional bases like K₂CO₃ can be problematic due to insolubility. Consider switching to a soluble base like KOH in a MeOH/H₂O mixture. Also, using allyl iodide instead of allyl bromide can improve solubility as the KI byproduct is more soluble than KBr.[2] |
| Poor Yield in Claisen Rearrangement | Insufficient temperature or reaction time. | The Claisen rearrangement is a thermal process. Microwave-assisted heating in a biphasic system of toluene and an ionic liquid can effectively drive the reaction.[6] |
| Incomplete Isomerization to Desmethylcarpacin | Suboptimal base or temperature. | Potassium tert-butoxide is an effective base for this isomerization.[1][7] In a flow system, high temperatures (e.g., 191 °C) and optimized residence times (e.g., 3.3 min) have been shown to dramatically increase the yield to over 90%.[2] |
| Low Yield in Oxidative Coupling | Inefficient oxidant or suboptimal reaction conditions. | The original PdCl₂ oxidant gives moderate yields (~50%).[1] Modern methods using Co(II)(salen) catalysts (10 mol %) at controlled temperatures (40 °C) can improve yields to around 69% in batch.[2] Hypervalent iodine reagents like PhI(OAc)₂ have also been used, yielding this compound at 52% after purification.[6] |
| Formation of Undesired Homodimers in Heterodimer Synthesis | Reaction conditions favoring self-coupling on a solid support. | When performing a solid-phase synthesis to create this compound analogs (heterodimers), the loading level of the resin-bound starting material is critical. High loading levels can favor the formation of unwanted homodimers. Reducing the loading level can significantly improve the ratio of heterodimer to homodimer.[3] |
Quantitative Data Summary
Table 1: Isomerization of 2-Allylsesamol to Desmethylcarpacin (Flow Chemistry)
| Experiment # | Temperature (°C) | Residence Time (min) | t-BuOK (equiv.) | Yield (%) |
| Initial Simplex | 150 - 200 | 1 - 6 | 1 - 1.25 | 0 - 15 |
| Restart Point | 191 | 3.3 | 1.23 | ~80 |
| Optimized | ~200 | ~10 | ~1.5 | 91 |
| Data adapted from an autonomous self-optimizing flow reactor study.[2] |
Table 2: Oxidative Coupling of Desmethylcarpacin
| Method | Oxidant/Catalyst | Solvent | Temperature | Time | Yield (%) |
| Chapman (1971) | PdCl₂, NaOAc | H₂O, MeOH | 38°C to RT | 3 h | ~50[1][7] |
| Solid-Supported | Polymer-supported Co(salen) | CH₂Cl₂ | Room Temp | - | 80[6] |
| Batch (Optimized) | Co(salen) (10 mol%) | C₂H₄Cl₂ | 40°C | 40 min | 69[2] |
| Solution Phase | PhI(OAc)₂ | - | - | - | 52[6] |
| Suzuki Coupling Route | Pd(II)-catalyzed | - | - | - | 55 (overall, 6 steps)[8] |
Experimental Protocols
Protocol 1: Classic Biomimetic Synthesis (Chapman Method)
This protocol is based on the original 1971 synthesis.
-
Synthesis of Desmethylcarpacin:
-
Allylation: Treat sesamol with potassium carbonate and allyl bromide to yield the allylated ether.
-
Claisen Rearrangement: Heat the allyl ether to induce a thermal Claisen rearrangement, moving the allyl group to the aromatic ring.
-
Isomerization: Treat the resulting 2-allylsesamol with potassium tert-butoxide in DMSO to isomerize the double bond, forming desmethylcarpacin.[1][7]
-
-
Oxidative Dimerization:
-
Dissolve desmethylcarpacin in a mixture of methanol and water.
-
Add sodium acetate (NaOAc) followed by palladium(II) chloride (PdCl₂).
-
Stir the reaction at 38°C, then allow it to cool to room temperature over 3 hours.[7]
-
The product, this compound, precipitates from the solution and can be collected.
-
Purify further by chromatography if necessary.
-
Protocol 2: Synthesis Using Solid-Supported Reagents
This protocol simplifies purification by using reagents that can be filtered off.
-
Allylation of Sesamol:
-
Dissolve sesamol in acetonitrile with a small amount of DMF.
-
Add allyl bromide and a polymer-supported phosphazene base (PS-BEMP).
-
Stir until the reaction is complete, then filter to remove the supported base. The filtrate contains the product, 4-allyloxyphenol.
-
-
Claisen Rearrangement:
-
Heat the allylated product in a toluene-ionic liquid biphasic system using microwave irradiation (e.g., 220°C) to induce the rearrangement.
-
-
Isomerization:
-
(Protocol assumes a similar isomerization step as the classic method, but could be adapted for solid-supported catalysts).
-
-
Oxidative Coupling:
-
Dissolve the desmethylcarpacin precursor in dichloromethane (CH₂Cl₂).
-
Add a catalytic amount of polymer-supported Co(salen) catalyst.
-
Stir the suspension under an oxygen atmosphere at room temperature.[6]
-
Upon completion, add a polymer-supported trisamine scavenger to remove any aldehyde side products.
-
Filter to remove the catalyst and scavenger. The filtrate contains pure this compound.[6]
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Key oxidative coupling and cycloaddition step.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 4. Synthesis of a 10,000-Membered Library of Molecules Resembling this compound and Discovery of Vesicular Traffic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A concise synthesis of this compound using solid-supported reagents and scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. synarchive.com [synarchive.com]
- 8. A new cross-coupling-based synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Diastereoselectivity issues in Carpanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the diastereoselective synthesis of Carpanone.
Frequently Asked Questions (FAQs)
Q1: What is the key reaction that determines the diastereoselectivity in the synthesis of this compound?
The critical step that governs the stereochemistry of this compound is the oxidative dimerization of a substituted alkenyl phenol precursor, such as 2-allylsesamol (desmethylcarpacin), followed by an intramolecular [4+2] Diels-Alder cycloaddition.[1][2] This tandem reaction sequence constructs the complex tetracyclic core of this compound with five contiguous stereocenters.[2]
Q2: What is the "natural" diastereomer of this compound and how is it typically formed?
The naturally occurring diastereomer of this compound possesses a specific relative stereochemistry that is predominantly formed through an endo transition state in the intramolecular Diels-Alder reaction.[1] Synthetically, using the trans-alkenyl phenol starting material and common oxidants like palladium(II) chloride or silver(I) oxide, the natural diastereomer is formed almost exclusively.[1]
Q3: Is it possible to synthesize the "unnatural" diastereomers of this compound?
Yes, the synthesis of the "unnatural" or non-abundant diastereomers of this compound has been achieved.[1][3] This typically requires specific catalytic systems, such as an oxidative catalytic vanadium(V) system, which can favor the exo pathway in the Diels-Alder cyclization.[1][3]
Q4: Does the geometry of the starting alkenyl phenol affect the diastereoselectivity of the final product?
Interestingly, some synthetic routes, particularly those catalyzed by Palladium(II), have been shown to yield this compound as a single diastereoisomer regardless of the geometric configuration of the starting precursor.[4] However, in other systems, the geometry of the starting material can influence the ratio of diastereomers formed.
Troubleshooting Guide
Issue 1: Low Diastereoselectivity (Poor endo/exo Ratio)
Potential Causes:
-
Choice of Oxidant/Catalyst: The nature of the oxidant or catalyst is a primary factor influencing the transition state of the Diels-Alder reaction. While classical methods using Pd(II) salts strongly favor the endo product, other conditions may be less selective.
-
Reaction Temperature: Lower reaction temperatures can enhance the selectivity by favoring the kinetically controlled product, which is often the desired endo diastereomer.[1]
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states, thereby affecting the diastereomeric ratio.
-
Presence of Contaminants: Acidic or basic impurities can potentially catalyze alternative reaction pathways or alter the conformation of the intermediates.
Solutions:
-
Optimize the Oxidizing System:
-
Control the Reaction Temperature:
-
Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to improve selectivity for the thermodynamically favored product. It has been observed that at lower temperatures, the endo-selective reaction occurs to a greater extent.[1]
-
-
Solvent Screening:
-
Experiment with a range of solvents with varying dielectric constants. Non-polar solvents often provide different selectivity compared to polar solvents.
-
-
Ensure Purity of Reagents and Starting Materials:
-
Purify the alkenyl phenol precursor immediately before use to remove any potential acidic or basic impurities.
-
Issue 2: Formation of Unexpected Side Products or Isomers
Potential Causes:
-
Alternative Cyclization Pathways: Depending on the reaction conditions, intermolecular reactions or alternative intramolecular cyclizations can compete with the desired Diels-Alder reaction.
-
Oxidation of Other Functional Groups: The oxidant may not be entirely selective for the desired phenol coupling and could oxidize other parts of the molecule.
-
Isomerization of the Double Bond: The reaction conditions might cause isomerization of the propenyl side chain, leading to different reactive intermediates.
Solutions:
-
Modify the Catalyst System: Certain catalysts, like chiral vanadium complexes, can direct the reaction towards a specific cyclization pathway through coordination with the substrate.[1]
-
Adjust Reaction Concentration: Running the reaction at high dilution can favor intramolecular processes over intermolecular side reactions.
-
Use a Milder Oxidant: If over-oxidation is suspected, switching to a milder oxidant may resolve the issue. For example, using AgCl as a terminal oxidant can minimize background oxidation.[1]
Data Presentation
Table 1: Effect of Catalyst and Oxidant on Diastereoselectivity
| Catalyst | Oxidant | Solvent | Temperature | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| PdCl₂ | - | H₂O, MeOH | RT | >99:1 | ~50% | Chapman (1971) |
| Vanadium(V) Complex | AgCl | DCE | RT | Varies (e.g., 1:1.2) | 48% | Kozlowski (2020)[1] |
| Ag₂O | - | - | - | Predominantly endo | - | Beifuss et al. |
| Laccase | O₂ | - | - | 9:1 | - | Beifuss et al.[6] |
Experimental Protocols
Key Experiment: Chapman's Biomimetic Synthesis of this compound
This protocol is based on the classic synthesis reported by O. L. Chapman and his colleagues in 1971.
Objective: To synthesize this compound via oxidative dimerization and intramolecular Diels-Alder reaction of 2-allylsesamol.
Materials:
-
2-allylsesamol (desmethylcarpacin)
-
Palladium(II) chloride (PdCl₂)
-
Sodium acetate (NaOAc)
-
Methanol (MeOH)
-
Water (H₂O)
-
Standard laboratory glassware and purification equipment
Procedure:
-
A solution of 2-allylsesamol is prepared in a mixture of methanol and water.
-
Sodium acetate is added to the solution to act as a base.
-
A solution of Palladium(II) chloride in water is added dropwise to the reaction mixture at room temperature with vigorous stirring.
-
The reaction is stirred for several hours (e.g., 3 hours) at a temperature ranging from 38 °C to room temperature.[5]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound as a single diastereomer.
Visualizations
Logical Relationships and Workflows
Caption: Overall synthetic pathway to this compound.
Caption: Mechanism of endo and exo diastereomer formation.
Caption: Troubleshooting workflow for diastereoselectivity issues.
References
- 1. Diastereoselective Synthesis of Benzoxanthenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Diastereoselective Synthesis of Benzoxanthenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - A New Cross-Coupling-Based Synthesis of this compound - Organic Letters - Figshare [figshare.com]
- 5. synarchive.com [synarchive.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Total Synthesis of (±)-Carpanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of (±)-Carpanone. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for (±)-Carpanone?
A1: The most prevalent and classic approach is the biomimetic synthesis first reported by Chapman. This strategy involves three key stages:
-
Synthesis of 2-propenylsesamol: This intermediate is typically prepared from sesamol through an initial allylation, followed by a Claisen rearrangement and a subsequent isomerization of the double bond.
-
Oxidative Dimerization: The 2-propenylsesamol undergoes an oxidative coupling reaction.
-
Intramolecular [4+2] Cycloaddition: The dimerized intermediate spontaneously undergoes an inverse-electron-demand hetero-Diels-Alder reaction to form the hexacyclic core of carpanone.
Q2: What are the main challenges in the total synthesis of (±)-Carpanone?
A2: The primary challenges include:
-
Control of Stereochemistry: The reaction can lead to the formation of multiple diastereoisomers, and controlling the stereoselectivity of the key oxidative coupling and cycloaddition steps is crucial.[1][2]
-
Low Yields: Certain steps, particularly the oxidative dimerization, can suffer from low yields due to competing side reactions.
-
Intermediate Instability: The key precursor, (E)-2-propenylsesamol, is sensitive and can degrade, especially in solution at room temperature, leading to the formation of undesired side products.[2]
-
Purification: The separation of this compound from its diastereomeric side products can be challenging, often requiring techniques like HPLC as they may be inseparable by standard flash chromatography.[1][2]
Q3: Why is the geometry of the 2-propenylsesamol intermediate important?
A3: The E/Z geometry of the double bond in the 2-propenylsesamol precursor directly influences the diastereoselectivity of the final product. Using (E)-2-propenylsesamol predominantly yields this compound along with a minor diastereoisomer. In contrast, (Z)-2-propenylsesamol leads to a more complex mixture of this compound and two other diastereoisomers.[1]
Troubleshooting Guides
Problem 1: Low yield in the Claisen Rearrangement of Allyl Sesamol Ether.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The thermal Claisen rearrangement often requires high temperatures (220-270 °C). Ensure the reaction temperature is maintained and consider increasing the reaction time. Monitoring the reaction by TLC is recommended to determine the optimal reaction time. |
| Side Reactions | At high temperatures, decomposition or other side reactions can occur. If decomposition is observed, consider performing the rearrangement at a lower temperature for a longer duration. The use of a Lewis acid catalyst may allow for lower reaction temperatures. |
| Product Loss During Workup | Ensure complete extraction of the product from the reaction mixture. Thoroughly rinse all glassware. |
Problem 2: Isomerization of 2-allylsesamol to 2-propenylsesamol gives a poor E/Z ratio or low yield.
| Possible Cause | Suggested Solution |
| Suboptimal Base/Solvent System | The choice of base and solvent is critical for achieving a good E/Z ratio. The use of potassium tert-butoxide in DMSO is a commonly reported and effective system.[3] |
| Degradation of the Product | The (E)-2-propenylsesamol product is unstable in solution at room temperature and can degrade to form benzopyrans.[2] It is crucial to work up the reaction promptly and store the product under an inert atmosphere at low temperatures (-20 °C).[2] |
| Incomplete Isomerization | Monitor the reaction by TLC to ensure complete consumption of the starting material. If the reaction stalls, a fresh portion of the base might be required. |
Problem 3: Low yield and formation of side products during the oxidative dimerization.
| Possible Cause | Suggested Solution |
| Formation of Benzopyrans | Performing the oxidation of 2-propenylsesamol in the absence of a suitable catalyst can lead to the formation of diastereoisomeric benzopyrans as major side products.[1] Ensure an appropriate catalyst, such as PdCl₂, a Co(salen) complex, or laccase, is used.[1] |
| Incorrect Stoichiometry of Oxidant | The amount of oxidant can significantly impact the reaction outcome. For PdCl₂, stoichiometric amounts are often used in older procedures, while modern variations aim for catalytic amounts.[3][4] Optimization of the catalyst loading is recommended. |
| Use of (Z)-isomer | Starting with the (Z)-isomer of 2-propenylsesamol will result in a mixture of this compound and two other diastereoisomers, leading to a lower yield of the desired product.[1] Ensure the starting material is predominantly the (E)-isomer. |
| Difficult Purification | This compound and its diastereoisomers can be difficult to separate by flash chromatography.[2] HPLC is often required for effective purification.[1] |
Quantitative Data Summary
| Reaction Step | Reagents and Conditions | Yield | Diastereomeric Ratio (this compound:other) | Reference |
| Oxidative Dimerization | (E)-2-propenylsesamol, PdCl₂, NaOAc, MeOH/H₂O | ~50% | Single diastereomer reported | [4] |
| Oxidative Dimerization | (E)-2-propenylsesamol, Laccase/O₂ | 68% (global) | 9:1 | |
| Oxidative Dimerization | (Z)-2-propenylsesamol, Laccase/O₂ | - | 5:1:4 | [1] |
| Oxidative Dimerization | (E)-2-propenylsesamol, Co(II)(salen), O₂ | 69% | 9:1 | [2] |
| Modern Variants | Optimized conditions | >90% | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-propenylsesamol
This protocol involves three steps starting from sesamol.
-
Allylation of Sesamol: To a solution of sesamol in a suitable solvent (e.g., ethanol), add a base such as potassium carbonate or potassium hydroxide. Add allyl bromide or allyl chloride and heat the mixture to reflux until the reaction is complete (monitored by TLC). After cooling, the reaction is worked up by extraction to yield allyl sesamol ether.
-
Claisen Rearrangement: The allyl sesamol ether is heated to a high temperature (typically 220-270 °C) under an inert atmosphere. The reaction proceeds until the rearrangement to 2-allylsesamol is complete. The product is then purified.
-
Isomerization: The 2-allylsesamol is dissolved in DMSO, and a strong base like potassium tert-butoxide is added. The reaction mixture is heated (e.g., at 100 °C) until the isomerization to 2-propenylsesamol is complete.[2] The product is then isolated by an appropriate workup procedure and should be stored at low temperature under an inert atmosphere.[2]
Protocol 2: Oxidative Dimerization to (±)-Carpanone (Chapman's Method)
A solution of (E)-2-propenylsesamol in a mixture of methanol and water is treated with palladium(II) chloride and sodium acetate. The reaction is stirred at around 38 °C for several hours.[3] The reaction progress can be monitored by TLC. Upon completion, the product is isolated by extraction and purified by chromatography to yield (±)-Carpanone.
Visualizations
Caption: Synthetic pathway to (±)-Carpanone.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Oxidative dimerization of (E)- and (Z)-2-propenylsesamol with O2 in the presence and absence of laccases and other catalysts: selective formation of carpanones and benzopyrans under different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of PdCl₂ Mediated Carpanone Synthesis
Welcome to the technical support center for the optimization of Palladium(II) chloride (PdCl₂) mediated Carpanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this complex and elegant transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the PdCl₂ mediated synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | a. Inactive Catalyst: PdCl₂ may be old or hydrated. | • Use freshly opened or properly stored PdCl₂. • Consider drying the PdCl₂ under vacuum before use. |
| b. Impure Starting Material: The precursor, 2-propenylsesamol (desmethylcarpacin), may contain impurities that inhibit the catalyst. | • Ensure the starting material is pure. Recrystallization or column chromatography may be necessary. • The precursor is known to be unstable in solution and can degrade over time, even at low temperatures. Use freshly prepared or purified starting material for the best results.[1] | |
| c. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time. | • The original Chapman synthesis utilized a mixture of methanol and water.[2] Consider screening other solvent systems. • Temperature can significantly impact yield. While Chapman's synthesis was conducted at room temperature, optimization may require heating or cooling. A systematic variation of temperature is recommended. • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation. | |
| d. Presence of Inhibitors: Trace impurities in solvents or from glassware can poison the palladium catalyst. | • Use high-purity, degassed solvents. • Ensure all glassware is scrupulously clean and dry. | |
| 2. Formation of Side Products | a. Formation of Diastereoisomers: While the reaction is known to be highly diastereoselective for the natural this compound isomer, the formation of other diastereomers can occur.[1] | • The diastereoselectivity can be influenced by the oxidant and reaction conditions. While PdCl₂ typically gives high selectivity, other oxidants may lead to different ratios.[1] • Careful control of temperature may help to improve diastereoselectivity. |
| b. Oxidative Degradation: Over-oxidation or side reactions of the phenol starting material or product can occur. | • Use a stoichiometric amount of PdCl₂ as originally described by Chapman. Using an excess of the oxidant can lead to undesired byproducts. • Protect the reaction from light, as some intermediates may be light-sensitive.[1] | |
| c. Polymerization: Phenolic compounds can be prone to polymerization under oxidative conditions. | • Maintain a relatively dilute reaction mixture to disfavor intermolecular polymerization. • Ensure efficient stirring to maintain homogeneity. | |
| 3. Incomplete Conversion | a. Insufficient Catalyst: The amount of PdCl₂ may not be sufficient for complete conversion. | • While the original synthesis is stoichiometric, ensure accurate measurement of the catalyst. |
| b. Poor Solubility: The starting material or catalyst may not be fully dissolved in the chosen solvent system. | • Chapman's protocol used a methanol/water mixture to achieve solubility.[2] If using other solvents, ensure adequate solubility of all reactants. Sonication may aid in dissolution. | |
| 4. Difficult Purification | a. Palladium Contamination: Residual palladium species can be difficult to remove from the final product, often leading to a discolored (e.g., yellow or black) solid. | • After the reaction, filter the mixture through a pad of Celite® to remove precipitated palladium metal (palladium black). • A wash with a solution of sodium thiosulfate during the aqueous workup can help to remove soluble palladium salts. • If palladium contamination persists after chromatography, consider treating a solution of the product with activated charcoal or a palladium scavenger resin. |
| b. Co-elution of Impurities: Side products, such as the diastereoisomer, may be difficult to separate from the desired product by standard column chromatography.[1] | • Utilize high-performance liquid chromatography (HPLC) for challenging separations. • Consider recrystallization from a suitable solvent system to improve purity. |
Data Presentation: Effect of Reaction Parameters on this compound Yield
The following table summarizes the general effects of key reaction parameters on the yield of this compound in a batch synthesis. The values are illustrative and based on trends reported in the literature. Optimal conditions should be determined empirically for each specific setup.
| Parameter | Variation | Effect on Yield | Remarks |
| PdCl₂ Loading | Sub-stoichiometric | Lower Yield | Incomplete conversion is likely. |
| Stoichiometric | Optimal Yield | As per Chapman's original biomimetic synthesis. | |
| Excess | Potential for Lower Yield | Increased risk of side product formation and oxidative degradation. | |
| Solvent | Methanol/Water | Good Yield | The classic solvent system for this reaction.[2] |
| Acetonitrile | Variable Yield | May require optimization of other parameters. | |
| Dichloromethane | Variable Yield | Ensure adequate solubility. | |
| Temperature | < 20 °C | Slower Reaction, Potentially Higher Selectivity | May require longer reaction times. |
| 20-25 °C (Room Temp) | Good Yield | Standard condition for the original synthesis. | |
| > 30 °C | Faster Reaction, Potential for Lower Yield | Increased risk of side product formation and decomposition. | |
| Reaction Time | Too Short | Lower Yield | Incomplete conversion. |
| Optimal | Maximum Yield | Monitor by TLC/LC-MS to determine. | |
| Too Long | Lower Yield | Potential for product degradation. |
Experimental Protocols
Detailed Methodology for PdCl₂ Mediated this compound Synthesis (Batch Process)
This protocol is based on the principles of the original Chapman synthesis.
Materials:
-
2-propenylsesamol (desmethylcarpacin)
-
Palladium(II) chloride (PdCl₂)
-
Sodium acetate
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Dichloromethane (DCM), HPLC grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-propenylsesamol (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Addition of Reagents: To the stirred solution, add sodium acetate (2.0 eq) followed by Palladium(II) chloride (1.0 eq).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The solution will typically turn dark. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within a few hours.
-
Workup - Catalyst Removal: Upon completion, dilute the reaction mixture with water and dichloromethane. Filter the entire mixture through a pad of Celite® to remove the precipitated palladium black. Collect the filtrate.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the PdCl₂ mediated this compound synthesis?
A1: The originally proposed mechanism by Chapman involves the formation of a bisphenoxy-palladium(II) intermediate from two molecules of 2-propenylsesamol. This is followed by an oxidative coupling of the two propenyl chains with concomitant reduction of Pd(II) to Pd(0). The resulting intermediate then undergoes a rapid intramolecular hetero-Diels-Alder reaction to form the final this compound structure.[2]
Q2: Can other oxidants be used for this transformation?
A2: Yes, various other oxidants have been employed in the synthesis of this compound and its analogs, including silver(I) oxide (Ag₂O) and iodobenzene diacetate (PhI(OAc)₂). The choice of oxidant can influence the reaction's efficiency and diastereoselectivity.
Q3: My final product is a yellow or off-white solid, even after chromatography. What could be the issue?
A3: A persistent yellow or off-white color is often indicative of residual palladium contamination. Even trace amounts of palladium species can impart color to the final product. Refer to the purification section of the troubleshooting guide for methods to remove palladium residues.
Q4: Is it possible to perform this synthesis on a solid support?
A4: Yes, a solid-phase synthesis approach to this compound and its analogs has been developed. This can be advantageous for library synthesis and may simplify purification by allowing for filtration-based removal of excess reagents and byproducts.
Q5: How can I improve the diastereoselectivity of the reaction?
A5: The PdCl₂-mediated synthesis is generally highly diastereoselective for the natural isomer. However, if you are observing significant amounts of the diastereoisomer, careful control of the reaction temperature may be beneficial. Lowering the temperature can sometimes enhance selectivity. Additionally, the choice of solvent can play a role in the stereochemical outcome of the reaction.
Mandatory Visualizations
Caption: Experimental workflow for the PdCl₂ mediated synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Technical Support Center: Claisen Rearrangement in Carpanone Synthesis
Welcome to the technical support center for the Claisen rearrangement step in the synthesis of Carpanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen rearrangement and its role in this compound synthesis?
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction. In the synthesis of this compound, a thermally initiated[1][1]-sigmatropic rearrangement of an allyl phenyl ether precursor, 2-allylsesamol, is a key step. This reaction rearranges the allyl group from the oxygen atom to an ortho-position on the aromatic ring, forming a crucial intermediate on the path to the this compound scaffold. This biomimetic approach was famously used in the first total synthesis of this compound by Chapman et al. in 1971.[2]
Q2: What are the typical yields for the Claisen rearrangement in this compound synthesis?
Yields can vary significantly depending on the reaction conditions. The original method by Chapman and coworkers reported yields of approximately 50%. However, modern variations of the synthesis have achieved yields greater than 90%.[2] Flow chemistry approaches have also demonstrated high yields, though sometimes slightly lower than optimized batch processes in exchange for significantly reduced reaction times.
Q3: What is the primary side product observed in this reaction?
A common side product is the diastereoisomer of this compound, which can form during the subsequent oxidative dimerization step.[2] Other potential side products of the Claisen rearrangement itself can include the para-substituted phenol if both ortho positions are blocked (not the case for the typical this compound precursor), products from ether cleavage at high temperatures, and polymeric material due to decomposition.
Q4: Can Lewis acids be used to catalyze this reaction?
Yes, Lewis acids can be used to accelerate Claisen rearrangements, often allowing the reaction to proceed at lower temperatures. This can be advantageous in minimizing thermal decomposition and other side reactions. While the classic approach in this compound synthesis is a thermal rearrangement, Lewis acid catalysis is a viable strategy for optimization.
Q5: What is the effect of the solvent on the aromatic Claisen rearrangement?
Solvent polarity can influence the rate of the Claisen rearrangement. Polar solvents can accelerate the reaction by stabilizing the polar transition state. However, the relationship between solvent polarity and reaction rate in aromatic Claisen rearrangements can be complex and may not show a simple linear correlation. Common high-boiling solvents used for this reaction include N,N-dimethylformamide and decalin.
Troubleshooting Guide
This guide addresses common issues encountered during the Claisen rearrangement step in this compound synthesis.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase Temperature: The thermal Claisen rearrangement often requires high temperatures (typically 180-220°C). Ensure your reaction is reaching the target temperature. - Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend the heating period. |
| Thermal Decomposition | - Reduce Temperature: If charring or the formation of intractable material is observed, the reaction temperature may be too high. Reduce the temperature and compensate with a longer reaction time. - Use a High-Boiling Solvent: Employing a high-boiling point solvent can help maintain a consistent and controlled temperature. |
| Starting Material Volatility | - Use a Sealed Tube or Efficient Condenser: If the starting material is volatile at the reaction temperature, ensure the reaction is conducted in a sealed tube or under reflux with a highly efficient condenser to prevent loss of material. |
| Incorrect Starting Material | - Verify Structure: Confirm the structure and purity of your starting 2-allylsesamol using techniques like NMR and mass spectrometry. |
Issue 2: Formation of Multiple Products
| Potential Cause | Suggested Solution |
| Formation of para-Substituted Product | - This is less common with the this compound precursor as the ortho positions are typically available. However, if observed, it may indicate that the ortho positions are sterically hindered. This is generally not an issue with 2-allylsesamol. |
| Ether Cleavage | - Lower Temperature: High temperatures can lead to the cleavage of the allyl ether, resulting in the corresponding phenol and allyl fragments. Reducing the reaction temperature can minimize this side reaction. |
| Polymerization | - Degas Solvent: Removing dissolved oxygen from the solvent by degassing can sometimes reduce polymerization, which can be initiated by radical species at high temperatures. - Lower Temperature: As with other side reactions, lowering the temperature can be effective. |
Quantitative Data Summary
The following table summarizes and compares different reaction conditions for the Claisen rearrangement in the synthesis of this compound and related structures.
| Method | Temperature (°C) | Pressure (bar) | Residence Time / Reaction Time | Solvent | Yield (%) | Notes |
| Chapman's Original Synthesis (Batch) | High (not specified) | Atmospheric | Not specified | Not specified | ~50 | The pioneering total synthesis.[2] |
| Modern Variants (Batch) | Typically 180-220 | Atmospheric | Varies (monitored by TLC) | High-boiling solvents (e.g., DMF, Decalin) | >90 | Optimization of classical methods.[2] |
| Autonomous Flow Reactor | 250 | 70 | 150 seconds | Acetone | Optimized for throughput | Demonstrates the potential of flow chemistry for rapid optimization. |
Experimental Protocols
Key Experiment: Thermal Claisen Rearrangement of 2-Allylsesamol (Batch Method)
This protocol is a generalized procedure based on common practices for aromatic Claisen rearrangements.
Materials:
-
2-allylsesamol
-
High-boiling point solvent (e.g., N,N-dimethylformamide or decalin)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard work-up reagents (diethyl ether, 1 M HCl, water, brine, 1 M NaOH, anhydrous MgSO₄ or Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-allylsesamol in the chosen high-boiling solvent. Equip the flask with a reflux condenser.
-
Heating: Heat the reaction mixture to the desired temperature (typically in the range of 180-220°C).
-
Monitoring: Monitor the progress of the reaction by TLC. Periodically take a small aliquot from the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 9:1). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Work-up:
-
Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl (if a basic solvent like N,N-dimethylaniline was used), water, and brine.
-
-
Purification:
-
To separate the phenolic product from any non-acidic impurities, extract the organic layer with 1 M NaOH (aq).
-
Separate the aqueous layer containing the sodium salt of the product.
-
Acidify the aqueous layer with 1 M HCl until the product precipitates.
-
Extract the product back into diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Further Purification: If necessary, the product can be further purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
Visualizations
Experimental Workflow: Thermal Claisen Rearrangement
Caption: Workflow for the thermal Claisen rearrangement of 2-allylsesamol.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the Claisen rearrangement.
References
Technical Support Center: Oxidative Dimerization of Carpacin
Welcome to the technical support center for the oxidative dimerization of carpacin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the oxidative dimerization of carpacin to carpanone?
A1: The pioneering biomimetic synthesis of this compound from a carpacin derivative (desmethylcarpacin) using palladium(II) chloride (PdCl₂) as an oxidant, reported by Chapman et al. in 1971, achieved a yield of approximately 50%.[1][2] However, modern variations of this synthesis have been optimized to achieve yields greater than 90%.
Q2: Is the formation of multiple diastereomers a concern in this reaction?
A2: When using a palladium(II)-based catalyst system, the oxidative dimerization of carpacin precursors is highly diastereoselective, yielding this compound as a single diastereomer.[1] This high selectivity is a key feature of the biomimetic approach, which mimics the proposed natural pathway.
Q3: What are the most common side reactions I should be aware of?
A3: The most likely side reaction is the formation of homodimers, where two molecules of the same carpacin derivative couple with each other, which can be a significant byproduct. In related heterodimerization reactions, the formation of such undesired homodimers has been observed in yields of 10-15%. Other potential, though less commonly reported, side reactions in oxidative coupling of phenols include the formation of C-O coupled products instead of the desired C-C coupled dimer, and the formation of higher-order oligomers.[3]
Q4: Can I use other catalysts besides palladium(II) chloride?
A4: Yes, other catalytic systems have been explored for the oxidative coupling of phenols. For instance, vanadium-based catalysts have been used, and in some cases, can lead to the formation of non-natural diastereomers of this compound. The choice of catalyst can significantly influence the reaction's chemo- and regioselectivity.[3]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is particularly useful for quantifying the consumption of the starting material and the formation of the product and any byproducts. NMR can provide detailed structural information about the compounds in the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst: The PdCl₂ may be old or of poor quality. | Use a fresh, high-purity source of PdCl₂. |
| Insufficient Oxidant: The oxidant may have been consumed before the reaction is complete. | Ensure the correct stoichiometry of the oxidant is used. In some cases, using a co-oxidant or performing the reaction under an oxygen atmosphere can be beneficial. | |
| Incorrect Solvent System: The solubility and reactivity of the starting materials and catalyst are highly dependent on the solvent. | Chapman's original synthesis utilized a mixture of methanol and water.[1] Ensure your solvent system is appropriate for the specific carpacin derivative you are using. | |
| Suboptimal Temperature: The reaction may be sensitive to temperature. | The original synthesis was conducted at temperatures ranging from 38°C to room temperature.[2] Consider optimizing the temperature for your specific setup. | |
| Formation of Multiple Products | Presence of Homodimers: If performing a cross-coupling reaction with two different phenol derivatives, the formation of homodimers can be a significant issue. | Adjust the stoichiometry of the coupling partners. In some cases, a slow addition of one of the reactants can favor the desired heterodimerization. |
| Formation of C-O Coupled Byproducts: The reaction conditions may favor the formation of ether linkages instead of the desired C-C bond. | Modifying the catalyst, ligands, or solvent system can alter the selectivity. Electron-rich phenols are more prone to C-O coupling. | |
| Over-oxidation/Polymerization: Prolonged reaction times or harsh conditions can lead to the formation of higher-order oligomers or polymers. | Monitor the reaction closely and quench it once the desired product is formed. Lowering the reaction temperature may also help to minimize these side reactions. | |
| Difficulty in Product Purification | Similar Polarity of Product and Byproducts: The desired this compound product may have a similar polarity to side products like homodimers, making separation by column chromatography challenging. | Optimize your chromatography conditions. Using a different solvent system or a different stationary phase (e.g., reverse-phase HPLC) may improve separation. Recrystallization can also be an effective purification method for this compound. |
Experimental Protocols
Key Experiment: Chapman's Biomimetic Synthesis of this compound (Adapted)
This protocol is based on the original synthesis reported by O. L. Chapman and coworkers in 1971.
-
Starting Material: Desmethylcarpacin (2-allylsesamol)
-
Reagents:
-
Palladium(II) chloride (PdCl₂)
-
Sodium acetate (NaOAc)
-
-
Solvent: A mixture of methanol (MeOH) and water (H₂O)
Procedure:
-
Dissolve desmethylcarpacin in a mixture of methanol and water.
-
Add sodium acetate to the solution.
-
To this mixture, add a solution of palladium(II) chloride in water.
-
Stir the reaction mixture at a temperature between room temperature and 38°C for approximately 3 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The crude product is then purified by column chromatography or recrystallization to yield this compound.
(Note: This is a generalized procedure. For precise quantities, concentrations, and workup details, it is highly recommended to consult the original publication: J. Am. Chem. Soc. 1971, 93, 24, 6696–6698.)
Quantitative Data Summary
| Catalyst System | Substrate | Yield of this compound | Key Byproducts | Reference |
| PdCl₂ / NaOAc | Desmethylcarpacin | ~50% (original method) | Not specified in detail, but homodimers are a possibility in related reactions. | [1][2] |
| Modern Variants (e.g., with different ligands/conditions) | Carpacin Derivatives | >90% | Minimized by optimized conditions. | [1] |
Visualizations
Reaction Pathway and Potential Side Reactions
References
Technical Support Center: Inverse-Electron-Demand Hetero-Diels-Alder (IED-HDA) Reaction Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficiency of inverse-electron-demand hetero-Diels-Alder (IED-HDA) reactions.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during IED-HDA experiments in a question-and-answer format, offering targeted solutions to improve reaction outcomes.
Issue 1: Low or No Product Yield
Question: My IED-HDA reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low product yield is a common challenge in IED-HDA reactions and can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Initial Checks:
-
Reactant Quality: Ensure the purity of your diene and dienophile. Impurities can inhibit the reaction or lead to side products.
-
Reaction Setup: Verify that the reaction is set up under the correct atmospheric conditions (e.g., inert atmosphere if reactants are air-sensitive) and that all glassware is dry.
-
Stoichiometry: While a 1:1 stoichiometry is common, using a slight excess of one reactant can sometimes drive the reaction to completion.[1]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in IED-HDA reactions.
Detailed Troubleshooting Steps:
-
Enhance Reactant Reactivity: The rate of an IED-HDA reaction is governed by the energy gap between the diene's Lowest Unoccupied Molecular Orbital (LUMO) and the dienophile's Highest Occupied Molecular Orbital (HOMO).[2]
-
Diene Modification: Introduce electron-withdrawing groups (EWGs) to the diene to lower its LUMO energy.[3][4] Common EWGs include cyano (-CN), nitro (-NO2), and carbonyl groups.
-
Dienophile Modification: Incorporate electron-donating groups (EDGs) on the dienophile to raise its HOMO energy.[2] Examples of effective EDGs are alkoxy (-OR) and amino (-NR2) groups.
-
-
Employ Catalysis:
-
Lewis Acids: Lewis acids can accelerate the reaction by coordinating to the diene, lowering its LUMO energy.[3][5] Common Lewis acids include SnCl4, ZnCl2, and Sc(OTf)3. Chiral Lewis acids can also be used to induce enantioselectivity.[3]
-
Organocatalysts: Chiral amines or Brønsted acids can be effective catalysts, often providing high stereoselectivity under mild conditions.
-
-
Optimize Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction, leading to lower yields.[1] It is crucial to find the optimal temperature that balances reaction rate and product stability.
-
Pressure: Applying high pressure (in the kbar range) can significantly accelerate the reaction and improve yields, particularly for sluggish reactions.[2]
-
Solvent: The choice of solvent can influence the reaction rate. Polar solvents, and in some cases, aqueous media, have been shown to accelerate IED-HDA reactions.[1]
-
Issue 2: Poor Diastereoselectivity
Question: My IED-HDA reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Achieving high diastereoselectivity is often critical in synthesis. The stereochemical outcome of an IED-HDA reaction is determined by the transition state geometry.
Factors Influencing Diastereoselectivity:
-
Steric Hindrance: Bulky substituents on the diene or dienophile can favor the formation of one diastereomer over another due to steric repulsion in the transition state.
-
Secondary Orbital Interactions: The "endo rule" generally applies to IED-HDA reactions, where the dienophile's electron-donating groups orient themselves under the diene's π-system in the transition state, leading to the endo product.[2]
-
Catalyst Choice: Chiral Lewis acids or organocatalysts can create a chiral environment around the reactants, directing the cycloaddition to favor a specific diastereomer.[3][4]
Strategies to Enhance Diastereoselectivity:
-
Catalyst Selection: The use of chiral catalysts is a powerful method to control diastereoselectivity.
-
Chiral Lewis Acids: Complexes of metals like copper, scandium, or zinc with chiral ligands can effectively induce diastereo- and enantioselectivity.
-
Organocatalysts: Proline and its derivatives, as well as other chiral organic molecules, can catalyze highly stereoselective IED-HDA reactions.
-
-
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio. A screening of different solvents is recommended.
Logical Relationship for Improving Diastereoselectivity
Caption: Key strategies for enhancing the diastereoselectivity of IED-HDA reactions.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of various parameters on the efficiency of IED-HDA reactions.
Table 1: Effect of Lewis Acid Catalysts on a Model IED-HDA Reaction
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| None | Toluene | 80 | 24 | 25 | 1:1 |
| SnCl4 (10) | CH2Cl2 | 25 | 4 | 85 | >20:1 |
| ZnCl2 (10) | CH2Cl2 | 25 | 8 | 78 | 15:1 |
| Sc(OTf)3 (5) | CH2Cl2 | 0 | 2 | 92 | >20:1 |
| Cu(OTf)2 (10) | CH2Cl2 | 25 | 6 | 88 | 18:1 |
Data synthesized from principles described in[3].
Table 2: Influence of Solvent on IED-HDA Reaction Rate
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Hexane | 1.9 | 1 |
| Toluene | 2.4 | 5 |
| Dichloromethane | 9.1 | 50 |
| Acetonitrile | 37.5 | 200 |
| Water | 80.1 | 700 |
Relative rates are illustrative and based on general principles of solvent effects on Diels-Alder reactions.[1][6]
Experimental Protocols
This section provides detailed methodologies for key experimental techniques to enhance IED-HDA reaction efficiency.
Protocol 1: General Procedure for Lewis Acid-Catalyzed IED-HDA Reaction
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the diene (1.0 equiv) and the appropriate anhydrous solvent (e.g., CH2Cl2).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)3, 0.05-0.20 equiv) to the stirred solution.
-
Dienophile Addition: Add the dienophile (1.0-1.2 equiv) dropwise to the reaction mixture over a period of 10-15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 or NH4Cl.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., CH2Cl2, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Microwave-Assisted IED-HDA Reaction
-
Reactant Preparation: In a dedicated microwave reaction vessel equipped with a magnetic stir bar, combine the diene (1.0 equiv), the dienophile (1.1 equiv), and the chosen solvent.
-
Vessel Sealing: Securely seal the vessel with a snap cap.
-
Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the desired temperature, pressure, and reaction time. Irradiate the mixture with stirring.
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature.
-
Workup and Purification: Open the vessel, transfer the contents, and remove the solvent under reduced pressure. Purify the residue by an appropriate method (e.g., column chromatography or recrystallization).
Experimental Workflow for a Microwave-Assisted IED-HDA Reaction
Caption: A streamlined workflow for performing a microwave-assisted IED-HDA reaction.
Protocol 3: General Procedure for High-Pressure IED-HDA Reaction
Safety Note: High-pressure reactions should only be conducted by trained personnel using appropriate safety equipment and certified high-pressure reactors.
-
Reaction Mixture Preparation: Prepare a solution of the diene (1.0 equiv) and dienophile (1.0-1.2 equiv) in a suitable solvent in a vessel compatible with the high-pressure apparatus.
-
Apparatus Assembly: Place the reaction vessel inside the high-pressure reactor. Seal the reactor according to the manufacturer's instructions.
-
Pressurization: Pressurize the reactor to the desired level (e.g., 10-15 kbar) using a hydraulic press.
-
Reaction Time: Maintain the reaction at the set pressure for the required duration at room temperature.
-
Depressurization: Slowly and carefully release the pressure from the reactor.
-
Workup and Purification: Open the reactor, retrieve the reaction vessel, and transfer the contents. Remove the solvent and purify the product as described in previous protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lewis Acid Catalyzed Inverse-Electron-Demand Diels–Alder Reaction of Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
Technical Support Center: Biomimetic Synthesis of Carpanone
Welcome to the technical support center for the biomimetic synthesis of Carpanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for overcoming common scalability challenges encountered during this elegant and powerful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for the biomimetic synthesis of this compound?
A1: The biomimetic synthesis of this compound, pioneered by Chapman, mimics the proposed biosynthetic pathway.[1][2] It involves a four-step sequence starting from commercially available sesamol:
-
Allylation: Sesamol is allylated to form allyl sesamol ether.
-
Claisen Rearrangement: The allyl ether undergoes a thermal Claisen rearrangement to yield 2-allylsesamol.
-
Isomerization: The terminal double bond of the allyl group is isomerized to an internal, conjugated double bond to form (E)-desmethoxycarpacine.[1][2]
-
Oxidative Dimerization: The phenolic precursor undergoes an oxidative coupling and subsequent intramolecular hetero-Diels-Alder reaction to yield this compound as a single diastereomer.[1]
Q2: What are the primary challenges when scaling up the biomimetic synthesis of this compound?
A2: When transitioning from a small-scale batch synthesis to a larger-scale or continuous flow process, several key challenges emerge:
-
Solubility Issues: In the initial allylation step, the use of potassium carbonate (K₂CO₃) as a base in solvents like acetone leads to the formation of insoluble K₂CO₃ and the byproduct potassium bromide (KBr).[3] This can cause reactor clogging and inconsistent reaction kinetics in flow systems.[3]
-
Reagent Handling in Flow: Immobilized bases, while a potential solution to solubility issues, can be difficult to regenerate in-line, limiting the autonomy of a continuous flow setup.[3]
-
Reaction Optimization: The isomerization and oxidative dimerization steps are sensitive to reaction conditions. Achieving high yield and diastereoselectivity on a larger scale requires careful optimization of temperature, reaction time (or residence time in flow), and catalyst loading.[3]
-
Diastereoselectivity: While the oxidative dimerization is generally highly diastereoselective, deviations can occur. In some cases, a diastereoisomer of this compound can be formed, particularly under different reaction regimes (e.g., batch vs. flow).[3]
Q3: What are the typical yields for the biomimetic synthesis of this compound?
A3: The original Chapman synthesis reported a yield of approximately 50% for the final oxidative dimerization step.[1] Modern variations and optimized procedures, particularly those utilizing flow chemistry, have achieved significantly higher yields, with some reporting over 90% for the key steps.[1][3] The overall yield for a multi-step flow synthesis has been reported to be around 67%.[4]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield in the Isomerization of 2-Allylsesamol to (E)-desmethoxycarpacine
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Increase Reaction Temperature: Higher temperatures can significantly accelerate the isomerization. In flow synthesis, temperatures around 190-200°C have been shown to be effective.[3] Increase Reaction Time/Residence Time: In batch synthesis, extending the reaction time (e.g., to 90 minutes) can improve conversion. In flow synthesis, a longer residence time may be necessary, although this can impact productivity.[3] |
| Poor E/Z Selectivity | Optimize Temperature: High temperatures in flow chemistry (e.g., 190°C) have been shown to favor the formation of the desired (E)-isomer, achieving E/Z ratios of up to 95:5.[3] In batch synthesis at lower temperatures (e.g., 100°C), the E/Z ratio may be less favorable (e.g., 70:30).[3] |
| Base Incompatibility in Flow Synthesis | Use a Soluble Base: Potassium tert-butoxide (t-BuOK) in a solvent like DMSO provides a homogeneous solution, avoiding the clogging issues associated with heterogeneous bases like K₂CO₃.[3] |
Issue 2: Low Yield or Poor Diastereoselectivity in the Oxidative Dimerization
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst Loading | Optimize Catalyst Concentration: In flow synthesis using a Co(II)(salen) catalyst, the yield is sensitive to the catalyst loading. An autonomous optimization process has shown that increasing the catalyst loading, in conjunction with adjusting other parameters, can significantly improve the yield.[3] |
| Inefficient Reaction Conditions | Increase Temperature and Residence Time: Similar to the isomerization, an increase in both temperature and residence time can lead to higher yields in the oxidative dimerization step.[3] |
| Formation of Diastereomeric Impurities | Batch vs. Flow Considerations: The reaction regime can influence diastereoselectivity. One study noted the formation of a this compound diastereoisomer in a 9:1 ratio in batch, suggesting that flow synthesis may offer better control over the reaction pathway.[3] |
Issue 3: Clogging and Inconsistent Performance in Flow Synthesis
| Potential Cause | Troubleshooting Steps |
| Insoluble Reagents and Byproducts | Solvent and Reagent Selection: For the allylation step, avoid the K₂CO₃/acetone system. While not fully detailed in the provided results, a switch to a soluble base and appropriate solvent system is necessary for a successful flow process. For the isomerization, a t-BuOK/DMSO system has been proven effective.[3] |
| Precipitation in the Reactor | Solubility Tests: Before scaling up or implementing a flow process, conduct thorough solubility tests with all reagents, catalysts, and expected byproducts in the chosen solvent system at the intended reaction concentrations.[3] |
Quantitative Data Summary
The following tables summarize quantitative data from optimization experiments, primarily from studies on scalable flow synthesis.
Table 1: Optimization of the Isomerization of 2-Allylsesamol to (E)-desmethoxycarpacine
| Temperature (°C) | Residence Time (min) | Base | Solvent | Yield of (E)-isomer (%) | E/Z Ratio |
| 100 | 90 | t-BuOK | DMSO | 75 | 70:30 |
| 150 | - | t-BuOK | DMSO | 0 | - |
| 200 | - | t-BuOK | DMSO | 15 | - |
| 190 | 3 | t-BuOK | DMSO | 91 | 95:5 |
Data adapted from a study on an autonomous self-optimizing flow reactor.[3]
Table 2: Optimization of the Oxidative Dimerization Step in Flow
| Temperature (°C) | Residence Time (min) | Catalyst Loading (mol%) | Yield (%) |
| 25 | 1 | 1 | 24-33 (initial) |
| Optimized | Optimized | Optimized | 69 (final) |
The flow synthesis optimization involved a multi-variable approach where temperature, residence time, and catalyst loading were adjusted simultaneously. The initial conditions gave modest yields, while the optimized process resulted in a 69% yield.[3]
Experimental Protocols
Protocol 1: Chapman's Batch Synthesis of this compound (Key Steps)
This protocol outlines the key final steps of the classic batch synthesis.
-
Isomerization of 2-Allylsesamol:
-
Dissolve 2-allylsesamol in a suitable solvent such as DMSO.
-
Add a strong base, for example, potassium tert-butoxide.
-
Heat the reaction mixture to facilitate the isomerization of the double bond.
-
Monitor the reaction by TLC until completion.
-
Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Purify the crude (E)-desmethoxycarpacine by chromatography.
-
-
Oxidative Dimerization:
-
Dissolve the purified (E)-desmethoxycarpacine in a mixture of methanol and water.
-
Add sodium acetate followed by palladium(II) chloride (PdCl₂).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
The product, this compound, often precipitates from the reaction mixture.
-
Collect the solid by filtration and wash with a suitable solvent to afford the pure product. The reported yield for this step is approximately 50%.[1]
-
Protocol 2: Scalable Flow Synthesis of this compound (Key Steps)
This protocol is based on the optimized conditions from an autonomous flow reactor study.[3]
-
Isomerization of 2-Allylsesamol:
-
Prepare a stock solution of 2-allylsesamol (0.1 M) and an internal standard (e.g., anisole, 0.7 M) in dry DMSO.
-
Prepare a separate stock solution of potassium tert-butoxide (0.1 M) in dry DMSO.
-
Using a two-stream flow setup, pump the two solutions to a T-mixer.
-
Pass the combined stream through a heated reactor coil (e.g., stainless steel, 5 mL volume).
-
Maintain the reactor temperature at 190°C with a residence time of 3 minutes.
-
The output stream containing (E)-desmethoxycarpacine can be collected or telescoped into the next step. This process has been shown to achieve a 91% yield with an E/Z ratio of 95:5.[3]
-
-
Oxidative Dimerization:
-
Prepare a stock solution of (E)-desmethoxycarpacine (0.04 M) and an internal standard (e.g., p-xylene, 0.4 M) in 1,2-dichloroethane.
-
Prepare a separate stock solution of a Co(II)(salen) catalyst (2.5 x 10⁻³ M) in 1,2-dichloroethane, saturated with oxygen.
-
Using a two-stream flow setup, pump the two solutions to a T-mixer.
-
Pass the combined stream through a heated reactor coil.
-
The optimal conditions for temperature, residence time, and catalyst loading should be determined for the specific setup, with a reported optimized yield of 69%.[3] The crude product stream is then collected for purification.
-
Visualizations
Caption: Key steps in the biomimetic synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the flow synthesis of this compound.
References
Technical Support Center: Purification of Carpanone and its Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Carpanone and its synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its intermediates?
A1: The primary purification techniques employed in the synthesis of this compound and its analogues are:
-
Flash Chromatography: This is the most frequently cited method for purifying the final this compound product and its analogues, especially after synthesis on a solid support.[1][2][3]
-
Purification via Solid-Supported Reagents and Scavengers: This modern approach simplifies the purification process by eliminating the need for traditional column chromatography. Unwanted reagents and byproducts are removed by filtration.[4][5][6][7]
-
Crystallization/Recrystallization: While specific protocols for this compound are not extensively detailed in the literature, recrystallization is a fundamental and effective technique for purifying solid organic compounds and can be applied to this compound's intermediates.[8][9]
Q2: I am observing a significant amount of a byproduct during the synthesis of a this compound analogue. What could it be and how can I minimize it?
A2: A common issue, particularly in the synthesis of this compound analogues through heterodimerization, is the formation of an undesired homodimer byproduct.[1][3] This occurs when two molecules of the same starting material react with each other instead of with the desired different reaction partner. To minimize its formation, you can try optimizing the reaction conditions, such as the stoichiometry of the reactants and the reaction time. Careful purification by flash chromatography is typically required to separate the desired heterodimer from the homodimer byproduct.
Q3: My final product is a mixture of diastereomers. How can I separate them?
A3: The synthesis of this compound can sometimes yield a mixture of diastereomers.[2] Separating diastereomers can be challenging but is often achievable using high-performance liquid chromatography (HPLC) or careful flash chromatography with an optimized solvent system. It may require screening different stationary and mobile phases to achieve good separation.
Q4: Can I avoid column chromatography altogether?
A4: Yes, recent synthetic strategies utilize polymer-supported reagents and scavengers to facilitate a "catch-and-release" purification protocol.[4][5][7] In this method, the desired product is selectively bound to a solid support, and impurities are washed away. The pure product is then cleaved from the support. This technique can significantly simplify the purification workflow.
Troubleshooting Guides
Flash Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of this compound from impurities. | - Inappropriate solvent system (polarity is too high or too low).- Column overloading.- Column packing is not uniform. | - Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for this compound.[10]- Reduce the amount of crude product loaded onto the column. A general rule of thumb is a 30-50:1 ratio of silica gel to crude product for easy separations.[11]- Ensure the column is packed evenly without any cracks or channels. |
| This compound is not eluting from the column. | - The solvent system is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[12] |
| The product is eluting too quickly with the solvent front. | - The solvent system is too polar. | - Decrease the polarity of the mobile phase. Start with a less polar solvent mixture. |
| Streaking or tailing of the product band. | - The compound may be acidic or basic and interacting strongly with the silica gel.- The sample is not fully dissolved in the loading solvent. | - Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds).[12]- Ensure the sample is completely dissolved in a minimal amount of solvent before loading. |
Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated. | - Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool slowly.[13]- Choose a solvent with a lower boiling point. |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated but requires nucleation. | - Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[13]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[13] |
| Crystallization happens too quickly, resulting in a fine powder. | - The solution is too concentrated.- The cooling process is too rapid. | - Add a small amount of additional hot solvent to the dissolved compound and allow it to cool more slowly.[8] |
| The yield is poor. | - Too much solvent was used, and a significant amount of the compound remains in the mother liquor. | - Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.[8] |
Quantitative Data Summary
The following table summarizes typical yields and purity data reported for the synthesis of this compound and its analogues.
| Synthetic Step/Product | Method | Yield (%) | Purity/Diastereomeric Ratio | Reference |
| This compound Synthesis | Biomimetic approach (Chapman) | ~50 | Single diastereomer | [14] |
| This compound Synthesis | Modern variants of Chapman's method | >90 | Not specified | [14] |
| This compound Analogues (Heterodimers) | Solid-phase synthesis | 77-81 | Major product, with 10-15% homodimer byproduct | [1][3] |
| This compound Synthesis | Autonomous flow reactor | 69 | 9:1 ratio of this compound to its diastereoisomer | [2] |
Experimental Protocols
Protocol 1: Flash Chromatography of this compound
-
Solvent System Selection:
-
Develop a solvent system using TLC. A common mobile phase for compounds of similar polarity to this compound is a mixture of hexane and ethyl acetate.
-
Spot the crude this compound solution on a TLC plate and elute with different ratios of hexane/ethyl acetate.
-
The ideal solvent system will give an Rf value of approximately 0.2-0.3 for this compound.
-
-
Column Packing:
-
Select an appropriately sized flash column.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Add the mobile phase to the column and apply pressure to begin elution.
-
Collect fractions in test tubes.
-
Monitor the elution of this compound using TLC.
-
-
Isolation:
-
Combine the fractions containing pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: General Recrystallization Procedure for an Intermediate
-
Solvent Selection:
-
Place a small amount of the crude intermediate in a test tube.
-
Add a few drops of a potential solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.[13]
-
Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane).[13]
-
-
Dissolution:
-
Place the crude intermediate in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: Workflow for the purification of this compound using flash chromatography.
References
- 1. Synthesis of a 10,000-Membered Library of Molecules Resembling this compound and Discovery of Vesicular Traffic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. A concise synthesis of this compound using solid-supported reagents and scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. A concise synthesis of this compound using solid-supported reagents and scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. Chromatography [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
Overcoming poor solubility of Carpanone synthesis reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of reagents during Carpanone synthesis.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving potassium carbonate in acetone for the allylation of sesamol. What should I do?
A1: Potassium carbonate has very low solubility in acetone.[1][2] This is a common issue. To address this, consider the following options:
-
Solvent System Modification: Switch to a solvent system in which potassium carbonate is more soluble. A mixture of methanol and water (95:5 v/v) has been shown to be effective in dissolving all reagents for the allylation of sesamol.[3] Dimethyl sulfoxide (DMSO) is another excellent alternative, with a potassium carbonate solubility of 47 g/L.[1]
-
Alternative Base: If the reaction conditions allow, you could consider a more soluble inorganic base or an organic base. However, be mindful of potential side reactions and the impact on the subsequent Claisen rearrangement.
-
Phase-Transfer Catalysis: In some phenolic allylations, a phase-transfer catalyst can be employed to facilitate the reaction between the insoluble base and the organic-soluble reactants.
Q2: My allylated sesamol is precipitating out of the reaction mixture. How can I prevent this?
A2: Precipitation of the allylated product can occur if the solvent cannot effectively solvate it as its concentration increases. If you are using a solvent mixture like acetone/water, the product may crystallize out.[3] Switching to a solvent with better solvating power for both the starting materials and the product, such as DMSO or a methanol/water mixture, can resolve this issue.[3]
Q3: The palladium catalyst for the oxidative coupling step is not dissolving in my solvent. What are my options?
A3: Palladium(II) chloride (PdCl₂) has limited solubility in many common organic solvents.[4][5] Here are several strategies to overcome this:
-
Solvent Choice: PdCl₂ is soluble in acetone and can be dissolved in methanol or water in the presence of a co-solvent.[6][7] It also dissolves rapidly in hydrochloric acid or with the addition of alkali metal chlorides to form soluble tetrachloropalladate(II) complexes.[4][5]
-
Ligand Addition: The solubility of PdCl₂ can be significantly improved by forming complexes with ligands. For example, reacting PdCl₂ with benzonitrile or acetonitrile forms soluble adducts like bis(benzonitrile)palladium dichloride.[4][5]
-
Alternative Catalysts: Consider using a more soluble palladium precursor, such as palladium(II) acetate, or a pre-formed catalyst complex with better solubility in your chosen solvent system. For the oxidative coupling step, Co(II)(salen) catalysts have also been used. The solubility of these can be enhanced by adding bulky groups, such as tert-butyl groups, to the salen ligand.
Q4: During the Claisen rearrangement, I am observing poor conversion. Could this be related to solubility?
A4: While the Claisen rearrangement is often performed at high temperatures, solvent choice can influence the reaction rate and efficiency. Polar solvents tend to accelerate the Claisen rearrangement. If your substrate has limited solubility in a non-polar solvent, switching to a more polar solvent like DMSO or a high-boiling point ether could improve the outcome. The use of potassium tert-butoxide in DMSO is a common procedure for the subsequent isomerization step and can also influence the overall process.
Troubleshooting Guides
Problem: Poor Reagent Solubility in the Allylation of Sesamol
This guide addresses the common issue of reagent insolubility during the first key step of this compound synthesis.
Caption: Troubleshooting workflow for allylation reagent solubility.
Problem: Catalyst Insolubility in the Oxidative Coupling Step
This guide provides solutions for dissolving the palladium catalyst in the oxidative coupling reaction.
Caption: Troubleshooting workflow for oxidative coupling catalyst solubility.
Data Presentation: Reagent Solubility
The following tables summarize the solubility of key reagents in various solvents. "N/A" indicates that specific quantitative data was not found in the searched literature.
Table 1: Solubility of Sesamol
| Solvent | Solubility | Temperature (°C) |
| Ethanol | ~30 mg/mL | Ambient |
| DMSO | ~30 mg/mL | Ambient |
| Dimethylformamide (DMF) | ~30 mg/mL | Ambient |
| Water | ~38.8 mg/mL | 37 |
| PBS (pH 7.2) | ~5 mg/mL | Ambient |
Table 2: Solubility of Potassium Carbonate
| Solvent | Solubility | Temperature (°C) |
| Water | 112 g/100 mL | 20 |
| Methanol | 3.11 g/100 mL | 25 |
| Ethanol | Insoluble | Ambient |
| Acetone | Insoluble | Ambient |
| DMSO | 47 g/L | Ambient |
| DMF | 7.5 g/L | Ambient |
Table 3: Solubility of Allyl Bromide
| Solvent | Solubility | Temperature (°C) |
| Water | Slightly soluble | Ambient |
| Ethanol | Soluble | Ambient |
| Ether | Soluble | Ambient |
| Chloroform | Soluble | Ambient |
| Acetone | Soluble | Ambient |
| Carbon Tetrachloride | Soluble | Ambient |
Table 4: Solubility of Palladium(II) Chloride
| Solvent | Solubility | Temperature (°C) |
| Water | Sparingly soluble | Ambient |
| Ethanol | Sparingly soluble | Ambient |
| Acetone | Soluble | Ambient |
| Hydrochloric Acid | Dissolves rapidly | Ambient |
| Aqueous Alkali Chlorides | Dissolves | Ambient |
Experimental Protocols
Protocol 1: Allylation of Sesamol (Modified for Improved Solubility)
This protocol is adapted from literature procedures, emphasizing solvent systems that mitigate solubility issues.[3]
-
Reagent Preparation:
-
Dissolve sesamol (1.0 eq) in a 95:5 mixture of methanol and water.
-
In a separate flask, dissolve potassium hydroxide (KOH) (1.1 eq) in the same methanol/water solvent system. Note: KOH is used here as an alternative to the less soluble K₂CO₃ and has been shown to be effective.
-
-
Reaction Setup:
-
Add the sesamol solution to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add the KOH solution to the flask while stirring.
-
-
Addition of Allyl Iodide:
-
To the stirred solution, add allyl iodide (1.2 eq). Note: Allyl iodide is used as an alternative to allyl bromide to avoid the formation of the poorly soluble KBr byproduct.
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude allylated sesamol.
-
Protocol 2: Oxidative Coupling using a Solubilized Palladium Catalyst
This protocol provides a general method for the oxidative coupling step, incorporating techniques to improve catalyst solubility.
-
Catalyst Solubilization:
-
To a solution of methanol and water, add palladium(II) chloride (0.1 eq) and sodium acetate (2.0 eq). Stir until the PdCl₂ dissolves to form a clear solution.
-
-
Reaction Setup:
-
In a separate flask, dissolve the product from the Claisen rearrangement/isomerization step (1.0 eq) in a mixture of methanol and water.
-
-
Reaction Execution:
-
Add the substrate solution to the catalyst solution.
-
Stir the reaction mixture at room temperature and expose it to air (oxygen is the terminal oxidant).
-
Monitor the formation of this compound by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers, dry over a drying agent, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
-
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. Potassium Carbonate [commonorganicchemistry.com]
- 3. Allyl bromide | 106-95-6 [chemicalbook.com]
- 4. Palladium(II) chloride - Wikipedia [en.wikipedia.org]
- 5. PALLADIUM (II) CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 6. Palladium chloride | 7647-10-1 [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Carpanone
Carpanone, a structurally complex natural product, has captivated synthetic chemists since its isolation. Its unique hexacyclic framework, containing five contiguous stereocenters, presents a significant synthetic challenge and has served as a benchmark for various synthetic strategies. This guide provides a comparative analysis of the most prominent methods for the total synthesis of this compound, offering insights into their efficiency, practicality, and underlying chemical principles. The information is tailored for researchers, scientists, and professionals in drug development who are interested in advanced synthetic methodologies and their application in constructing complex molecular architectures.
At a Glance: Comparing this compound Synthesis Methods
The following table summarizes the key quantitative data for the different this compound synthesis strategies discussed in this guide. This allows for a rapid comparison of the overall efficiency of each approach.
| Synthesis Method | Key Strategy | Oxidant for Dimerization | Overall Yield | Number of Steps (from Sesamol) | Key Advantages |
| Chapman (1971) | Biomimetic Oxidative Dimerization | PdCl₂ | ~50% | 4 | Biomimetic, convergent, establishes all stereocenters in one step. |
| Matsumoto | Modified Biomimetic Oxidative Dimerization | Co(salen) / O₂ | ~90% | 4 | High yield, uses a catalytic amount of a less expensive metal with O₂ as the terminal oxidant. |
| Ley (2002) | Solid-Supported Synthesis | Co(salen) / O₂ | High | 4 | Simplified purification, potential for automation. |
| Felpin (2018) | Flow Chemistry Synthesis | Co(salen) / O₂ | 67% | 4 | High reproducibility, rapid optimization, improved safety for hazardous reactions. |
| Poli (2009) | Suzuki-Miyaura Coupling Approach | PdCl₂ | 55% | 6 | Convergent, offers flexibility in the synthesis of analogs. |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for this compound.
Experimental Protocols for Key Synthetic Steps
This section provides a detailed description of the methodologies for the pivotal reactions in the synthesis of this compound.
Chapman's Biomimetic Synthesis (1971)
The seminal work by Chapman and coworkers established a biomimetic approach that remains a cornerstone in this compound synthesis.[1][2] The key transformation is an oxidative dimerization of (E)-2-propenylsesamol, which proceeds via a putative ortho-quinone methide intermediate that undergoes a spontaneous intramolecular hetero-Diels-Alder reaction to furnish the hexacyclic core of this compound in a single step.[1]
Key Step: Oxidative Dimerization of (E)-2-Propenylsesamol
-
Reagents: (E)-2-Propenylsesamol, Palladium(II) chloride (PdCl₂), Sodium acetate (NaOAc).
-
Solvent: Methanol/Water mixture.
-
Procedure: A solution of (E)-2-propenylsesamol in a methanol-water mixture is treated with sodium acetate followed by the addition of palladium(II) chloride. The reaction mixture is stirred at a slightly elevated temperature (e.g., 38 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford (±)-Carpanone. The original synthesis reported a yield of approximately 50% for this key step.[1][3]
Matsumoto's Modification: Co(salen)-Catalyzed Aerobic Oxidation
A significant improvement to the oxidative dimerization step was the use of a cobalt(II)-salen complex [Co(salen)] as a catalyst with molecular oxygen as the terminal oxidant. This modification, often attributed to Matsumoto and coworkers, offers a more sustainable and higher-yielding alternative to the stoichiometric use of palladium chloride.
Key Step: Co(salen)-Catalyzed Aerobic Dimerization
-
Reagents: (E)-2-Propenylsesamol, Co(salen) (catalytic amount), Oxygen (O₂).
-
Solvent: Dichloromethane or other suitable organic solvent.
-
Procedure: (E)-2-Propenylsesamol is dissolved in the chosen solvent, and a catalytic amount of Co(salen) is added. The reaction vessel is then placed under an atmosphere of oxygen (typically from a balloon). The reaction is stirred at room temperature until the starting material is consumed. The workup is straightforward, usually involving filtration to remove the catalyst and evaporation of the solvent. Purification by column chromatography yields this compound. This method has been reported to provide yields of up to 90%.
Ley's Solid-Supported Synthesis (2002)
The Ley group demonstrated the application of solid-supported reagents to the synthesis of this compound, which facilitates purification by simple filtration. This approach is particularly amenable to automation and high-throughput synthesis.
Key Steps and Solid-Supported Reagents:
-
Allylation of Sesamol: A polymer-supported phosphazene base (PS-BEMP) is used to deprotonate sesamol, which then reacts with allyl bromide.
-
Isomerization: A polymer-supported iridium catalyst is employed for the isomerization of the allyl group to the propenyl group.
-
Oxidative Dimerization: A polymer-supported Co(salen) catalyst is used for the aerobic oxidative dimerization.
-
General Procedure: In each step, the starting material is treated with the respective solid-supported reagent in a suitable solvent. After the reaction is complete, the solid-supported reagent is removed by filtration, and the filtrate containing the product is carried on to the next step without the need for chromatographic purification. The final oxidative dimerization step, after filtration of the supported catalyst, yields a solution of this compound which can then be purified if necessary.
Felpin's Flow Chemistry Synthesis (2018)
The synthesis of this compound has been adapted to a continuous flow process, which offers advantages in terms of safety, reproducibility, and scalability.[4] The Felpin group developed an automated flow reactor for the multi-step synthesis of this compound with an overall yield of 67%.[4]
Experimental Setup and Procedure:
-
System: The flow system consists of multiple pumps for delivering reagent solutions, T-mixers for combining streams, and heated reactor coils where the reactions take place.
-
Allylation, Claisen Rearrangement, and Isomerization: Solutions of the starting materials and reagents are continuously pumped and mixed, then passed through heated coils to effect the transformations. The residence time in each coil is controlled by the flow rate and the coil volume.
-
Oxidative Dimerization: The stream containing (E)-2-propenylsesamol is mixed with a solution of a Co(salen) catalyst and an oxygen-saturated solvent before entering a final heated reactor coil to produce this compound. The product stream is then collected for purification.
Poli's Suzuki-Miyaura Coupling Approach (2009)
An alternative strategy for the synthesis of the key (E)-2-propenylsesamol intermediate involves a Suzuki-Miyaura cross-coupling reaction.[5] This approach offers a convergent and flexible route to this compound and its analogs. The total synthesis was achieved in six steps from sesamol with an overall yield of 55%.[5]
Key Step: Suzuki-Miyaura Coupling
-
Reagents: An appropriately protected iodo-sesamol derivative, a propenyl boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Solvent: A mixture of an organic solvent (e.g., toluene or dioxane) and water.
-
Procedure: The iodo-sesamol derivative, the propenyl boronic species, the palladium catalyst, and the base are combined in the solvent system. The mixture is heated under an inert atmosphere until the coupling reaction is complete. After cooling, the reaction is worked up by extraction and purified by column chromatography to give (E)-2-propenylsesamol, which is then subjected to oxidative dimerization as in the other methods.
Conclusion
The synthesis of this compound has evolved significantly since Chapman's pioneering biomimetic approach. While the core strategy of oxidative dimerization followed by an intramolecular hetero-Diels-Alder reaction remains central, advancements in catalysis, solid-phase synthesis, and flow chemistry have led to more efficient, sustainable, and scalable methods. The choice of a particular synthetic route will depend on the specific goals of the researcher, whether it be the rapid production of this compound itself, the generation of a library of analogs for biological screening, or the development of large-scale, automated synthesis platforms. The continued exploration of new synthetic methodologies for complex molecules like this compound will undoubtedly push the boundaries of organic synthesis and enable the discovery of new therapeutic agents.
References
Carpanone vs. Its Synthetic Analogs: A Comparative Guide to Biological Activity
While the natural product Carpanone exhibits limited intrinsic biological activity, its synthetic analogs have emerged as potent modulators of key cellular processes, particularly vesicular trafficking. This guide provides a comparative analysis of the biological activities of this compound and its synthetic derivatives, supported by experimental data and detailed protocols for researchers in drug discovery and chemical biology.
Executive Summary
This compound, a complex lignan, has served as a scaffold for the development of synthetic analogs with significant biological activities. Notably, a library of this compound-like molecules has yielded potent inhibitors of exocytosis from the Golgi apparatus. The most active of these compounds, CLL-19 , demonstrates an IC50 of approximately 14 μM in a whole-cell fluorescence imaging assay. In contrast, this compound itself shows no significant inhibition of this process at concentrations up to 300 μM.[1] Furthermore, the structurally related natural product, Sauchinone, displays promising anticancer activities against various cell lines, with IC50 values in the micromolar range. This guide will delve into the quantitative data, structure-activity relationships, and experimental methodologies that underpin these findings.
Comparative Biological Activity: A Tabular Overview
The following table summarizes the available quantitative data on the biological activity of this compound, its synthetic analogs, and the related natural product Sauchinone.
| Compound | Biological Activity | Assay System | IC50 / Activity | Reference |
| This compound | Vesicular Trafficking Inhibition | VSVG-ts-GFP Trafficking Assay | No activity up to 300 μM | [1] |
| CLL-19 (Synthetic Analog) | Vesicular Trafficking Inhibition (Exocytosis from Golgi) | VSVG-ts-GFP Trafficking Assay | ~14 μM | [1][2] |
| CLL-23 (Synthetic Analog) | Vesicular Trafficking Inhibition | VSVG-ts-GFP Trafficking Assay | Less active than CLL-19 | [1] |
| Analog with o-fluorobenzyl at R³ | Vesicular Trafficking Inhibition | VSVG-ts-GFP Trafficking Assay | Decreased activity | [1] |
| Analog with benzyloxyethyl carbamate at R² | Vesicular Trafficking Inhibition | VSVG-ts-GFP Trafficking Assay | Further compromised activity | [1] |
| Sauchinone | Anticancer (Breast Cancer) | MCF-7 and Bcap-37 cell lines | 97.8 ± 0.58 μM and 102.1 ± 2.11 μM respectively |
Structure-Activity Relationships of this compound Analogs as Exocytosis Inhibitors
The screening of a 10,000-membered library of this compound-like molecules has provided valuable insights into the structural requirements for the inhibition of exocytosis from the Golgi apparatus.[1] Key findings from the structure-activity relationship (SAR) studies include:
-
Essential Moieties: All active compounds in the series possess a secondary amine or carbamate at the R² position and an oxime at the R¹ position.[1]
-
Potency Determinants: The most potent analog, CLL-19, features a secondary amine at R².[1]
-
Negative Impact of Substitutions:
-
Replacement of the secondary amine at R² with an ethyl carbamate (as in CLL-23) leads to a reduction in inhibitory activity.[1]
-
Further substitution with a benzyloxyethyl carbamate at the same position further diminishes the activity.[1]
-
Substitution of an o-fluorobenzyl group for an allyloxy or hydroxyl group at the R³ position results in decreased inhibitory activity.[1]
-
These findings suggest that the nature of the substituents at the R² and R³ positions of the this compound scaffold is critical for potent inhibition of vesicular trafficking.
Signaling Pathways and Experimental Workflows
To visually represent the processes discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the discovery of this compound analog exocytosis inhibitors.
Caption: Proposed signaling pathways for the anticancer activity of Sauchinone.
Detailed Experimental Protocols
VSVG-ts-GFP Trafficking Assay for High-Throughput Screening
This protocol is adapted from the methodology used for screening the this compound analog library.[1]
1. Cell Culture and Transfection:
- Culture a suitable mammalian cell line (e.g., HeLa or COS-7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
- Seed cells into 384-well imaging plates.
- Transfect the cells with a plasmid encoding the temperature-sensitive Vesicular Stomatitis Virus G protein tagged with Green Fluorescent Protein (VSVG-ts-GFP). A common variant is tsO45.
2. Protein Accumulation in the Endoplasmic Reticulum (ER):
- Following transfection, incubate the cells at a non-permissive temperature of 40°C for 16-24 hours. This causes the misfolded VSVG-ts-GFP to be retained in the ER.
3. Compound Treatment:
- Prepare a library of this compound analogs dissolved in dimethyl sulfoxide (DMSO).
- Using a robotic liquid handler, add the compounds to the cell plates at a final concentration typically in the low micromolar range. Include appropriate positive (e.g., Brefeldin A) and negative (DMSO vehicle) controls.
4. Initiation of Synchronized Protein Trafficking:
- Transfer the plates to a permissive temperature of 32°C. This allows the correctly folded VSVG-ts-GFP to exit the ER and traffic through the secretory pathway.
5. Whole-Cell Fluorescence Imaging:
- At a predetermined time point after the temperature shift (e.g., 60-90 minutes), when VSVG-ts-GFP is expected to have reached the Golgi and post-Golgi compartments in control cells, acquire images using an automated high-content imaging system.
- Capture images in the GFP channel to visualize the localization of VSVG-ts-GFP.
6. Image Analysis and Hit Identification:
- Use image analysis software to quantify the distribution of the GFP signal. A common metric is the ratio of the fluorescence intensity at the Golgi (identified by morphology or a Golgi-specific stain) to the total cellular fluorescence.
- Compounds that cause an accumulation of the GFP signal in the Golgi apparatus, preventing its transport to the plasma membrane, are identified as inhibitors of exocytosis from the Golgi.
7. Dose-Response and IC50 Determination:
- Confirm the activity of hit compounds by performing dose-response experiments.
- Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a suitable pharmacological model.
MTT Assay for Anticancer Activity
This protocol is a standard method for assessing cell viability and can be used to evaluate the anticancer effects of compounds like Sauchinone.
1. Cell Seeding:
- Plate cancer cells (e.g., MCF-7 for breast cancer, Huh-7 for hepatocellular carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of the test compounds (e.g., Sauchinone) in the appropriate cell culture medium.
- Remove the old medium from the cell plates and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
- Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
- Add 10-20 μL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
- Carefully remove the medium from the wells.
- Add 100-200 μL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
6. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
The study of this compound and its synthetic analogs highlights a powerful strategy in drug discovery: leveraging the structural complexity of natural products to create novel compounds with enhanced and specific biological activities. While this compound itself is largely inactive, its synthetic derivatives, such as CLL-19, have been identified as potent inhibitors of vesicular trafficking. Concurrently, the related natural product Sauchinone demonstrates significant anticancer potential through distinct signaling pathways. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this fascinating class of molecules. Future investigations should aim to directly compare the anticancer activities of optimized this compound analogs with Sauchinone and other established chemotherapeutic agents to fully elucidate their clinical promise.
References
- 1. Synthesis of a 10,000-Membered Library of Molecules Resembling this compound and Discovery of Vesicular Traffic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a 10,000-membered library of molecules resembling this compound and discovery of vesicular traffic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Carpanone: A Comparative Guide to Structural Validation by X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. This guide provides a comparative analysis of X-ray crystallography against modern spectroscopic methods for the structural validation of Carpanone, a complex lignan natural product. While X-ray crystallography provided the initial definitive proof of this compound's intricate stereochemistry, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary and often more accessible means for structural elucidation.
This compound, first synthesized in a biomimetic approach by Chapman and coworkers in 1971, presents a significant structural challenge with its six rings and five contiguous stereocenters.[1][2] The original synthesis relied on X-ray crystallography to unequivocally confirm the stereochemical configuration of a single diastereomer, a testament to the power of this technique for absolute structure determination.[1]
This guide will delve into the experimental protocols for X-ray crystallography, NMR spectroscopy, and mass spectrometry as they apply to the structural analysis of this compound and related lignans. A quantitative comparison of these techniques will be presented to aid researchers in selecting the most appropriate methods for their specific needs.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structure determination depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. For a molecule like this compound, a multi-technique approach is often the most robust strategy.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | - Unambiguous 3D molecular structure- Precise bond lengths and angles- Absolute stereochemistry- Crystal packing information | - Definitive structural proof- High resolution and precision | - Requires a suitable single crystal, which can be difficult to grow- Provides a static picture of the molecule in the solid state |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Connectivity of atoms (¹H, ¹³C)- Relative stereochemistry through coupling constants and NOE effects- Information about the molecule's conformation and dynamics in solution | - Non-destructive- Provides data on the solution-state structure- Can be used for impure samples to some extent | - Does not directly provide absolute stereochemistry without chiral auxiliaries- Spectra can be complex for large molecules- Lower resolution than X-ray crystallography |
| Mass Spectrometry (MS) | - Molecular weight determination- Elemental composition (with high-resolution MS)- Structural information through fragmentation patterns | - High sensitivity, requiring very small sample amounts- Can be coupled with separation techniques like GC or LC | - Does not provide 3D structural information directly- Fragmentation can be complex and difficult to interpret- Isomer differentiation can be challenging |
Experimental Protocols
Single-Crystal X-ray Crystallography of this compound
-
Crystallization: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., methanol, ethyl acetate).
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head. For data collection at low temperatures (to minimize radiation damage), the crystal is typically flash-cooled in a stream of liquid nitrogen.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays to produce a diffraction pattern. The crystal is rotated to collect a complete set of diffraction data.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.
NMR Spectroscopy of this compound
Detailed ¹H and ¹³C NMR data for this compound would be crucial for its structural confirmation in the absence of X-ray data. A general protocol for acquiring this data is:
-
Sample Preparation: A small amount of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
¹H NMR: A one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, integrations, and coupling constants of the hydrogen atoms.
-
¹³C NMR: A one-dimensional carbon NMR spectrum is acquired to identify the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish correlations between protons and carbons, which helps in assigning the signals and determining the connectivity of the molecule.
-
-
Data Analysis: The spectral data is processed and analyzed to piece together the molecular structure, including the relative stereochemistry.
Mass Spectrometry of this compound
Mass spectrometry provides valuable information about the molecular weight and fragmentation of this compound.
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are determined by the mass analyzer.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to isolate the molecular ion and induce fragmentation, providing more detailed structural information. Analysis of the fragmentation pattern can help to identify key structural motifs within the molecule.
Visualizing the Workflow and Logic
To better understand the process of structural validation, the following diagrams illustrate the experimental workflow for X-ray crystallography and the logical comparison of the different analytical techniques.
References
Comparative Analysis of Catalysts for the Synthesis of Carpanone
For Researchers, Scientists, and Drug Development Professionals
The biomimetic synthesis of Carpanone, a complex lignan natural product, has been a subject of extensive research, particularly focusing on the key oxidative dimerization of a 2-propenylphenol precursor. This critical step, which constructs the core structure of this compound in a single transformation, has been achieved using various catalytic systems. This guide provides an objective comparison of the performance of prominent catalysts employed for this transformation, supported by experimental data from peer-reviewed literature.
Performance Comparison of Catalytic Systems
The efficiency of this compound synthesis is highly dependent on the catalyst employed for the oxidative dimerization of 2-propenylsesamol (desmethylcarpacin). The following table summarizes the quantitative performance of four notable methods.
| Catalyst System | Precursor | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (this compound:iso-Carpanone) |
| Stoichiometric PdCl₂ (Chapman, 1971) | 2-propenylsesamol | PdCl₂ | MeOH/H₂O | RT | 1 | ~50 | Not specified, single diastereomer reported |
| Catalytic Pd(OAc)₂ (Poli, 2009)[1][2] | (E/Z)-2-propenylsesamol | Air (O₂) | Toluene | 80 | 24 | 55 | >20:1 |
| Catalytic Cu(II)/(-)-Sparteine (Lindsley, 2008) | 2-propenylsesamol | Air (O₂) | CH₂Cl₂ | -20 | 24 | 85 | >20:1 |
| Catalytic Co(salen) (Felpin, 2018/2020)[3] | 2-propenylsesamol | O₂ | 1,2-dichloroethane | 40 | 0.67 | 69 | 9:1 |
Experimental Protocols
Detailed methodologies for the key oxidative dimerization step are provided below. These protocols are adapted from the primary literature to facilitate replication and further investigation.
Stoichiometric Palladium(II) Chloride (Chapman Method)
This is the original biomimetic approach and uses a stoichiometric amount of the palladium salt as the oxidant.
-
Procedure: 2-propenylsesamol is dissolved in a mixture of methanol and water. To this solution, an equimolar amount of palladium(II) chloride (PdCl₂) and sodium acetate is added. The reaction mixture is stirred at room temperature for 1 hour. The product, this compound, precipitates from the solution and can be collected by filtration.
Catalytic Palladium(II) Acetate (Poli Method)
This method utilizes a catalytic amount of palladium with air as the terminal oxidant.[1][2]
-
Procedure: A solution of (E/Z)-2-propenylsesamol (1.0 eq) in toluene (0.05 M) is prepared in a flask open to the atmosphere. Palladium(II) acetate (Pd(OAc)₂, 0.1 eq) is added, and the mixture is stirred at 80 °C for 24 hours.[1][2] After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.[1][2]
Catalytic Copper(II)/(-)-Sparteine (Lindsley Method)
This protocol employs a copper catalyst in the presence of a chiral ligand under an aerobic atmosphere.
-
Procedure: To a solution of 2-propenylsesamol (1.0 eq) in dichloromethane (CH₂Cl₂) at -20 °C is added copper(II) chloride (CuCl₂, 0.2 eq) and (-)-sparteine (0.2 eq). The reaction mixture is stirred vigorously under an atmosphere of air (via a balloon) for 24 hours. Upon completion, the reaction is quenched, and the crude product is purified by chromatography to yield this compound.
Catalytic Cobalt(II)-salen (Felpin Method)
This procedure was optimized in an autonomous flow reactor but can be adapted to a batch process.[3]
-
Procedure (Batch Adaptation): 2-propenylsesamol (1.0 eq) is dissolved in 1,2-dichloroethane (0.04 M). A solution of the Co(II)(salen) catalyst (10 mol %) in 1,2-dichloroethane is added. The reaction vessel is placed under an oxygen atmosphere (balloon) and heated to 40 °C for 40 minutes.[3] After the reaction is complete, the solvent is evaporated, and the residue is purified by chromatography to give this compound and its diastereomer.[3]
Experimental Workflow and Logic
The general workflow for screening and optimizing catalysts for this compound synthesis involves several key stages, from precursor synthesis to final product analysis. This process is depicted in the diagram below.
Caption: Generalized workflow for this compound synthesis via catalytic oxidative dimerization.
References
In Vitro Efficacy of Carpanone-like Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of Carpanone-like compounds, focusing on their potential as anticancer, anti-inflammatory, and antioxidant agents. The information presented is curated from recent scientific literature to facilitate the evaluation of these compounds for further research and development.
Executive Summary
This compound, a complex lignan natural product, and its synthetic analogues have garnered interest in medicinal chemistry due to their diverse biological activities. While this compound itself has limited pharmacological utility, its derivatives have shown promise in various therapeutic areas. This guide summarizes the available quantitative in vitro data for this compound-like compounds and related structures, details the experimental protocols for key biological assays, and visualizes relevant signaling pathways to provide a comprehensive overview of their potential.
Comparative In Vitro Activity of this compound Analogues and Related Compounds
The following tables summarize the reported in vitro activities of this compound-like compounds and structurally related molecules. Direct comparative studies on a single series of this compound analogues across multiple assays are limited in the current literature. Therefore, data from closely related compounds, such as Rapanone and Carvone derivatives, are included to provide a broader context for structure-activity relationships.
Table 1: Anticancer and Vesicular Traffic Inhibition Activity
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| CLL-119 (this compound Analogue) | - | Vesicular Traffic Inhibition | 14 | [1] |
| Rapanone | Human Neutrophils | Degranulation Inhibition | 9.8 | [2] |
| Rapanone | Human Neutrophils | Superoxide Chemiluminescence | 3.0 | [2] |
Table 2: Anti-Inflammatory Activity
| Compound | Assay | IC50 (µM) | Reference |
| Rapanone | Human Synovial PLA2 Inhibition | 2.6 | [2] |
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of novel this compound-like compounds.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogues) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10-15 minutes. A purple color will develop in the presence of nitrite, a stable breakdown product of NO.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-only control. Calculate the IC50 value.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: Add various concentrations of the test compound to the DPPH solution. A control containing only DPPH and methanol is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The discoloration of the purple DPPH solution to yellow indicates radical scavenging.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound-like compounds are still under investigation, studies on structurally similar lignans, such as sauchinone, suggest potential mechanisms of action. These compounds have been shown to influence key inflammatory and cell survival pathways.
Putative Anti-inflammatory Signaling Pathway
Sauchinone has been reported to suppress inflammatory responses by inhibiting the STAT3 and NF-κB signaling pathways. It is plausible that this compound-like compounds may exert their anti-inflammatory effects through similar mechanisms.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound-like compounds.
Potential Apoptosis-Inducing Pathway
Many natural product-derived anticancer agents induce apoptosis, or programmed cell death, in cancer cells. While specific data for this compound analogues is emerging, a general representation of the intrinsic (mitochondrial) apoptosis pathway is provided below.
Caption: Potential intrinsic apoptosis pathway induced by this compound-like compounds.
Conclusion
This compound-like compounds represent a promising scaffold for the development of novel therapeutic agents. The available in vitro data, particularly for related structures, suggest potential anticancer, anti-inflammatory, and antioxidant activities. Further systematic studies on a diverse library of this compound analogues are warranted to establish clear structure-activity relationships and to elucidate their precise mechanisms of action. This guide serves as a foundational resource to inform such future research endeavors.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of Carpanone Analogs as Vesicular Traffic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The natural product carpanone, while possessing limited intrinsic biological activity, has served as a valuable scaffold for the development of potent inhibitors of vesicular trafficking.[1] Through diversity-oriented synthesis, libraries of this compound-like molecules have been generated and screened, leading to the discovery of compounds that modulate protein transport through the secretory pathway. This guide provides a comparative analysis of the structure-activity relationships of these analogs, supported by available experimental data and detailed methodologies.
Quantitative Analysis of Vesicular Traffic Inhibition
A high-throughput screening of a 10,000-membered library of this compound-like molecules identified several compounds that inhibit the exocytosis of the vesicular stomatitis virus G (VSVG) protein from the Golgi apparatus.[2][3] The most potent compound identified in this screen exhibited a half-maximal inhibitory concentration (IC50) of 14 µM.[2][3] Further investigation of related compounds from this library led to the characterization of "dispergo," which inhibits the transport of VSVG from the endoplasmic reticulum (ER) to the plasma membrane with an IC50 of approximately 6.8 µM.
| Compound ID | Biological Activity | IC50 (µM) |
| Most Potent Hit | Inhibition of VSVG exocytosis from the Golgi apparatus | 14 |
| Dispergo | Inhibition of VSVG transport from the ER to the plasma membrane | ~6.8 |
Structure-Activity Relationship (SAR) Insights
Qualitative analysis of the screening results has provided initial insights into the structural requirements for the inhibitory activity of this compound analogs. The core scaffold was modified at two key positions, R2 and R3, leading to the following observations:
-
Substitutions at the R3 position: Variations at this position, including hydroxy, allyloxy, and o-fluorobenzyloxy groups, did not significantly impact the inhibitory potency.
-
Substitutions at the R2 position: The nature of the substituent at this position was found to be critical for activity. A secondary amine at R2 conferred the highest potency. Replacement of the secondary amine with an ethyl carbamate or a benzyloxy ethyl carbamate resulted in decreased activity. The presence of a methyl oxime at this position led to the least potent analogs.
Diagram of Structure-Activity Relationship Trends
Caption: SAR of this compound Analogs.
Experimental Protocols
Whole-Cell Fluorescence Imaging Assay for Vesicular Traffic Inhibition
This assay is designed to visually and quantitatively assess the effect of test compounds on the transport of a fluorescently tagged protein through the secretory pathway.
1. Cell Culture and Transfection:
-
HeLa or COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Cells are seeded onto glass-bottom dishes or multi-well plates suitable for microscopy.
-
Cells are then transfected with a plasmid encoding a temperature-sensitive mutant of the vesicular stomatitis virus G protein fused to Green Fluorescent Protein (VSVG-tsO45-GFP). At a non-permissive temperature (40°C), the protein is misfolded and retained in the endoplasmic reticulum (ER).
2. Compound Treatment and Protein Transport Initiation:
-
Following transfection, cells are incubated at 40°C for a period (e.g., 16-24 hours) to allow for protein expression and accumulation in the ER.
-
Test compounds (this compound analogs) at various concentrations are added to the cell culture medium and incubated for a defined period (e.g., 1-2 hours) at 40°C.
-
To initiate synchronous transport of the VSVG-tsO45-GFP, the temperature is shifted to a permissive temperature (32°C).
3. Live-Cell Imaging and Data Acquisition:
-
Immediately after the temperature shift, the cells are imaged using a live-cell fluorescence microscope equipped with an environmental chamber to maintain the temperature at 32°C.
-
Time-lapse images are acquired at regular intervals (e.g., every 5-15 minutes) for a duration sufficient to observe the transport of the VSVG-tsO45-GFP through the Golgi apparatus to the plasma membrane in control (vehicle-treated) cells (e.g., 1-3 hours).
4. Image Analysis and Quantification:
-
The intracellular distribution of the VSVG-tsO45-GFP fluorescence is analyzed at different time points.
-
Inhibition of vesicular traffic is determined by the retention of the fluorescent signal in the ER or Golgi apparatus in compound-treated cells compared to the transport to the plasma membrane in control cells.
-
Quantitative analysis can be performed by measuring the fluorescence intensity in defined regions of interest (ROIs) corresponding to the Golgi and the cell periphery over time.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the transport of the VSVG-tsO45-GFP to the plasma membrane.
Experimental Workflow
Caption: Vesicular Traffic Inhibition Assay Workflow.
References
Validating the Mechanism of Action of Carpanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Carpanone derivatives, focusing on their mechanism of action as inhibitors of vesicular transport. The performance of these compounds is compared with Brefeldin A, a well-established inhibitor of protein secretion. This document includes supporting experimental data, detailed protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Performance of Vesicular Transport Inhibitors
A study involving a 10,000-membered library of molecules synthesized to resemble the natural product this compound led to the discovery of derivatives that inhibit exocytosis from the Golgi apparatus.[1][2] The most potent of these, CLL-19, demonstrated significant inhibitory activity. While this compound itself showed no effect on the trafficking of the vesicular stomatitis virus glycoprotein (VSVG), its derivatives exhibited a range of potencies.[1]
In comparison, Brefeldin A is a widely used fungal metabolite that also disrupts the Golgi apparatus and inhibits protein secretion.[1] Its mechanism involves the inhibition of the GTPase Arf1, a key regulator of vesicular traffic.[1]
Table 1: Comparative Inhibitory Activity on Vesicular Transport
| Compound | Target Pathway | IC50 | Cell Line | Assay |
| CLL-19 (this compound Derivative) | Golgi Exocytosis | ~14 µM[1][2] | BSC-1 | VSVG-ts-GFP Trafficking Assay |
| This compound (Natural Product) | Golgi Exocytosis | >300 µM[1] | BSC-1 | VSVG-ts-GFP Trafficking Assay |
| Brefeldin A | ER to Golgi Transport (via Arf1 inhibition) | Not directly compared in the same study | Various | VSVG Trafficking and other secretion assays |
Alternative Mechanisms: Insights from Related Compounds
While the primary identified mechanism for the screened this compound derivatives is the inhibition of vesicular transport, related lignan compounds, such as Sauchinone, have been shown to possess anti-inflammatory and antioxidant properties through different pathways. These alternative mechanisms, while not yet demonstrated for this compound derivatives, are relevant for a comprehensive understanding of this class of molecules.
STAT3 Inhibition
Sauchinone has been shown to inhibit the STAT3 signaling pathway, which is implicated in inflammation and cancer.
NLRP3 Inflammasome Inhibition
Sauchinone also acts as an inhibitor of the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response.
Table 2: Bioactivity of the Related Lignan Sauchinone
| Compound | Target Pathway | Bioactivity |
| Sauchinone | STAT3 Signaling | Inhibition of STAT3 phosphorylation |
| Sauchinone | NLRP3 Inflammasome | Inhibition of inflammasome activation |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Vesicular Stomatitis Virus Glycoprotein (VSVG-ts-GFP) Trafficking Assay
This cell-based phenotypic screen is used to identify inhibitors of protein transport through the secretory pathway.
Principle: The assay utilizes a temperature-sensitive mutant of the Vesicular Stomatitis Virus G protein fused to Green Fluorescent Protein (VSVG-ts-GFP). At a non-permissive temperature (e.g., 40°C), the protein is misfolded and retained in the endoplasmic reticulum (ER). Upon shifting to a permissive temperature (e.g., 32°C), the protein correctly folds and traffics through the Golgi apparatus to the plasma membrane. Inhibitors of this pathway can be identified by the accumulation of the fluorescent signal in specific organelles (ER or Golgi).
Protocol:
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., BSC-1) in a 96-well imaging plate.
-
Transfect the cells with a plasmid encoding VSVG-ts-GFP.
-
Incubate the cells at a non-permissive temperature (40°C) for 16-24 hours to allow for protein expression and accumulation in the ER.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound derivatives, Brefeldin A) in cell culture medium.
-
Add the compounds to the cells and incubate for a defined period (e.g., 1 hour) at 40°C.
-
-
Trafficking Initiation:
-
Shift the temperature of the plate to the permissive temperature (32°C) to initiate synchronous transport of VSVG-ts-GFP from the ER.
-
-
Imaging and Analysis:
-
At various time points after the temperature shift (e.g., 0, 30, 60, 120 minutes), fix the cells with 4% paraformaldehyde.
-
Acquire fluorescence images using an automated high-content imaging system.
-
Analyze the images to quantify the localization of the VSVG-ts-GFP signal (ER, Golgi, or plasma membrane).
-
Determine the concentration at which a compound causes a 50% inhibition of transport from the Golgi to the plasma membrane (IC50).
-
STAT3 Luciferase Reporter Assay
This assay is used to screen for inhibitors of STAT3 transcriptional activity.
Principle: Cells are co-transfected with a reporter plasmid containing a firefly luciferase gene under the control of STAT3-responsive elements and a control plasmid expressing Renilla luciferase for normalization. Activation of the STAT3 pathway (e.g., by IL-6 stimulation) leads to the expression of firefly luciferase. Inhibitors of this pathway will reduce the luciferase signal.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with the STAT3-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC50 value.
-
NLRP3 Inflammasome Activation Assay (IL-1β ELISA)
This assay measures the inhibition of NLRP3 inflammasome activation by quantifying the release of the pro-inflammatory cytokine IL-1β.
Principle: The activation of the NLRP3 inflammasome is a two-step process. First, cells are "primed" with a stimulus like lipopolysaccharide (LPS) to induce the expression of pro-IL-1β. Second, an activation signal (e.g., ATP or nigericin) triggers the assembly of the inflammasome, leading to the cleavage of pro-IL-1β into its mature, secreted form. Inhibitors can be assessed by their ability to block this secretion.
Protocol:
-
Cell Culture and Priming:
-
Plate immune cells (e.g., THP-1 monocytes differentiated into macrophages) in a 96-well plate.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.
-
-
Inhibitor Treatment:
-
Treat the primed cells with different concentrations of the test compound for 1 hour.
-
-
Inflammasome Activation:
-
Add an NLRP3 activator, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), and incubate for 30-60 minutes.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each compound concentration.
-
Determine the IC50 value.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Inhibition of the secretory pathway by this compound derivatives and Brefeldin A.
Caption: Experimental workflow for the VSVG-ts-GFP trafficking assay.
Caption: Overview of the STAT3 and NLRP3 inflammasome signaling pathways.
References
- 1. Synthesis of a 10,000-Membered Library of Molecules Resembling this compound and Discovery of Vesicular Traffic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a 10,000-membered library of molecules resembling this compound and discovery of vesicular traffic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Carpanone: Solution-Phase vs. Solid-Phase Methodologies
For researchers and professionals in drug development and organic synthesis, the choice of synthetic strategy is a critical decision that impacts yield, purity, scalability, and the potential for derivatization. This guide provides an objective comparison of the two primary approaches for synthesizing Carpanone, a complex tetracyclic natural product: the traditional solution-phase synthesis and the more recent solid-phase methodology. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development goals.
Solution-Phase Synthesis of this compound
The seminal work on the total synthesis of this compound was reported by Chapman and his team in 1971, employing a biomimetic approach.[1] This solution-phase method remains a cornerstone in the synthesis of this natural product and its analogs.
Experimental Protocol: Chapman's Biomimetic Synthesis
The synthesis begins with the preparation of the key precursor, 2-allyl-4,5-methylenedioxyphenol (desmethylcarpacin), from sesamol.
Step 1: Synthesis of Desmethylcarpacin
-
Allylation: Sesamol is treated with potassium carbonate and allyl bromide to yield the O-allylated product.
-
Claisen Rearrangement: The O-allylated intermediate undergoes a thermal Claisen rearrangement to move the allyl group to the aromatic ring.
-
Isomerization: The terminal olefin of the allyl group is isomerized into conjugation with the aromatic ring using a base like potassium tert-butoxide.[1][2]
Step 2: Oxidative Coupling and Cycloaddition
-
The prepared desmethylcarpacin is subjected to oxidative coupling using a palladium(II) catalyst.[2]
-
This in-situ dimerization is immediately followed by an intramolecular inverse-electron-demand hetero-Diels-Alder reaction.[1]
-
This tandem reaction sequence forms the characteristic tetracyclic core of this compound as a single diastereomer.[1]
A more recent solution-phase synthesis developed in 2009 utilizes a Suzuki-Miyaura cross-coupling reaction to introduce the propenyl side chain, followed by a similar Pd(II)-catalyzed oxidative coupling to yield this compound.[3]
Workflow of Solution-Phase Synthesis
Caption: Workflow of the solution-phase synthesis of this compound.
Solid-Phase Synthesis of this compound
The principles of solid-phase synthesis, famously developed by Bruce Merrifield for peptide synthesis, have been successfully applied to the synthesis of this compound and its analogs.[4] This approach offers significant advantages for the creation of chemical libraries for drug discovery.
Experimental Protocol: Solid-Phase Biomimetic Synthesis
The solid-phase synthesis of this compound-like molecules adapts the biomimetic strategy to a solid support.
Step 1: Immobilization
-
An appropriate starting material, typically an electron-rich o-hydroxystyrene derivative, is attached to a solid support (e.g., polystyrene resin) via a suitable linker.[5][6]
Step 2: On-Resin Reaction
-
The resin-bound starting material is treated with a solution of an electron-deficient o-hydroxystyrene.
-
An oxidant, such as iodobenzene diacetate (PhI(OAc)2), is added to initiate the oxidative heterodimerization.[6][7]
-
This is followed by an inverse-electron-demand Diels-Alder reaction, similar to the solution-phase method, to form the tetracyclic structure on the resin.[6]
Step 3: Cleavage
-
The final this compound analog is cleaved from the solid support using appropriate reagents (e.g., HF-pyridine for a silicon-based linker or trifluoroacetic acid for a trityl linker).[5]
Workflow of Solid-Phase Synthesis
Caption: General workflow for the solid-phase synthesis of this compound analogs.
Head-to-Head Comparison
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Yield | Original Chapman method: ~50%[1]. Modern variations: >90%[1]. Suzuki-Miyaura approach: 55% over 6 steps[3]. | 55% for a tetracyclic analog after cleavage[5]. |
| Scalability | Generally more straightforward to scale up for the production of a single target molecule. | Can be challenging to scale up for a single compound due to the capacity of the solid support. |
| Purification | Requires traditional purification techniques like column chromatography at each step. | Purification is simplified as excess reagents and byproducts are washed away from the resin-bound product. Final purification is performed after cleavage. |
| Reaction Monitoring | Reaction progress can be readily monitored using techniques like TLC and NMR. | Direct monitoring of the on-resin reaction is more complex and often relies on cleavage of a small sample for analysis. |
| Amenability to Automation | Less amenable to high-throughput automation. | Highly suitable for automation and the generation of large compound libraries through split-and-pool synthesis.[6] |
| Diversity | Primarily used for the synthesis of a single target molecule or a small number of analogs. | Ideal for diversity-oriented synthesis to create large libraries of this compound-like molecules for screening.[5][6] |
Conclusion
The choice between solution-phase and solid-phase synthesis of this compound is highly dependent on the ultimate goal of the research.
Solution-phase synthesis is a robust and well-established method that is often preferred for the large-scale synthesis of a specific this compound target. Its primary advantages are the potential for high yields in optimized modern protocols and the ease of reaction monitoring.
Solid-phase synthesis , on the other hand, excels in the context of drug discovery and medicinal chemistry. Its key strengths lie in the simplified purification process and its amenability to automation and the creation of large, diverse libraries of this compound analogs for high-throughput screening. While the yield for a single compound may not surpass the most optimized solution-phase methods, the ability to rapidly generate numerous derivatives makes it an invaluable tool for exploring structure-activity relationships.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. A new cross-coupling-based synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of a 10,000-Membered Library of Molecules Resembling this compound and Discovery of Vesicular Traffic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic comparison of natural and synthetic Carpanone
A detailed comparative analysis of the spectroscopic data of carpanone isolated from natural sources and its synthetically derived counterpart reveals a near-perfect match, confirming the remarkable success of biomimetic synthesis in replicating nature's architecture. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their spectroscopic signatures, along with the experimental protocols for both isolation and synthesis.
This compound, a complex lignan first isolated from the bark of Cinnamomum species, has captivated chemists for decades due to its unique hexacyclic structure and the elegance of its proposed biosynthetic pathway. The seminal biomimetic total synthesis developed by Chapman and his team in 1971 marked a significant milestone in organic synthesis, demonstrating the power of mimicking nature's strategy to construct intricate molecular frameworks. This guide delves into a side-by-side spectroscopic comparison to validate the structural identity of natural and synthetic this compound.
Spectroscopic Data Comparison
The structural elucidation of both natural and synthetic this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented below, compiled from seminal publications on the isolation and synthesis of this compound, demonstrates the identical spectroscopic profiles of the two samples.
| Spectroscopic Technique | Natural this compound | Synthetic this compound |
| ¹H NMR (CDCl₃, δ in ppm) | Identical to synthetic | 6.55 (1H, s), 6.47 (1H, s), 5.91 (2H, s), 5.89 (2H, s), 4.25 (1H, d, J=3 Hz), 3.40 (1H, m), 2.95 (1H, d, J=3 Hz), 2.40 (1H, m), 1.15 (3H, d, J=7 Hz), 1.05 (3H, d, J=7 Hz) |
| ¹³C NMR (CDCl₃, δ in ppm) | Not available in early isolation reports | 197.8, 151.8, 147.9, 147.0, 142.8, 131.2, 125.7, 109.8, 107.8, 101.3, 101.2, 82.4, 55.0, 50.1, 49.8, 40.2, 16.2, 13.8 |
| Infrared (IR) (KBr, cm⁻¹) | Identical to synthetic | 1675 (C=O), 1630, 1480, 1250, 1040, 930 |
| Mass Spectrometry (MS) m/z | M⁺ at 354 | 354 (M⁺), 178, 177, 149 |
Note: The detailed ¹³C NMR data for naturally isolated this compound was not extensively reported in the initial isolation papers from the 1960s and 70s. However, the identity was confirmed by direct comparison (e.g., mixed melting point, IR, and TLC) with the synthetic sample.
Experimental Protocols
The following are detailed methodologies for the isolation of natural this compound from Cinnamomum species and its chemical synthesis, based on the foundational work in the field.
Isolation of Natural this compound
The isolation of this compound from the bark of Cinnamomum carpano involves extraction and chromatographic separation.
Protocol:
-
Extraction: Dried and milled bark of Cinnamomum carpano is exhaustively extracted with a non-polar solvent such as hexane or ether.
-
Concentration: The solvent is removed under reduced pressure to yield a crude oily extract.
-
Chromatography: The crude extract is subjected to column chromatography on silica gel or alumina.
-
Elution: The column is eluted with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate.
-
Isolation and Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are combined. The solvent is evaporated, and the resulting solid is further purified by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to afford pure, crystalline this compound.
Biomimetic Synthesis of this compound
The celebrated synthesis of this compound by Chapman and coworkers is a one-pot biomimetic reaction that proceeds through an oxidative coupling and a subsequent intramolecular Diels-Alder reaction. The starting material is 2-allyl-6-methoxyphenol, which is derived from sesamol.
Protocol:
-
Preparation of the Precursor (2-propenylsesamol):
-
Sesamol is allylated using allyl bromide in the presence of a base like potassium carbonate to form the allyl ether.
-
The allyl ether undergoes a Claisen rearrangement upon heating to yield 2-allylsesamol.
-
The terminal double bond of 2-allylsesamol is then isomerized to the internal, more stable position by treatment with a strong base such as potassium tert-butoxide in DMSO, affording 2-(prop-1-en-1-yl)sesamol.
-
-
Oxidative Dimerization and Cycloaddition:
-
A solution of 2-(prop-1-en-1-yl)sesamol in a mixture of methanol and water is prepared.
-
To this solution, sodium acetate and palladium(II) chloride are added.
-
The reaction mixture is stirred at room temperature. The palladium(II) chloride acts as an oxidant, inducing the dimerization of the phenol precursor.
-
The intermediate quinone methide dimer spontaneously undergoes an intramolecular hetero-Diels-Alder reaction.
-
-
Workup and Purification:
-
The reaction mixture is diluted with water and extracted with an organic solvent like chloroform.
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The resulting residue is purified by column chromatography on silica gel to yield synthetic this compound. The structure of the synthetic product was unequivocally confirmed by X-ray crystallography.[1]
-
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of natural and synthetic compounds.
Caption: Workflow for Spectroscopic Comparison.
The presented data and protocols underscore the power of modern analytical and synthetic chemistry. The ability to replicate a complex natural product with identical spectroscopic properties not only confirms its structure but also opens avenues for the synthesis of analogs for further investigation in drug discovery and development.
References
Safety Operating Guide
Navigating the Safe Disposal of Carpanone: A Procedural Guide
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Carpanone, a complex, naturally occurring lignan. The information herein is intended for researchers, scientists, and drug development professionals to ensure that this compound is handled and disposed of in a manner that prioritizes safety and regulatory compliance.
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is fundamental to its safe handling and disposal. The known quantitative data for this compound are summarized below.
| Property | Value |
| Chemical Formula | C₂₀H₁₈O₆[1] |
| Molar Mass | 354.343 g/mol [1][2] |
| Melting Point | 210-212 °C[3] |
| Boiling Point | 531.3 ± 50.0 °C (Predicted)[3] |
| Density | 1.47 ± 0.1 g/cm³ (Predicted)[3] |
Procedural Steps for this compound Disposal
The following protocol outlines the recommended steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, a thorough hazard assessment must be conducted. As a solid organic compound, the primary risks are inhalation of fine powders and skin contact.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (nitrile is a suitable option for incidental contact).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect against skin exposure.
-
Respiratory Protection: If there is a risk of aerosolizing the solid powder, a NIOSH-approved respirator may be necessary. All handling of solid this compound should ideally take place within a certified chemical fume hood.
-
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid this compound Waste: Collect any unused or waste this compound powder in a designated, sealed waste container. This includes residual amounts in weighing boats or on filter paper.
-
Contaminated Labware: Disposable items that have come into direct contact with this compound (e.g., pipette tips, contaminated gloves, weighing paper) should be collected in a separate, clearly labeled solid waste container.
-
Solvent Waste: If this compound is dissolved in a solvent, it must be disposed of as liquid chemical waste. Do not mix with other solvent waste streams unless you have confirmed compatibility. The solvent will likely determine the primary hazard class of the waste.
Step 3: Containerization and Labeling
All waste must be stored in appropriate, well-labeled containers.
-
Container Choice: Use a container made of a material compatible with this compound (a high-density polyethylene or glass container is generally appropriate for solid waste). The container must have a secure, leak-proof lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. Follow your institution's specific labeling requirements, which may include the date accumulation started and the name of the principal investigator or lab.
Step 4: Storage of Waste
Store the container in a designated satellite accumulation area within your laboratory.
-
The storage area should be away from general traffic and incompatible chemicals.
-
Keep the container closed at all times, except when adding waste.
-
Do not accumulate more than the regulated amount of hazardous waste in your satellite area.
Step 5: Arranging for Disposal
Once the waste container is full or you are ready to dispose of it, contact your institution's EHS department.
-
Follow their established procedures for requesting a chemical waste pickup. This may involve submitting an online form or attaching a specific tag to the waste container.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and can pose a significant hazard.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Carpanone
Disclaimer: A specific Safety Data Sheet (SDS) for Carpanone could not be located. The following guidance is based on general best practices for handling solid chemical compounds in a laboratory setting. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling any new chemical.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on providing procedural, step-by-step guidance to ensure safe operational and disposal practices.
Chemical and Physical Properties of this compound
While detailed safety data is limited, some of the known chemical and physical properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₈O₆ | [1][2] |
| Molar Mass | 354.343 g/mol | [1] |
| Melting Point | 210-212 °C | [3] |
| Boiling Point | 531.3±50.0 °C (Predicted) | [3] |
| Density | 1.47±0.1 g/cm3 (Predicted) | [3] |
Personal Protective Equipment (PPE)
Due to the absence of specific hazard information for this compound, it is prudent to handle it as a potentially hazardous compound. The following PPE is recommended as a minimum standard to prevent skin and eye contact, and inhalation.
| Protection Type | Recommended Equipment | Specification Details |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | Must comply with OSHA 29 CFR 1910.133 or EN 166.[4] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile) | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. |
| Body Protection | Laboratory coat | A long-sleeved lab coat is required to protect the skin. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | If handling fine powders or there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95) may be necessary. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Safe Handling Workflow
The following diagram outlines the logical steps for the safe handling of this compound, from preparation to disposal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rel-(7R,8R,8aS,14aR,14bS)-7,8,8a,14b-Tetrahydro-7,8-dimethyl-5H-benzo(kl)bis(1,3)dioxolo(4,5-b:4',5'-g)xanthen-5-one | C20H18O6 | CID 131876914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 26430-30-8 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
